(R)-mandelonitrile
Description
Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin.
Properties
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNICRUQPODTGRU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429525 | |
| Record name | (R)-mandelonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10020-96-9 | |
| Record name | (+)-Mandelonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10020-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mandelonitrile, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010020969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-mandelonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-Hydroxy-2-phenyl-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANDELONITRILE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46TK780ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to (R)-mandelonitrile. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.
Chemical Identity and Structure
This compound, also known as (R)-(+)-α-hydroxybenzeneacetonitrile, is a cyanohydrin that serves as a crucial intermediary in the synthesis of optically active α-hydroxy carboxylic acids[1]. It is the (R)-enantiomer of mandelonitrile[2]. The structure consists of a phenyl group and a nitrile group attached to the same carbon atom, which is a chiral center bearing a hydroxyl group.
IUPAC Name: (2R)-2-hydroxy-2-phenylacetonitrile[2] Canonical SMILES: C1=CC=C(C=C1)--INVALID-LINK--O[3] Molecular Formula: C₈H₇NO[1][2][3]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 133.15 g/mol | [1][2][3] |
| Exact Mass | 133.0528 Da | [4] |
| Physical Description | Reddish-brown to dark red-brown liquid | [4][5] |
| Melting Point | 28 °C | [3] |
| Boiling Point | 170 °C (decomposes) | [3][4] |
| Density | 1.117 g/cm³ | [3] |
| Flash Point | 179.5 °F (81.9 °C) | [4] |
| Solubility | Soluble in water; miscible with ethanol and diethyl ether | [3][4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR (90 MHz, CDCl₃) | Shifts [ppm]: 7.58-7.32 (m, 5H, Ar-H), 5.46 (s, 1H, CH), 3.75 (br s, 1H, OH)[5] |
| ¹³C NMR (25.16 MHz, CDCl₃) | Shifts [ppm]: 135.11, 129.67, 129.09, 126.65 (Ar-C), 119.09 (CN), 63.20 (CH-OH)[5] |
Experimental Protocols
Synthesis of Racemic Mandelonitrile
A common laboratory method for synthesizing mandelonitrile involves the reaction of benzaldehyde with a cyanide salt. This method produces a racemic mixture.
Method 1: From Benzaldehyde and Sodium Cyanide/Bisulfite
This procedure involves the initial formation of a benzaldehyde bisulfite addition product, which then reacts with cyanide.[6]
-
Step 1: Formation of the Bisulfite Adduct: 15 g of benzaldehyde is stirred vigorously with 50 ml of concentrated sodium bisulfite solution for 30 minutes. The resulting crystalline bisulfite addition product is filtered and washed with alcohol.[6]
-
Step 2: Cyanation: The adduct is made into a thin paste with water. A 30% solution of 12 g of potassium cyanide is added all at once with vigorous stirring.[6]
-
Step 3: Isolation: The oily mandelonitrile that precipitates is separated. This method results in an almost quantitative yield.[6]
Method 2: Direct Reaction with Hydrochloric Acid
This method involves the direct reaction of benzaldehyde, potassium cyanide, and hydrochloric acid.
-
Step 1: Reaction Setup: 14 g of finely powdered 96% potassium cyanide and 20 g of freshly distilled benzaldehyde are placed in a flask cooled with an ice and salt mixture.[6]
-
Step 2: Acid Addition: Concentrated hydrochloric acid (corresponding to 7 g of anhydrous HCl) is slowly added to the flask with frequent shaking.[6]
-
Step 3: Reaction and Workup: The mixture is allowed to stand for 1 hour with occasional shaking. It is then poured into 5 volumes of water. The oil that separates is washed several times with water.[6]
Enzymatic Synthesis of this compound
For the enantioselective synthesis of this compound, biocatalysis using hydroxynitrile lyases (HNL) is the preferred method. This approach offers high enantiomeric excess under mild conditions.[4]
-
Enzyme: (R)-hydroxynitrile lyase from Prunus amygdalus (almond) is commonly used.[4]
-
Reaction: The enzyme catalyzes the asymmetric addition of hydrogen cyanide (HCN) to benzaldehyde.[4]
-
Conditions: The reaction is typically conducted in an aqueous buffer at a controlled pH (e.g., pH 5) and temperature (e.g., 40°C) to favor the enzymatic reaction and suppress non-enzymatic racemic formation.[4]
The workflow for this enzymatic synthesis can be visualized as follows:
Chemical Reactions and Applications
This compound is a valuable precursor for various chiral pharmaceuticals.[4] Its primary application lies in its conversion to other optically pure compounds.
Hydrolysis to (R)-mandelic acid
This compound can be hydrolyzed to produce (R)-mandelic acid, a widely used chiral building block in the pharmaceutical industry. This conversion can be achieved through chemical hydrolysis or, more effectively, through enzymatic processes. Certain bacteria, like Alcaligenes faecalis, possess nitrilases that can enantioselectively hydrolyze the nitrile group.[7]
The following diagram illustrates the relationship between mandelonitrile and its key derivatives.
Decomposition
Mandelonitrile is thermally unstable and can decompose upon heating to yield benzaldehyde and toxic hydrogen cyanide gas.[4] This instability requires careful handling and storage.
Safety and Handling
This compound is classified as a hazardous substance and requires strict safety protocols during handling and storage.
GHS Hazard Classification:
-
Acute Toxicity, Dermal: Toxic in contact with skin (H311)[2][5]
-
Skin Corrosion/Irritation: Causes skin irritation (H315)[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (H319)[2]
Handling and Storage:
-
Handling: Use in a well-ventilated area with appropriate exhaust. Wear personal protective equipment (PPE), including gloves, goggles, and a respirator. Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly closed container under an inert gas like argon.[4][8] It is sensitive to moisture, light, and air[8]. Recommended long-term storage is at -20°C[4].
References
- 1. scbt.com [scbt.com]
- 2. Mandelonitrile, (+)- | C8H7NO | CID 9548674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-Mandelonitrile | 10020-96-9 | FM71455 | Biosynth [biosynth.com]
- 4. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 5. Mandelonitrile | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
(R)-Mandelonitrile: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-mandelonitrile is a naturally occurring cyanohydrin of significant interest due to its role as a key intermediate in the biosynthesis of cyanogenic glycosides, such as amygdalin and prunasin. These compounds are widely distributed in the plant kingdom, particularly within the Rosaceae family, and play a crucial role in plant defense mechanisms. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway. Quantitative data on the occurrence of its glycosidic precursors are presented in a structured format to facilitate comparative analysis.
Natural Sources and Occurrence of this compound
This compound is predominantly found in nature as a constituent of cyanogenic glycosides. These are plant secondary metabolites that can release hydrogen cyanide upon enzymatic hydrolysis, a process known as cyanogenesis, which serves as a defense mechanism against herbivores[1]. The most common cyanogenic glycosides derived from this compound are prunasin (this compound β-D-glucoside) and amygdalin (this compound 6-O-β-D-gentiobioside)[1][2].
The primary natural sources of these this compound-containing glycosides are the seeds and kernels of fruits from the Rosaceae family. This includes commercially important fruits such as almonds (Prunus dulcis), apricots (Prunus armeniaca), cherries (Prunus avium), peaches (Prunus persica), and plums (Prunus domestica), as well as apples (Malus domestica)[1][2][3]. While the fleshy parts of these fruits are generally safe for consumption, the kernels can contain significant amounts of these cyanogenic compounds[3]. The presence and concentration of these glycosides can vary depending on the plant species, cultivar, and developmental stage of the seed[4].
Quantitative Data on this compound Precursors
The direct quantification of free this compound in plants is challenging due to its transient nature as a biosynthetic intermediate. Therefore, its occurrence is typically reported based on the concentration of its more stable glycosidic forms, amygdalin and prunasin. The following table summarizes the quantitative data for these compounds in the kernels of various Prunus species.
| Plant Species | Cultivar/Variety | Amygdalin (mg/g dry matter) | Prunasin (mg/g dry matter) | Reference |
| Prunus avium | Cherry-1 | 12.6 | 1.8 | [5] |
| Prunus avium | Cherry-2 | 11.8 | 1.9 | [5] |
| Prunus domestica | Plum | 57.3 | 1.1 | [5] |
| Prunus domestica | Prune | 3.6 | 0.3 | [5] |
| Prunus persica | Peach | 39.4 | 1.4 | [5] |
| Prunus persica | Flat Peach | 45.2 | 1.5 | [5] |
| Prunus persica | Nectarine | 48.7 | 1.6 | [5] |
| Prunus armeniaca | Apricot-1 | 32.5 | 1.2 | [5] |
| Prunus armeniaca | Apricot-2 | 28.9 | 1.1 | [5] |
| Prunus sibirica | Accession Ps-14 | 0.51 - 53.14 | 0.04 - 3.17 | [4] |
Biosynthesis of this compound and its Glycosides
The biosynthesis of this compound and its subsequent glycosylation to prunasin and amygdalin begins with the amino acid L-phenylalanine[3][6][7]. The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and UDP-glucosyltransferases[2][3][6].
The initial conversion of L-phenylalanine to this compound is catalyzed by the cytochrome P450 enzymes CYP79D16 and CYP71AN24[2][6]. Subsequently, this compound is glucosylated to form prunasin by UDP-glucosyltransferases, such as UGT85A19 and PdUGT94AF3[2]. In a final step, prunasin is further glucosylated to yield amygdalin, a reaction catalyzed by enzymes like PdUGT94AF1 and PdUGT94AF2[2].
Experimental Protocols
Extraction and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the method for quantifying mandelonitrile in Arabidopsis thaliana[8][9].
4.1.1. Mandelonitrile Extraction
-
Freeze plant material (≥100 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Homogenize the powdered tissue in 3 mL of methanol.
-
Sonicate the homogenate for 20 minutes at room temperature.
-
Incubate the sample at 60 °C for 10 minutes.
-
Centrifuge the extract and collect the supernatant.
4.1.2. Derivatization and GC-MS Analysis
-
Evaporate the methanol from the supernatant.
-
Add 100 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract for silylation.
-
Incubate at 60 °C for 30 minutes.
-
Inject 1 μL of the derivatized sample into a GC-MS system.
-
GC Conditions:
-
Column: DB-5MS (or equivalent), 60 m x 0.25 mm, 0.25 μm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: 60 °C for 3 min, then ramp at 10 °C/min to 300 °C and hold for 6 min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.
-
Extraction and Quantification of Amygdalin and Prunasin by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol is based on the analysis of cyanogenic compounds in Rosaceae and Sambucus[5][10].
4.2.1. Ultrasound-Assisted Extraction (UAE)
-
Weigh 0.1 g of finely ground plant material.
-
Add 10 mL of acidified water (0.1% perchloric acid).
-
Perform ultrasound-assisted extraction with the following parameters: 80% sonication amplitude, 55 s extraction time, and a 70% duty cycle.
-
Centrifuge the extract and filter the supernatant through a 0.45 μm filter.
4.2.2. HPLC-DAD Analysis
-
HPLC System: A standard HPLC system equipped with a DAD detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 25% methanol in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor at a wavelength suitable for the detection of amygdalin and prunasin (e.g., around 210-220 nm).
-
Quantification: Use external standards of amygdalin and prunasin to create a calibration curve for quantification.
Conclusion
This compound is a key cyanohydrin found in numerous plant species, where it serves as a precursor to the cyanogenic glycosides amygdalin and prunasin. The kernels of many Rosaceae fruits are particularly rich sources of these compounds. Understanding the natural distribution, biosynthesis, and accurate quantification of this compound and its derivatives is crucial for researchers in natural product chemistry, plant biochemistry, and drug development. The detailed protocols and compiled data in this guide provide a valuable resource for professionals in these fields.
References
- 1. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mandelonitrile lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cyanogenic Glucosides and Derivatives in Almond and Sweet Cherry Flower Buds from Dormancy to Flowering [frontiersin.org]
- 7. prunasin and amygdalin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Molecular Properties of (R)-mandelonitrile
This technical guide provides an in-depth overview of the core molecular properties of (R)-mandelonitrile, a significant cyanohydrin compound utilized as an intermediary in the synthesis of optically active α-hydroxy carboxylic acids.[1] The information presented is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.
Quantitative Molecular Data
The fundamental quantitative characteristics of this compound are summarized in the table below. These values are essential for accurate stoichiometric calculations in experimental designs and for the characterization of the compound.
| Data Point | Value |
| Molecular Formula | C₈H₇NO[1][2][3][4] |
| Molecular Weight | 133.15 g/mol [1][2][3][4][5][6] |
| Exact Mass | 133.052763847 Da[5][6] |
Logical Relationship of Molecular Properties
The relationship between the compound and its primary molecular identifiers is a foundational concept in chemical sciences. The molecular formula is derived from its constituent elements, which in turn allows for the calculation of its molecular weight.
Caption: Derivation of molecular weight from the molecular formula of this compound.
Experimental Protocols
Determination of Molecular Weight by Mass Spectrometry (Illustrative Protocol)
The molecular weight of this compound is empirically determined using mass spectrometry. The following is a generalized protocol for this analysis.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precise mass of the compound in a high-purity volatile solvent, such as acetonitrile, to a final concentration of approximately 1 mg/mL. This stock is then further diluted to a working concentration in the low µg/mL range.
-
Instrument Calibration: The mass spectrometer is calibrated using a known standard compound with a mass close to that of the analyte to ensure mass accuracy.
-
Sample Infusion and Ionization: The diluted sample is introduced into the mass spectrometer's ion source, typically via direct infusion with a syringe pump. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule, which generates protonated molecular ions [M+H]⁺.
-
Mass Analysis: The generated ions are transmitted to a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Analysis: A mass spectrum is acquired, plotting ion intensity against the m/z ratio. The peak corresponding to the protonated molecule of this compound is identified, and its m/z value is used to confirm the molecular weight.
Experimental Workflow Visualization
The workflow for the experimental determination of molecular weight involves a logical sequence of steps from sample preparation to data analysis.
Caption: A simplified workflow for determining the molecular weight of a compound.
References
- 1. scbt.com [scbt.com]
- 2. (R)-(+)-Mandelonitrile | 10020-96-9 | FM71455 | Biosynth [biosynth.com]
- 3. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. Mandelonitrile, (+)- | C8H7NO | CID 9548674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mandelonitrile | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-Mandelonitrile: A Comprehensive Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the spectroscopic data for (R)-mandelonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic, methine, and hydroxyl protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.5 | Singlet | 1H | Methine proton (-CH(OH)CN) |
| ~3.5 (broad) | Singlet | 1H | Hydroxyl proton (-OH) |
Note: Data is typically acquired in CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation: The aromatic protons appear as a complex multiplet around 7.4 ppm, typical for a monosubstituted benzene ring. The methine proton, deshielded by the adjacent hydroxyl and nitrile groups, appears as a singlet at approximately 5.5 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~135 | Quaternary aromatic carbon (C-ipso) |
| ~129.7 | Aromatic methine carbons (C-para) |
| ~129.1 | Aromatic methine carbons (C-ortho) |
| ~126.7 | Aromatic methine carbons (C-meta) |
| ~119 | Nitrile carbon (-C≡N) |
| ~63 | Methine carbon (-CH(OH)CN) |
Note: Data is typically acquired in CDCl₃.
Interpretation: The spectrum shows four signals in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring. The nitrile carbon appears around 119 ppm, and the chiral methine carbon, attached to the hydroxyl group, is observed at approximately 63 ppm.
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 128 scans or more may be required depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch (methine) |
| ~2250 | Medium | C≡N stretch (nitrile group) |
| ~1600, ~1490, ~1450 | Medium to Weak | Aromatic C=C skeletal vibrations |
| ~1200 | Strong | C-O stretch (hydroxyl group) |
| ~760, ~700 | Strong | Aromatic C-H out-of-plane bending |
Interpretation: The broad absorption around 3400 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The medium intensity peak around 2250 cm⁻¹ confirms the presence of the nitrile functional group. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic methine C-H stretch is seen just below. The strong absorptions in the fingerprint region, particularly the C-O stretch and the out-of-plane C-H bending bands, further support the structure.
Experimental Protocol for IR Spectroscopy
This compound is a low-melting solid or an oil at room temperature, allowing for analysis as a neat liquid or a KBr pellet.
Neat Liquid (Attenuated Total Reflectance - ATR): This is the simplest method.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Record the spectrum.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Potassium Bromide (KBr) Pellet:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 133 | Moderate | Molecular ion [M]⁺ |
| 106 | High | [M - HCN]⁺ |
| 105 | High | [M - HCN - H]⁺ or [C₆H₅CO]⁺ |
| 77 | High | [C₆H₅]⁺ |
| 51 | Medium | [C₄H₃]⁺ |
Interpretation of EI Fragmentation: Upon electron ionization, this compound forms a molecular ion at m/z 133. A common and facile fragmentation pathway for cyanohydrins is the loss of hydrogen cyanide (HCN), resulting in a strong peak at m/z 106, corresponding to the benzaldehyde radical cation. Subsequent loss of a hydrogen radical leads to the benzoyl cation at m/z 105. The prominent peak at m/z 77 is characteristic of the phenyl cation, formed by the loss of a carbonyl group from the benzoyl cation. The ion at m/z 51 is a common fragment of the phenyl group.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like mandelonitrile, GC-MS is a suitable technique. To improve volatility and chromatographic peak shape, derivatization is often employed.
-
Derivatization (Silylation):
-
To a small amount of the sample, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent like acetonitrile.[1]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the hydroxyl group.[1]
-
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the derivatized compound.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Workflow and Logical Relationships
The characterization of this compound involves a logical sequence of spectroscopic analyses.
References
Discovery and history of (R)-mandelonitrile
An In-depth Technical Guide to the Discovery and History of (R)-mandelonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a chiral cyanohydrin, is a pivotal intermediate in the synthesis of a multitude of optically active pharmaceuticals and fine chemicals, including α-hydroxy carboxylic acids, α-hydroxy aldehydes, and 2-amino alcohols.[1][2] Its stereochemistry is critical for the enantiomeric purity and biological activity of the final products.[3] This document provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details the progression from early racemic chemical syntheses to modern, highly enantioselective biocatalytic methods. Key experimental protocols are described, quantitative data are systematically tabulated, and relevant biochemical and synthetic pathways are visualized to offer a thorough resource for professionals in the field.
Introduction and Historical Perspective
Mandelonitrile (α-hydroxybenzeneacetonitrile) is a cyanohydrin derived from benzaldehyde.[1][4][5] Its history is intertwined with the foundations of organic chemistry. The racemic form of mandelonitrile was the first cyanohydrin to be synthesized in 1832, a discovery that contributed to the early understanding of this class of compounds.[6]
Early significant milestones include:
-
1832: The first synthesis of racemic mandelonitrile is achieved, marking a key point in the study of cyanohydrins.[6]
-
1832: Justus von Liebig and Friedrich Wöhler's seminal work on oil of bitter almonds (benzaldehyde) lays the groundwork for understanding the precursors of mandelonitrile and introduces the concept of the "benzoyl radical".[7]
-
1872: Friedrich Urech develops the "Urech cyanohydrin method," a foundational technique for synthesizing cyanohydrins from ketones using alkali cyanides and acetic acid.[8][9]
-
1908: The first asymmetric synthesis of a cyanohydrin is reported by Rosenthaler, who utilized emulsin, an enzyme extract from almonds, to achieve an enantioselective reaction.[10] This pioneering work demonstrated the potential of biocatalysis for producing chiral molecules.
Naturally, mandelonitrile exists as the aglycone component of cyanogenic glycosides such as amygdalin and prunasin, which are found in the seeds and pits of many fruits from the Prunus species (e.g., almonds, apricots, peaches).[1][6] In nature, the (R)-(+) enantiomer is predominant and plays a role in plant and insect defense mechanisms.[1][11] When threatened, organisms can release enzymes, such as mandelonitrile lyase, that decompose this compound into benzaldehyde and toxic hydrogen cyanide (HCN).[1][6][11]
Synthesis of this compound
The synthesis of mandelonitrile has evolved from producing racemic mixtures to highly selective methods yielding the desired (R)-enantiomer with excellent purity.
Chemical Synthesis
Traditional chemical methods for synthesizing mandelonitrile involve the nucleophilic addition of a cyanide source to benzaldehyde.[3][5] These methods are effective for producing the molecule but inherently result in a racemic mixture because the cyanide ion can attack the prochiral carbonyl carbon from either face with equal probability.[3]
A typical reaction involves combining benzaldehyde with sodium cyanide (NaCN) or potassium cyanide (KCN) in an acidic environment.[3] The Urech cyanohydrin method is a classic example of this type of synthesis.[8] While these methods can achieve high yields, a subsequent, often inefficient, resolution step is required to separate the (R) and (S) enantiomers.[3]
More advanced asymmetric chemical syntheses have been developed. For instance, the use of a chiral catalyst, such as (R)-Binol in conjunction with a lithium alkoxy compound, can facilitate the asymmetric addition of trimethylsilyl cyanide (TMSCN) to benzaldehyde, yielding enantiomerically enriched mandelonitrile.[8][9]
Enzymatic Synthesis (Biocatalysis)
The most efficient and widely used method for producing this compound with high enantiomeric purity is through biocatalysis, utilizing a class of enzymes known as (R)-hydroxynitrile lyases ((R)-HNLs) , also called oxynitrilases.[12][13] These enzymes stereospecifically catalyze the addition of hydrogen cyanide to benzaldehyde.[12]
(R)-HNLs are found in a variety of natural sources, and their specific activities and optimal reaction conditions can vary significantly.
-
Prunus amygdalus (Bitter Almond): This is the most traditionally studied source of (R)-HNL. The enzyme has been extensively characterized and is used in various industrial applications.[3]
-
Chamberlinius hualienensis (Millipede): A novel HNL discovered in this cyanogenic millipede exhibits exceptionally high specific activity for this compound synthesis (7420 U/mg), making it a highly efficient biocatalyst.[3][14][15]
-
Pyrus communis (Pear): An R-specific HNL has also been isolated from pear seeds, demonstrating high enantiomeric excess and molar conversion.[16]
The enzymatic approach offers several advantages over chemical synthesis, including mild reaction conditions, high enantioselectivity (often >99% ee), and the avoidance of heavy metal catalysts, aligning with the principles of green chemistry.[3]
Quantitative Data
Physicochemical Properties of Mandelonitrile
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [4][17] |
| Molecular Weight | 133.15 g/mol | [4][17] |
| Appearance | Reddish-brown to dark red-brown liquid | [3][4] |
| Melting Point (dl-form) | -10 °C | [6][18] |
| Melting Point (R/S) | 22 °C | [1] |
| Boiling Point | 170 °C (decomposes) | [3][17] |
| Density | ~1.117 g/cm³ | [1][17] |
| Specific Rotation [α]D²⁵ ((R)-form) | +43.75° (c = 5.006 in benzene) | [18] |
Comparison of Enzymatic Synthesis Methods for this compound
| Enzyme Source | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| Prunus amygdalus (Almond) | 1,450 | 5.5 | 5 | >99% | >99% | [3][19] |
| Chamberlinius hualienensis (Millipede) | 7,420 | - | - | 99% | - | [3][14] |
| Pyrus communis (Pear) | - | 5.5 | 30 | 96.33% | 86.83% | [16] |
| Alcaligenes faecalis (bacterium) | - | - | - | 100% | 91% (for R-mandelic acid) | [20][21] |
Note: The yield from Alcaligenes faecalis refers to the conversion of racemic mandelonitrile to (R)-mandelic acid, demonstrating a dynamic kinetic resolution process.[20][21]
Key Experimental Protocols
Protocol 1: Chemical Synthesis of Racemic Mandelonitrile
This protocol is adapted from established methods for cyanohydrin formation.[22][23]
Materials:
-
Benzaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sodium bisulfite (NaHSO₃), saturated solution
-
Hydrochloric acid (HCl), concentrated
-
Benzene or other suitable organic solvent
-
Ice
-
4-L wide-mouthed glass jar with mechanical stirrer
-
Separatory funnel
Procedure:
-
In the 4-L jar, prepare a solution of sodium cyanide (150 g, 3 moles) in 500 cc of water.[22]
-
Add benzaldehyde (318 g, 3 moles) to the cyanide solution.[22]
-
Begin vigorous stirring and slowly add 850 cc of a saturated sodium bisulfite solution over 10-15 minutes.[22]
-
Concurrently with the bisulfite addition, add 900 g of cracked ice to the mixture to maintain a low temperature.[22]
-
A layer of mandelonitrile oil will separate. Once the addition is complete, transfer the entire mixture to a large separatory funnel.
-
Separate the lower aqueous layer from the upper mandelonitrile oil layer.[22]
-
Extract the aqueous layer once with ~150 cc of benzene to recover any dissolved product.[22]
-
Combine the benzene extract with the main mandelonitrile portion. The solvent can be removed under reduced pressure if desired. The crude mandelonitrile is obtained as a reddish oil.[23]
Safety Note: This reaction involves highly toxic cyanides and generates hydrogen cyanide gas, especially under acidic conditions. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes a general procedure using (R)-Hydroxynitrile Lyase ((R)-HNL). This example uses enzyme from Prunus amygdalus expressed in Pichia pastoris.[24]
Materials:
-
(R)-HNL enzyme lysate/solution
-
Benzaldehyde, freshly distilled
-
Potassium cyanide (KCN)
-
Citric acid
-
Methyl tert-butyl ether (MTBE) or Isopropyl ether
-
Deionized water (MilliQ)
-
Reaction vessel (e.g., stirred tank reactor or flow reactor)
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous buffer solution. For example, dissolve KCN (269 mg, 4.14 mmol) and citric acid (542 mg, 2.58 mmol) in 5.4 mL of deionized water to achieve a pH of approximately 5.0.[3][24]
-
Organic Phase Preparation: Dissolve benzaldehyde (0.69 mmol) in 3 mL of an immiscible organic solvent like MTBE.[24]
-
Enzyme Addition: Add the (R)-HNL enzyme solution (e.g., 600 μL) to the aqueous phase.[24]
-
Reaction Initiation: Combine the organic and aqueous phases in the reaction vessel.
-
Reaction Conditions: Vigorously stir the biphasic mixture at a controlled low temperature (e.g., 0-5 °C) to minimize the competing non-enzymatic racemic reaction.[19]
-
Monitoring: Monitor the reaction progress by taking aliquots from the organic phase and analyzing for benzaldehyde conversion and this compound formation using Gas Chromatography (GC) or HPLC.
-
Work-up: Once the reaction reaches completion, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 3: Isolation of Mandelonitrile from Plant Material
This protocol is adapted from methods for extracting cyanogenic compounds from plant tissues.[25][26]
Materials:
-
Plant material (e.g., Arabidopsis rosettes, ≥100 mg)
-
Liquid nitrogen
-
Methanol
-
Mortar and pestle
-
Sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Freeze the plant material in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[25][26]
-
Weigh the frozen powder (e.g., 100-300 mg).[25]
-
Add 3 mL of methanol to the mortar and homogenize the powder in the solvent.[25]
-
Transfer the homogenate to a 15 mL centrifuge tube.
-
Sonicate the sample for 20 minutes at room temperature.[25][26]
-
Centrifuge the sample at 11,500 x g for 5 minutes at room temperature.[25][26]
-
Carefully collect the supernatant and transfer it to a flask.
-
Remove the methanol using a rotary evaporator at 50 °C until the sample is completely dry. The resulting extract contains mandelonitrile and other metabolites.[25] Further purification via chromatography may be required.
Visualizations of Pathways and Workflows
Biosynthesis of this compound in Millipedes
The biosynthesis in millipedes represents an independently evolved pathway compared to plants. It involves a multi-step enzymatic process starting from an aldoxime.
Caption: Biosynthesis pathway of this compound in millipedes.[15][27]
General Workflow for Enzymatic Synthesis
This diagram illustrates the typical workflow for the biocatalytic production of this compound using an (R)-HNL enzyme.
Caption: Workflow for the biocatalytic synthesis of this compound.
Chemical vs. Enzymatic Synthesis Logic
This diagram contrasts the outcomes of traditional chemical synthesis with the highly selective enzymatic approach.
Caption: Comparison of chemical and enzymatic synthesis outcomes.
References
- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 4. Mandelonitrile | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Mandelonitrile | 532-28-5 [chemicalbook.com]
- 7. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]
- 8. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. diva-portal.org [diva-portal.org]
- 11. Mandelonitrile | chemical compound | Britannica [britannica.com]
- 12. Mandelonitrile lyase - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. R-hydroxynitrile lyase from the cyanogenic millipede, Chamberlinius hualienensis-A new entry to the carrier protein family Lipocalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (R)-(+)-Mandelonitrile | 10020-96-9 | FM71455 | Biosynth [biosynth.com]
- 18. Mandelonitrile [drugfuture.com]
- 19. Asymmetric Synthesis of this compound Catalysed by (R)-Oxynitrilase from Almond in Organic Solvent | Semantic Scholar [semanticscholar.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. prepchem.com [prepchem.com]
- 24. rsc.org [rsc.org]
- 25. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The Dual Nature of (R)-mandelonitrile: A Keystone in Plant Chemical Defense
An In-depth Technical Guide on the Biological Role of (R)-mandelonitrile in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a chiral cyanohydrin, occupies a central position in the chemical defense strategy of over 3,000 plant species. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and multifaceted biological roles of this compound, with a particular focus on its function in cyanogenesis—the release of toxic hydrogen cyanide (HCN) upon tissue damage. This document synthesizes current knowledge, presenting quantitative data on the distribution of its precursor cyanogenic glycosides, the kinetic properties of key enzymes involved in its metabolism, and its efficacy as a defense compound against herbivores and pathogens. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound are provided to facilitate further research in this field. Furthermore, key metabolic and signaling pathways are visualized using Graphviz diagrams to offer a clear and structured understanding of the complex biological systems governed by this pivotal molecule. This guide is intended to be a valuable resource for researchers in plant biology, chemical ecology, and drug development, offering insights into a sophisticated natural defense mechanism with potential applications in agriculture and medicine.
Introduction
Plants, being sessile organisms, have evolved a remarkable array of chemical defenses to deter herbivores and combat pathogens. Among these, cyanogenesis represents a potent and widespread defense mechanism. At the heart of this process in many plant species, particularly within the Rosaceae family (e.g., almonds, apricots, cherries), lies this compound. This molecule is the aglycone of the cyanogenic glycosides amygdalin and prunasin and serves as the direct precursor to the highly toxic respiratory inhibitor, hydrogen cyanide (HCN).
The biological significance of this compound extends beyond its role as a toxin precursor. It is a key intermediate in a dynamic metabolic network that is tightly regulated to prevent autotoxicity while ensuring a rapid and effective defense response upon tissue disruption. The stereochemistry of mandelonitrile is crucial, with the (R)-enantiomer being the predominant form in many cyanogenic plants. Understanding the biosynthesis, storage, and enzymatic release of this compound is fundamental to appreciating the intricate chemical ecology of plant-herbivore and plant-pathogen interactions.
This technical guide will delve into the core aspects of this compound's biological role, providing the detailed information necessary for advanced research and potential biotechnological applications.
Biosynthesis and Metabolism of this compound
The formation and breakdown of this compound are part of a well-defined metabolic pathway known as the cyanogenic glucoside pathway. In intact plant tissues, this compound is stabilized and stored in the form of cyanogenic glycosides, primarily amygdalin and prunasin.
Biosynthesis of Cyanogenic Glycosides
The biosynthesis of this compound-containing glycosides originates from the amino acid L-phenylalanine. This multi-step process involves several key enzymatic conversions:
-
N-Hydroxylation: L-phenylalanine is converted to N-hydroxyphenylalanine.
-
Decarboxylation and Dehydration: Subsequent reactions lead to the formation of phenylacetaldoxime.
-
Nitrile Formation: Phenylacetaldoxime is converted to phenylacetonitrile.
-
Hydroxylation: Phenylacetonitrile is hydroxylated to form this compound. This step is stereospecific.
-
Glycosylation: this compound is then glycosylated by UDP-glucosyltransferases to form prunasin (this compound β-D-glucoside). In some species, a second glucose molecule is added to prunasin to form amygdalin (this compound-β-D-gentiobioside).
Catabolism and Cyanogenesis: The "Cyanide Bomb"
The defensive power of this compound is unleashed through a two-step enzymatic hydrolysis, often referred to as the "cyanide bomb". This process is spatially regulated within the plant cell to prevent the premature release of HCN. Cyanogenic glycosides are typically stored in the vacuole, while the catabolic enzymes are located in the cytoplasm or apoplast[1].
-
Deglycosylation: Upon tissue damage, such as herbivore feeding, the cellular compartmentalization is disrupted, bringing the cyanogenic glycosides into contact with β-glucosidases (e.g., amygdalin hydrolase, prunasin hydrolase). These enzymes cleave the sugar moieties, releasing this compound.
-
Lyase Activity: The unstable this compound is then rapidly decomposed into benzaldehyde and hydrogen cyanide. This reaction can occur spontaneously at pH values above 5, but it is significantly accelerated by the enzyme (R)-hydroxynitrile lyase (HNL), also known as mandelonitrile lyase (MDL).
The released HCN is a potent inhibitor of cellular respiration, while benzaldehyde can also act as a feeding deterrent.
Data Presentation
Concentration of Amygdalin and Prunasin in Plant Tissues
The concentration of cyanogenic glycosides, the storage forms of this compound, varies significantly among plant species, cultivars, and tissues. The following table summarizes representative concentrations found in the seeds and kernels of several Prunus species.
| Plant Species | Cultivar/Variety | Tissue | Amygdalin (mg/g DW) | Prunasin (mg/g DW) | Reference |
| Prunus armeniaca (Apricot) | Bitter | Kernel | Undetectable - 70 | - | [2] |
| Prunus armeniaca (Apricot) | "QH" | Kernel | - | 50.10 | [3] |
| Prunus armeniaca (Apricot) | "SK-1" | Kernel | - | 36.91 | [3] |
| Prunus domestica (Plum) | Reina Claudia Verde | Kernel | 57.3 | - | [4] |
| Prunus domestica (Plum) | - | Kernel | 0.44 - 17.49 | - | [4] |
| Prunus avium (Cherry) | - | Kernel | 8.2 - 12.6 | - | [4] |
| Prunus persica (Peach) | - | Kernel | ~23.1 | - | [4] |
| Prunus sibirica | Ps-63 | Seed | 5.314% | 0.317% | [2] |
| Prunus sibirica | Ps-70 | Seed | 0.051% | 0.004% | [2] |
Kinetic Properties of (R)-Hydroxynitrile Lyases
The efficiency of HCN release from this compound is largely determined by the kinetic properties of (R)-hydroxynitrile lyases. The table below presents key kinetic parameters for HNLs from various plant sources.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Prunus sibirica (PsMDL2) | This compound | 0.22 | 178.57 | - | - | [5] |
| Ximenia americana | (S)-(-)-mandelonitrile | 0.28 | - | 5.5 | - | [1] |
| Pyrus communis | This compound | 11.75 | 227.27 µmol/min/mg | 5.5 | 30 | [6] |
| Prunus mume | Benzaldehyde + KCN | - | - | <5.5 | 15-25 | [7] |
Biological Role in Plant Defense
The primary and most studied biological role of this compound is its function as a key component of an inducible chemical defense system against a wide range of antagonists.
Defense Against Herbivores
The release of HCN upon herbivory acts as a potent deterrent and toxin to generalist herbivores. The "cyanide bomb" provides an immediate chemical punishment to feeding insects, mollusks, and mammals. Quantitative studies have demonstrated a negative correlation between the cyanogenic potential of a plant and the extent of herbivore damage[8]. For instance, the performance of the Mexican bean beetle (Epilachna varivestis) is significantly reduced on lima bean varieties with high cyanogenic potential[9]. While specialist herbivores have evolved mechanisms to detoxify or sequester cyanogenic glycosides, the production of this compound and subsequent cyanogenesis remains an effective defense against a broad spectrum of non-adapted herbivores[10][11].
Defense Against Pathogens
The role of cyanogenesis in pathogen defense is more complex. While HCN is a broad-spectrum toxin that can inhibit fungal and bacterial growth, some studies suggest that high concentrations of HCN can also inhibit the plant's own active defense responses, such as the production of phytoalexins[12]. Therefore, the outcome of the interaction depends on the specific plant-pathogen system and the concentration of HCN released.
Experimental Protocols
Extraction and Quantification of this compound and its Glycosides
This protocol is adapted for the extraction of cyanogenic glycosides from plant material, particularly seeds and kernels[4][9].
-
Sample Preparation: Freeze-dry and grind the plant material to a fine powder.
-
Extraction Solvent: Prepare acidified water (0.1% perchloric acid).
-
Extraction Procedure:
-
Weigh 0.1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Sonicate the sample using an ultrasonic probe with the following parameters: 80% amplitude, 55 seconds extraction time, and a 70% duty cycle.
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.
-
This method is suitable for the separation and quantification of amygdalin and prunasin[13][14][15].
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B). A typical gradient could be:
-
0-20 min: 15-33% A
-
20-25 min: 33-40% A
-
25-45 min: 40-45% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Quantification: Use external standards of amygdalin and prunasin to create a calibration curve for concentration versus peak area.
This protocol is designed for the sensitive detection of the volatile mandelonitrile[16].
-
Extraction:
-
Homogenize at least 100 mg of fresh plant material in 3 mL of methanol.
-
Sonicate for 20 minutes at room temperature.
-
Incubate at 60°C for 10 minutes.
-
Centrifuge and collect the supernatant.
-
-
Derivatization:
-
Evaporate the methanol from the supernatant.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the residue.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Analyze the silylated sample by gas chromatography-mass spectrometry.
-
Quantify using a standard curve prepared with derivatized mandelonitrile standards.
-
(R)-Hydroxynitrile Lyase Activity Assay
This spectrophotometric assay measures the activity of (R)-HNL by monitoring the formation of benzaldehyde from mandelonitrile.
-
Reagents:
-
100 mM Sodium Acetate Buffer, pH 5.4.
-
168 mM DL-Mandelonitrile solution in 95% ethanol (prepare fresh).
-
Enzyme dilution buffer: 0.1% (w/v) Bovine Serum Albumin (BSA) in water.
-
Enzyme solution: Dilute the enzyme preparation in the enzyme dilution buffer to a concentration of 1-2 units/mL.
-
-
Procedure:
-
In a quartz cuvette, mix 2.85 mL of sodium acetate buffer and 0.05 mL of the mandelonitrile solution.
-
Equilibrate to 25°C and monitor the absorbance at 275 nm until stable.
-
Initiate the reaction by adding 0.10 mL of the enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 275 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute from the linear portion of the curve.
-
-
Unit Definition: One unit of mandelonitrile lyase will form 1.0 µmole of benzaldehyde and HCN from mandelonitrile per minute at pH 5.4 at 25°C.
Mandatory Visualizations
Biosynthesis of Amygdalin from L-Phenylalanine
Caption: Biosynthesis pathway of amygdalin starting from L-phenylalanine.
Cyanogenesis: The Enzymatic Degradation of Amygdalin
Caption: The "cyanide bomb": enzymatic release of HCN from amygdalin upon tissue damage.
Experimental Workflow for (R)-HNL Activity Assay
Caption: Workflow for the spectrophotometric assay of (R)-hydroxynitrile lyase activity.
Conclusion
This compound is a molecule of profound biological importance, acting as the linchpin in a sophisticated and potent plant defense mechanism. Its biosynthesis from L-phenylalanine and storage as cyanogenic glycosides, followed by its rapid enzymatic conversion to hydrogen cyanide and benzaldehyde upon tissue damage, exemplifies a highly evolved strategy for deterring a wide range of natural enemies. The quantitative data on cyanogenic glycoside concentrations and enzyme kinetics underscore the significant investment plants make in this chemical defense. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate roles of this compound in chemical ecology, plant physiology, and its potential for biotechnological applications, including the development of novel pest control strategies and the enzymatic synthesis of valuable chiral compounds for the pharmaceutical industry. Future research will likely continue to uncover new facets of this compound's role in the complex interplay between plants and their environment.
References
- 1. Mandelonitrile lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel (R)-Hydroxynitrile Lyase Enzyme of Pyrus communis: Purification and Characterization of Its Physicochemical and Kinetic Properties. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Mandelonitrile lyase MDL2-mediated regulation of seed amygdalin and oil accumulation of Prunus Sibirica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pu-toyama.ac.jp [pu-toyama.ac.jp]
- 8. Toxicity of D, L-mandelonitrile-beta-D-glucoside, "prulaurasin" in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mandelonitrile lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Analysis of Amygdalin, Neoamygdalin and Amygdalin Amide in Different Processed Bitter Almonds by HPLC-ESI-MS/MS and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel UHPLC-(+ESI)MS/MS Method for Determining Amygdalin, Prunasin and Total Cyanide in Almond Kernels and Hulls (Prunus dulcis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
(R)-Mandelonitrile: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
(R)-mandelonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals, requires meticulous handling due to its acute toxicity and potential for hazardous decomposition. This guide provides an in-depth overview of the essential safety precautions, handling protocols, and emergency procedures necessary for the safe utilization of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause serious skin and eye irritation or damage.[2][3] The primary danger associated with this compound is its decomposition, which releases highly toxic hydrogen cyanide gas.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₈H₇NO |
| Molar Mass | 133.15 g/mol [1][4] |
| Appearance | Reddish-brown to dark red-brown liquid |
| Melting Point | -22 °C[4] |
| Boiling Point | 282.70 °C (decomposes)[4] |
| Density | 1.117 g/mL[4] |
| Flash Point | 113 °C (235 °F)[4] |
| Solubility | Insoluble in water. Very soluble in ether, alcohol, and chloroform. |
Toxicity Data
This compound is acutely toxic. The primary mechanism of toxicity is the inhibition of cytochrome c oxidase by cyanide, which is released upon decomposition. This disrupts cellular respiration, leading to cytotoxic hypoxia. The central nervous system and the heart are the organs most affected. The available quantitative toxicity data is summarized below.
| Test | Species | Route | Value |
| LD50 | Mouse | Intravenous | 5.6 mg/kg |
| Draize Test | Rabbit | Eye | 250 µg/24H (Severe) |
Safe Handling and Storage
Strict adherence to safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors or hydrogen cyanide gas.
Storage
-
Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents, strong acids, and strong bases.
-
Keep containers tightly closed and protected from moisture and light.
-
Storage under an inert atmosphere (e.g., argon) is recommended to prevent degradation.
Experimental Protocols
General Handling of Cyanohydrins
Given the hazardous nature of cyanohydrins, the following general procedures should be followed:
-
Preparation: All manipulations should be performed in a chemical fume hood. Ensure that all glassware is dry and free of acidic residues.
-
Reaction Quenching: Reactions containing this compound should be quenched carefully. A common method for destroying residual cyanide is the addition of an oxidizing agent, such as sodium hypochlorite (bleach), under basic conditions. The pH should be maintained above 10 to prevent the formation of hydrogen cyanide gas.
-
Waste Disposal: All waste containing this compound or cyanide must be treated as hazardous waste and disposed of according to institutional and local regulations. Cyanide-containing waste should be collected in a dedicated, labeled, and sealed container.
Decontamination Procedure for Spills
In the event of a spill, the following protocol should be followed:
-
Evacuate: Immediately evacuate the area and ensure it is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Neutralize: For small spills, cover with an absorbent material. For larger spills, cautiously treat the spill with a freshly prepared 10% sodium hypochlorite solution or a ferrous sulfate solution to complex the cyanide.
-
Clean-up: The neutralized material should be collected in a sealed container for hazardous waste disposal.
-
Decontaminate: The spill area should be thoroughly decontaminated with a 10% bleach solution followed by a water rinse.
Decomposition and Toxicity Pathway
This compound can decompose to form benzaldehyde and hydrogen cyanide. This process can be accelerated by heat, moisture, or basic conditions.
References
Solubility Profile of (R)-mandelonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (R)-mandelonitrile in various solvents. Understanding the solubility of this versatile chiral cyanohydrin is critical for its application in organic synthesis, particularly in the development of pharmaceutical intermediates. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a polar hydroxyl (-OH) and a polar nitrile (-CN) group, as well as a nonpolar phenyl ring. This amphiphilic nature dictates its solubility in a range of solvents. Its ability to act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the hydroxyl and nitrile groups) influences its interaction with protic and aprotic polar solvents. The phenyl ring contributes to its solubility in aromatic and less polar organic solvents.
Solubility Data
The following table summarizes the available solubility data for this compound. It is important to note that quantitative data is limited in the publicly available literature, and some conflicting information exists, particularly for water solubility.
| Solvent | Type | Formula | Solubility | Temperature (°C) | Notes |
| Water | Polar Protic | H₂O | ~46.29 g/L (estimated)[1] | 25 | Conflicting reports exist, with some sources describing it as soluble[2][3], while others state it is immiscible or insoluble with a solubility of <1 g/L[4][5]. |
| Ethanol | Polar Protic | C₂H₅OH | Miscible[4][6] | Not Specified | Generally described as "freely soluble" in alcohols[4][7][8][9]. |
| Methanol | Polar Protic | CH₃OH | Soluble | Not Specified | Inferred from general "alcohol" solubility[4][7][8][9]. |
| Diethyl Ether | Polar Aprotic | (C₂H₅)₂O | Freely Soluble / Miscible[4][6] | Not Specified | |
| Chloroform | Nonpolar | CHCl₃ | Freely Soluble | Not Specified | |
| N,N-Dimethylformamide | Polar Aprotic | C₃H₇NO | Very Soluble | Not Specified | |
| Glacial Acetic Acid | Polar Protic | CH₃COOH | Sparingly Soluble | Not Specified |
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, based on the widely used shake-flask method.
1. Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
2. Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of ≤ 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or another suitable quantitative analytical technique.
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the physical form of the solute. A preliminary time-course study is recommended to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature fluctuations.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same HPLC conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
4. Data Reporting: The solubility should be reported in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: A generalized workflow for determining the equilibrium solubility of this compound.
Summary
This technical guide has summarized the known solubility characteristics of this compound in various solvents. While it is generally soluble in common organic solvents like alcohols, diethyl ether, and chloroform, its solubility in water is not definitively established, with conflicting reports in the literature. For precise applications, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems using a robust and validated method, such as the shake-flask protocol detailed in this guide. The provided workflow diagram offers a clear visual aid for designing and executing such experiments.
References
- 1. mandelonitrile, 532-28-5 [thegoodscentscompany.com]
- 2. (R)-(+)-Mandelonitrile | 10020-96-9 | FM71455 | Biosynth [biosynth.com]
- 3. CAS 532-28-5: Mandelonitrile | CymitQuimica [cymitquimica.com]
- 4. Mandelonitrile | 532-28-5 [chemicalbook.com]
- 5. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 6. Mandelonitrile CAS#: 532-28-5 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. aablocks.com [aablocks.com]
The Stereochemistry of Mandelonitrile: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of mandelonitrile enantiomers, critical chiral building blocks in modern drug discovery and development.
Introduction
Mandelonitrile, the cyanohydrin of benzaldehyde, is a pivotal chiral intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its structure, featuring a stereocenter at the carbon bearing the hydroxyl and nitrile groups, gives rise to two enantiomers: (R)-mandelonitrile and (S)-mandelonitrile. The distinct stereochemistry of these molecules profoundly influences their biological activity and makes their stereoselective synthesis a critical aspect of pharmaceutical development. This technical guide provides a comprehensive overview of the stereochemistry of mandelonitrile, including its synthesis, resolution, and the distinct properties of its enantiomers. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chiral synthon.
The naturally occurring form of mandelonitrile is the (R)-enantiomer, which is found in the pits of some fruits as part of cyanogenic glycosides like amygdalin and prunasin.[3] The presence of stereoisomers is critically important in synthetic applications as the two enantiomers possess different physical and chemical properties.[4] In the pharmaceutical industry, this compound is a valuable precursor for the synthesis of various chiral drugs.[5] For instance, (R)-(-)-mandelic acid, derived from the hydrolysis of this compound, is a widely used resolving agent in chiral separations and a key intermediate for pharmaceuticals.[6][7]
Physicochemical Properties of Mandelonitrile Enantiomers
The distinct spatial arrangement of the atoms in (R)- and (S)-mandelonitrile leads to differences in their interaction with plane-polarized light, a property known as optical activity. The specific rotation is a fundamental characteristic used to distinguish between enantiomers. While many physical properties such as melting point, boiling point, and density are identical for both enantiomers, their optical rotations are equal in magnitude but opposite in direction.
| Property | (R)-(+)-Mandelonitrile | (S)-(-)-Mandelonitrile | Racemic (R,S)-Mandelonitrile |
| Molecular Formula | C₈H₇NO | C₈H₇NO | C₈H₇NO |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |
| Melting Point | 28 °C[8] | 28 °C (inferred) | -10 °C to 22 °C[4][5][9][10] |
| Boiling Point | 170 °C[8] | 170 °C (inferred) | ~170 °C (decomposes)[10] |
| Density | 1.117 g/cm³[8] | 1.117 g/cm³ (inferred) | 1.115-1.120 g/mL[10] |
| Specific Rotation | +43.75° (c=5.006 in benzene)[10] | -43.75° (c=5.006 in benzene) (inferred) | 0° |
| Appearance | Solid | Solid | Yellowish, oily liquid or solid[10] |
Synthesis and Resolution of Mandelonitrile Enantiomers
The preparation of enantiomerically pure mandelonitrile is a key challenge and a subject of extensive research. Both chemical and biocatalytic methods are employed.
Chemical Synthesis of Racemic Mandelonitrile
Traditional chemical synthesis routes typically yield a racemic mixture of mandelonitrile because the nucleophilic attack of the cyanide ion on the prochiral carbonyl carbon of benzaldehyde is equally probable from both faces of the molecule.[4]
The following protocol is adapted from established methods for the synthesis of racemic mandelonitrile.[11]
Materials:
-
Benzaldehyde
-
Sodium cyanide (NaCN)
-
Sodium bisulfite (NaHSO₃)
-
Cracked ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 3 moles of sodium cyanide in 500 mL of water in a suitable reaction vessel equipped with a mechanical stirrer.
-
Add 3 moles of benzaldehyde to the sodium cyanide solution.
-
Begin stirring and slowly add 850 mL of a saturated sodium bisulfite solution over 10-15 minutes.
-
During the first half of the sodium bisulfite addition, add 900 g of cracked ice to the reaction mixture in portions.
-
A layer of mandelonitrile will form. Separate this layer from the aqueous phase using a separatory funnel.
-
Extract the aqueous layer once with approximately 150 mL of diethyl ether. Combine the ether extract with the mandelonitrile layer.
-
Immediately add 425 mL of concentrated hydrochloric acid to the crude mandelonitrile.
-
Allow the hydrolysis to proceed in the cold for about 12 hours.
-
After hydrolysis, cool the mixture and add sufficient water to dissolve any solid material.
-
Extract the solution thoroughly with diethyl ether.
-
Dry the ethereal solution with anhydrous sodium sulfate.
-
Distill off the ether to obtain the crude mandelic acid, which can be further purified by recrystallization from benzene.
Note: This reaction should be performed with extreme caution in a well-ventilated fume hood due to the liberation of highly toxic hydrogen cyanide gas.
Enzymatic Synthesis and Resolution
Biocatalysis, particularly the use of hydroxynitrile lyases (HNLs), offers a highly stereoselective route to enantiomerically pure mandelonitrile.[4] HNLs catalyze the asymmetric addition of hydrogen cyanide to benzaldehyde, yielding either the (R)- or (S)-enantiomer with high enantiomeric excess, depending on the enzyme's specificity.[12]
This protocol is a general guideline for the synthesis of this compound using an (R)-selective hydroxynitrile lyase.
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN) or hydrogen cyanide (HCN)
-
(R)-selective Hydroxynitrile Lyase (e.g., from Prunus amygdalus)
-
Citrate/phosphate buffer (pH 5)
-
Methyl tert-butyl ether (MTBE)
-
Internal standard (e.g., 1,3,5-triisopropylbenzene)
Procedure:
-
Prepare a solution of hydrogen cyanide (1.5–2 M) in citrate/phosphate buffered MTBE (pH 5).
-
In a reaction vessel, combine benzaldehyde (1 mmol) and the internal standard (0.1 mmol).
-
Add 2 mL of the HCN solution in buffered MTBE.
-
Initiate the reaction by adding the immobilized (R)-selective hydroxynitrile lyase.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction and the enantiomeric excess of the product by taking samples at regular intervals for chiral HPLC analysis.
-
Upon completion, the enzyme can be filtered off and the product isolated from the reaction mixture.
Analytical Methods for Enantiomeric Discrimination
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of mandelonitrile enantiomers.[13][14] The choice of the chiral stationary phase (CSP) is crucial for achieving effective separation.[15]
The following provides a general protocol for the chiral HPLC separation of mandelonitrile enantiomers. Specific conditions may need to be optimized based on the available instrumentation and columns.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
A chiral stationary phase column, such as Chiralcel OD-H, Chiralcel OJ-H, or Chiralpak AD.[16]
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic compounds, 0.1% (v/v) trifluoroacetic acid can be added. For basic compounds, 0.1% (v/v) diethylamine can be added.
Procedure:
-
Prepare a standard solution of racemic mandelonitrile and solutions of the individual enantiomers if available.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The two enantiomers will have different retention times, allowing for their separation and quantification.
Visualizing Key Pathways and Workflows
Metabolic Pathway of Cyanogenic Glycosides
Mandelonitrile is a key intermediate in the biosynthesis and catabolism of cyanogenic glycosides in plants. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of cyanogenic glycosides.
Workflow for Synthesis and Analysis of Mandelonitrile Enantiomers
The following diagram outlines a typical workflow for the synthesis, resolution, and analysis of mandelonitrile enantiomers in a research or drug development setting.
Caption: Synthesis and analysis workflow.
Applications in Drug Development
The enantiomers of mandelonitrile are valuable building blocks for the synthesis of a variety of chiral pharmaceuticals.[12] The nitrile and hydroxyl groups provide versatile handles for further chemical transformations into other functional groups such as carboxylic acids, amines, and esters, which are common moieties in drug molecules.
For example, the enantioselective hydrolysis of (R,S)-mandelonitrile to (R)-(-)-mandelic acid is a key step in the production of this important chiral intermediate.[7][17] (R)-(-)-Mandelic acid and its derivatives are used in the synthesis of anti-obesity drugs, antitumor agents, and as chiral resolving agents.
Conclusion
The stereochemistry of mandelonitrile is a critical consideration for its application in organic synthesis, particularly in the pharmaceutical industry. The ability to produce enantiomerically pure (R)- and (S)-mandelonitrile through stereoselective methods, especially enzymatic catalysis, has opened up avenues for the efficient synthesis of complex chiral molecules. A thorough understanding of the properties, synthesis, and analysis of these enantiomers is essential for researchers and professionals working in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of mandelonitrile's stereoisomers in the creation of novel and effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 4. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 5. Mandelonitrile | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (R)-(+)-Mandelonitrile | 10020-96-9 | FM71455 | Biosynth [biosynth.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. Mandelonitrile [drugfuture.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Mandelonitrile lyase - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-mandelonitrile from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-mandelonitrile is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals, including (R)-mandelic acid, a crucial resolving agent and chiral building block.[1] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound from benzaldehyde. The primary focus is on biocatalytic methods employing hydroxynitrile lyases (HNLs), which offer high enantioselectivity and operate under mild reaction conditions.[2] This approach addresses the limitations of traditional chemical synthesis, which typically yields racemic mixtures.[2]
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound serves as a key precursor for various bioactive molecules. The addition of hydrogen cyanide (HCN) to benzaldehyde, a classic cyanohydrin formation reaction, is the most direct route to mandelonitrile.[2][3] However, the prochiral nature of the benzaldehyde carbonyl group leads to a racemic mixture of (R)- and (S)-enantiomers in non-chiral environments.[2]
Enzymatic synthesis using (R)-selective hydroxynitrile lyases (HNLs) has emerged as a superior method for producing this compound with high enantiomeric excess (ee).[4] HNLs, found in various plants, insects, and microbes, catalyze the asymmetric addition of HCN to aldehydes.[5] This biocatalytic approach is highly efficient and environmentally benign compared to chemical methods that may require chiral auxiliaries or resolving agents.
Data Presentation: Comparison of Biocatalytic Systems
The following table summarizes the performance of various hydroxynitrile lyases in the synthesis of this compound, highlighting key reaction parameters, conversion rates, and enantioselectivity.
| Enzyme Source | Catalyst Form | Benzaldehyde Concentration | Cyanide Source | Solvent System | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| Prunus amygdalus (PaHNL) | Immobilized on Celite | 1 mmol | HCN in MTBE | MTBE (buffer saturated) | Room Temp. | N/A | Excellent | High (with tight packing) | [6] |
| Granulicella tundricola (GtHNL) variant | Immobilized on Celite R-633 | N/A | N/A | MTBE (buffer saturated) | Room Temp. | 7 | 97 | >99 | [7][8] |
| Parafontaria laminata (PlamHNL) | Recombinant | 50 mM | KCN | Citrate Buffer | 25-30 | 4.0 | High | 99-100 | [9] |
| Acidobacterium capsulatum | Recombinant | N/A | Cyanide | N/A | N/A | ≤ 5 | 97 | 96.7 | [5] |
| Chamberlinius hualienensis | Recombinant | 50 mM | KCN | Sodium Citrate Buffer | 22 | 2.5-5.0 | 86.83 | 96.33 | [10] |
| Passiflora edulis (PeHNL) | Recombinant | N/A | N/A | N/A | 10 | 4.0 | N/A | High | [2] |
Experimental Protocols
This section provides a detailed, generalized protocol for the enzymatic synthesis of this compound using an immobilized hydroxynitrile lyase. This protocol is based on common methodologies cited in the literature.[6][8]
Materials:
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN) or a stabilized HCN solution in an organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Immobilized (R)-selective Hydroxynitrile Lyase (e.g., HNL on Celite)
-
Citrate or Phosphate buffer solution (e.g., 100 mM, pH 4.0-7.0, depending on the specific enzyme)
-
Organic solvent (e.g., MTBE, isopropyl ether)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Reaction vessel (e.g., jacketed glass reactor with overhead stirring)
-
pH meter
-
Analytical equipment: Chiral HPLC or GC for determining conversion and enantiomeric excess.
Procedure:
-
Reaction Setup:
-
To a thermostated reaction vessel, add the chosen organic solvent (e.g., MTBE) saturated with the appropriate buffer. The use of a two-phase system or a buffer-saturated organic phase helps to maintain the optimal pH for enzyme activity and suppress the non-enzymatic, racemic background reaction.[6]
-
Add the immobilized HNL to the reaction vessel. The amount of enzyme will depend on its specific activity.
-
Begin stirring the mixture to ensure a uniform suspension of the immobilized enzyme.
-
-
Substrate Addition:
-
Dissolve benzaldehyde in a portion of the reaction solvent and add it to the reaction vessel to achieve the desired final concentration.
-
Prepare the cyanide source. If using KCN, it is typically dissolved in the aqueous buffer. If using a solution of HCN in an organic solvent, it can be added directly. The cyanide source is generally added in slight excess (e.g., 1.5 to 2 equivalents relative to benzaldehyde).
-
Slowly add the cyanide solution to the reaction mixture over a period of time to maintain a low concentration of free cyanide, which can inhibit the enzyme.
-
-
Reaction Monitoring:
-
Maintain the reaction at the optimal temperature for the specific HNL being used (e.g., 25-30 °C).[9]
-
Monitor the progress of the reaction by taking small aliquots of the organic phase at regular intervals.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of acid to neutralize the cyanide).
-
Analyze the aliquot by chiral HPLC or GC to determine the conversion of benzaldehyde and the enantiomeric excess of the this compound product.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, stop the stirring and allow the immobilized enzyme to settle.
-
Separate the organic phase from the aqueous phase and the immobilized enzyme. The immobilized enzyme can often be recovered, washed, and reused for subsequent batches.[6][8]
-
Wash the organic phase with brine (saturated NaCl solution) to remove any remaining water-soluble components.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by flash column chromatography.
-
Diagrams
Enzymatic Synthesis of this compound: Reaction Pathway
Caption: Reaction pathway for the HNL-catalyzed synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-mandelonitrile is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals, including (R)-mandelic acid, which serves as a chiral resolving agent and building block.[1] The enantioselective synthesis of this compound can be efficiently achieved using (R)-selective hydroxynitrile lyases (HNLs), also known as oxynitrilases. These enzymes catalyze the asymmetric addition of a cyanide group from hydrogen cyanide (HCN) or a surrogate to an aldehyde, in this case, benzaldehyde. This biocatalytic approach offers high enantioselectivity under mild reaction conditions, presenting a significant advantage over traditional chemical synthesis which often yields racemic mixtures.[2][3]
Hydroxynitrile lyases are found in a wide variety of plants, and their primary biological function is in defense, where they catalyze the decomposition of cyanohydrins to release toxic HCN.[2] For synthetic purposes, the reverse reaction is exploited.[4] HNLs are classified based on their stereoselectivity, producing either (R)- or (S)-cyanohydrins.[5] This document focuses on (R)-selective HNLs for the synthesis of this compound.
Key Considerations for Synthesis:
-
Enzyme Selection: Several (R)-selective HNLs have been identified from sources such as almonds (Prunus amygdalus), pear (Pyrus communis), and various millipede species.[2][6][7] The choice of enzyme can impact yield, enantiomeric excess (ee), and stability.
-
Immobilization: Immobilization of HNLs on solid supports like Celite or as cross-linked enzyme aggregates (CLEAs) can significantly enhance their stability, reusability, and performance in organic solvents.[8][9]
-
Reaction Conditions: The pH of the reaction medium is a critical parameter. A low pH (typically between 3.5 and 5.5) is essential to suppress the non-enzymatic, base-catalyzed background reaction that produces racemic mandelonitrile.[7][8] Temperature also influences both the enzymatic and non-enzymatic reaction rates.
-
Substrates: Benzaldehyde is the primary substrate. For the cyanide source, either HCN itself (handled with extreme caution in a well-ventilated fume hood) or a cyanide salt like potassium cyanide (KCN) can be used. In the latter case, the pH of the buffer will determine the concentration of HCN in the reaction mixture.
Data Presentation: Comparison of (R)-Hydroxynitrile Lyases
The following tables summarize quantitative data for various (R)-selective HNLs used in the synthesis of this compound.
Table 1: Performance of Different (R)-Hydroxynitrile Lyases
| Enzyme Source | Form | Substrates | Reaction Conditions | Conversion/Yield | Enantiomeric Excess (ee) | Reference(s) |
| Prunus dulcis (Almond) | Cross-Linked Enzyme Aggregate (PdHNL-CLEA) | Benzaldehyde, HCN | pH 4.0, 5°C, 96 h | 93% Yield | 99% | [10] |
| Pyrus communis (Pear) | Purified Enzyme (PycHNL) | Benzaldehyde, KCN | pH 5.5, 30°C | 86.83% Molar Conversion | 96.33% | [6] |
| Parafontaria laminata (Millipede) | Recombinant Enzyme (PlamHNL) | Benzaldehyde (50 mM), KCN (100 mM) | pH 4.0, 25-30°C | High initial activity | 99-100% | [7] |
| Chamberlinius hualienensis (Millipede) | Purified Enzyme | Benzaldehyde, HCN | Not specified | High | 99% | [11] |
| Prunus amygdalus (Almond) | Immobilized on Celite | Benzaldehyde, HCN in MTBE | Not specified | Excellent conversion | High (with dense packing) | [8] |
| Granulicella tundricola | Immobilized on Celite | Benzaldehyde, Nitromethane | pH 7, 30°C, 24 h | 82% | >99% | [12][13] |
Table 2: Kinetic Properties of Purified PycHNL from Pyrus communis
| Parameter | Value |
| Optimal pH | 5.5 |
| Optimal Temperature | 30°C |
| Km | 11.75 mM |
| Vmax | 227.27 µmol/min/mg |
| kcat | 101.46/min |
| Half-life | ~1.9 days |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound using a Purified/Immobilized HNL
This protocol provides a general method that can be adapted based on the specific HNL and its formulation.
Materials:
-
(R)-selective Hydroxynitrile Lyase (e.g., from Prunus amygdalus or a recombinant source), either as a purified solution or immobilized on a support.
-
Benzaldehyde (freshly distilled to remove benzoic acid).
-
Potassium cyanide (KCN) or a stabilized solution of HCN. (EXTREME CAUTION: KCN and HCN are highly toxic. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment).
-
Citrate buffer (0.1 M, pH 4.0).
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE), if conducting a two-phase reaction.
-
Ethyl acetate or other suitable extraction solvent.
-
Saturated sodium bicarbonate solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Reaction vessel (e.g., a jacketed glass reactor with overhead stirring).
-
Analytical equipment: Chiral HPLC or GC with a suitable chiral column for determining enantiomeric excess and conversion.
Procedure:
-
Reaction Setup:
-
In a well-ventilated fume hood, prepare the reaction medium. For an aqueous system, this will be the citrate buffer. For a biphasic system, use an organic solvent like MTBE saturated with the citrate buffer.[8]
-
Add benzaldehyde to the reaction medium to the desired concentration (e.g., 50 mM).[7]
-
Initiate stirring and bring the reaction mixture to the optimal temperature (e.g., 25-30°C).[7]
-
-
Enzyme Addition:
-
Add the HNL to the reaction mixture. The amount of enzyme will depend on its specific activity and should be optimized.
-
-
Initiation of Reaction:
-
Slowly add the cyanide source (e.g., a solution of KCN in the same buffer) to the reaction mixture. A typical molar excess of cyanide to aldehyde is 1.5 to 2-fold.[14]
-
Maintain the pH of the reaction mixture at the optimal level (e.g., 4.0) throughout the reaction. This is crucial to minimize the chemical background reaction.[7]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of acid to lower the pH further and stop the enzyme).
-
Extract the aliquot with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic phase by chiral HPLC or GC to determine the conversion of benzaldehyde and the enantiomeric excess of this compound.
-
-
Work-up:
-
Once the reaction has reached the desired conversion, stop the reaction. If using an immobilized enzyme, it can be filtered off for reuse.[8]
-
If the reaction was performed in a biphasic system, separate the organic layer. If in an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate, 3x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification (if necessary):
-
The crude product can be further purified by column chromatography on silica gel if required.
-
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic synthesis of this compound vs. the non-enzymatic background reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis and analysis of this compound.
Logical Flow for HNL Selection and Optimization
Caption: Decision-making workflow for selecting and optimizing an HNL for synthesis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ftb.com.hr [ftb.com.hr]
- 3. researchgate.net [researchgate.net]
- 4. The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mandelonitrile lyase - Wikipedia [en.wikipedia.org]
- 6. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Immobilisation of hydroxynitrile lyases - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35491A [pubs.rsc.org]
- 10. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis | Semantic Scholar [semanticscholar.org]
- 11. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Biocatalytic Production of (R)-Mandelonitrile
For Researchers, Scientists, and Drug Development Professionals
(R)-mandelonitrile is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals, including (R)-(-)-mandelic acid.[1] The enantioselective synthesis of this compound can be efficiently achieved through biocatalysis, utilizing (R)-selective hydroxynitrile lyases (HNLs). These enzymes catalyze the asymmetric addition of a cyanide group to benzaldehyde. This document provides detailed application notes and protocols for the production of this compound using immobilized hydroxynitrile lyases, ensuring high enantioselectivity and catalyst reusability.
I. Overview of the Biocatalytic Approach
The biocatalytic synthesis of this compound from benzaldehyde and a cyanide source is a highly efficient method for producing the desired enantiomer with high purity. The key to this process is the use of (R)-selective hydroxynitrile lyases (HNLs), also known as oxynitrilases.[2] A common source for these enzymes is the almond meal from Prunus amygdalus (PaHNL).[3]
To overcome challenges such as enzyme instability and to facilitate catalyst recovery and reuse, immobilization of the HNL onto a solid support is a crucial step. Celite, a diatomaceous earth material, has been shown to be an effective and low-cost carrier for the non-covalent immobilization of HNLs.[4] The use of a biphasic system, typically an aqueous buffer and a water-immiscible organic solvent like methyl tert-butyl ether (MTBE), helps to suppress the non-catalyzed racemic reaction, thereby enhancing the enantiomeric excess (ee) of the this compound product.[5]
II. Experimental Protocols
This protocol details the procedure for the immobilization of PaHNL on Celite R-633, a common and effective method for preparing a reusable biocatalyst.[5]
Materials:
-
Celite R-633
-
Citrate/phosphate buffer (50 mM, pH 5.4)
-
Commercial Prunus amygdalus hydroxynitrile lyase (PaHNL)
-
Molecular sieves
-
Desiccator
-
Vacuum pump
-
Büchner funnel
Procedure:
-
Preparation of Celite Support:
-
Wash 2 g of Celite R-633 on a Büchner funnel with 15 mL of 50 mM citrate/phosphate buffer (pH 5.4).
-
Dry the washed Celite overnight in a desiccator under vacuum over molecular sieves.[5]
-
-
Enzyme Solution Preparation:
-
Lyophilize or desalt commercial PaHNL to remove buffer salts, followed by lyophilization.
-
Redissolve a specific amount of the dried PaHNL in 600 µL of 50 mM citrate/phosphate buffer (pH 5.4) to achieve the desired enzyme activity concentration.[5]
-
-
Immobilization:
-
Add the enzyme solution to 250 mg of the prepared Celite R-633.
-
Dry the enzyme-Celite mixture in a desiccator under vacuum over molecular sieves.[5] The resulting immobilized enzyme can be stored for future use.
-
This protocol describes the biocatalytic synthesis of this compound in a biphasic system using the immobilized PaHNL on Celite.
Materials:
-
Immobilized PaHNL on Celite R-633
-
Benzaldehyde
-
Hydrogen cyanide (HCN) solution in methyl tert-butyl ether (MTBE) (e.g., 1.5 M)
-
1,3,5-Triisopropylbenzene (internal standard)
-
Paper teabag
-
Magnetic stirrer
-
Reaction vessel (e.g., glass vial)
Procedure:
-
Catalyst Preparation:
-
Reaction Setup:
-
In a glass reaction vial, combine benzaldehyde (e.g., 106 mg, 1 mmol) and 1,3,5-triisopropylbenzene (e.g., 25 mg, internal standard).
-
Add the HCN solution in MTBE (e.g., 2 mL of a 1.5 M solution).
-
Place the teabag containing the immobilized enzyme and stirrer bar into the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at a constant speed (e.g., 900 rpm) at room temperature.
-
Monitor the reaction progress by taking small samples (e.g., 10 µL) at regular intervals for analysis.[5]
-
-
Work-up and Analysis:
-
Upon completion, remove the teabag containing the immobilized enzyme. The teabag can be washed and reused for subsequent batches.[6]
-
Analyze the reaction mixture for conversion and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
-
This protocol outlines a general procedure for the determination of the enantiomeric excess of the produced mandelonitrile.
Materials:
-
Chiral HPLC column (e.g., Diacel Chiralcel AD-H)
-
HPLC grade n-heptane
-
HPLC grade isopropanol
-
(R)- and (S)-mandelonitrile standards
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
-
HPLC Conditions:
-
Column: Diacel Chiralcel AD-H
-
Mobile Phase: A mixture of n-heptane and isopropanol (e.g., 90:10 v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing their retention times with those of the pure standards. The (S)-enantiomer typically elutes before the (R)-enantiomer under these conditions.[7]
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
-
III. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the biocatalytic production of this compound, providing a basis for comparison of different enzymatic systems and reaction conditions.
Table 1: Performance of Immobilized Prunus amygdalus Hydroxynitrile Lyase (PaHNL) on Celite R-633 in Batch Reactions [6]
| Cycle | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | ~80 | 95 |
| 1 | 24 | >95 | 95 |
| 5 | 5 | ~75 | 94 |
| 5 | 24 | >95 | 94 |
| 10 | 5 | ~60 | 90 |
| 10 | 24 | >95 | 90 |
Conditions: Benzaldehyde (1 mmol), 1.5 M HCN in MTBE (2 mL), 50 mg immobilized PaHNL-Celite (6.5 U/mg), room temperature, 900 rpm.[6]
Table 2: Comparison of Different Biocatalytic Systems for this compound Synthesis
| Enzyme System | Substrate Concentrations | pH | Temperature (°C) | Reaction Time | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Immobilized PaHNL on Celite | Benzaldehyde (1 mmol), HCN (3 mmol) | 5.4 (buffer) | Room Temp. | 24 h | >95 | 95 | [5][6] |
| E. coli cells expressing Pton3HNL | Benzaldehyde (50 mM), KCN (100 mM) | 3.0 | 22 | 5 min | - | >95 | [2] |
| Partially purified HNL from Prunus dulcis | Benzaldehyde (50 mM), KCN (100 mM) | 4.5 | 25 | < 10 min | ~100 | ~95 | [8] |
| Immobilized GtHNL-3V on Celite | Benzaldehyde (20 mM), Nitromethane (1 M) | 7.0 (buffer) | 30 | 24 h | 82 | >99 | [9] |
IV. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633 [mdpi.com]
Application Notes and Protocols for the Chiral Resolution of Racemic Mandelonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelonitrile, an alpha-hydroxynitrile derived from benzaldehyde, is a key chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomers, (R)- and (S)-mandelonitrile, often serve as precursors to enantiomerically pure mandelic acid and its derivatives, which are crucial intermediates in drug development. The production of single-enantiomer compounds is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic mandelonitrile. The primary methods covered include enzymatic resolution, which offers high selectivity under mild conditions, and classical chemical resolution via diastereomeric salt formation. Additionally, a protocol for preparative chiral chromatography is outlined for direct separation of the enantiomers.
Enzymatic Resolution Methods
Enzymatic methods are highly valued for their exceptional enantio- and regioselectivity, mild reaction conditions, and environmentally friendly nature. For mandelonitrile, the most prominent enzymatic strategies involve the use of nitrilases and lipases.
Dynamic Kinetic Resolution using Nitrilase
Application Note: This method utilizes an enantioselective nitrilase to hydrolyze one enantiomer of racemic mandelonitrile into the corresponding mandelic acid, leaving the other enantiomer of mandelonitrile unreacted. A key advantage of this process is the in situ racemization of the unreacted mandelonitrile under slightly alkaline conditions. This dynamic kinetic resolution (DKR) allows for a theoretical yield of up to 100% for the desired mandelic acid enantiomer. Nitrilases from organisms such as Alcaligenes faecalis and Pseudomonas species are commonly employed for their high (R)-enantioselectivity.[1][2] Immobilization of the enzyme or using whole cells can significantly enhance operational stability and reusability.[3]
Experimental Protocol: (R)-Selective Hydrolysis of (R,S)-Mandelonitrile
This protocol is adapted from studies using recombinant E. coli cells expressing nitrilase.[3][4]
1. Materials and Reagents:
-
Racemic (R,S)-mandelonitrile
-
Immobilized recombinant E. coli cells expressing an (R)-selective nitrilase (e.g., from Alcaligenes faecalis)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Methanol (as a co-solvent)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Shake flask or stirred tank reactor
2. Procedure:
-
Reaction Setup: Suspend the immobilized cells (e.g., 20 mg/mL dry weight) in 100 mM Tris-HCl buffer (pH 8.0) in a reaction vessel.[4]
-
Substrate Addition: Mandelonitrile has limited aqueous solubility. Prepare a stock solution of racemic mandelonitrile in methanol. Add the substrate to the reaction mixture to a final concentration of 30-50 mM. A final co-solvent concentration of up to 10% (v/v) methanol can be used to improve solubility.[4]
-
Reaction Conditions: Incubate the mixture at 30-40°C with agitation (e.g., 200 rpm) for 2-4 hours.[4] The slightly alkaline pH of 8.0 is optimal for both enzyme activity and the spontaneous racemization of the unreacted (S)-mandelonitrile.[4]
-
Monitoring: Monitor the reaction progress by taking periodic samples. Centrifuge the samples to remove the biocatalyst and analyze the supernatant by HPLC to determine the conversion and the enantiomeric excess of the (R)-mandelic acid produced.
-
Work-up and Product Isolation:
-
Once the reaction reaches completion (or desired conversion), remove the immobilized cells by filtration or centrifugation.
-
Acidify the aqueous solution to pH 1-2 with hydrochloric acid.
-
Extract the (R)-mandelic acid with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield (R)-mandelic acid.
-
The unreacted (S)-mandelonitrile, if any, will largely remain in the organic phase during extraction.
-
Workflow for Nitrilase-Catalyzed Dynamic Kinetic Resolution
Caption: Workflow of dynamic kinetic resolution of mandelonitrile using an (R)-selective nitrilase.
Kinetic Resolution using Lipase
Application Note: This method employs a lipase, such as that from Candida antarctica (often immobilized as Novozym 435), to catalyze the enantioselective acylation of one mandelonitrile enantiomer in an organic solvent.[5] Typically, the (S)-enantiomer is preferentially acylated, yielding (S)-mandelonitrile acetate and leaving the unreacted this compound.[5] The two compounds, having different functional groups (ester vs. alcohol), can then be separated by standard techniques like column chromatography. This kinetic resolution (KR) process has a maximum theoretical yield of 50% for each of the separated enantiomers.
Experimental Protocol: Lipase-Catalyzed Acylation of (S)-Mandelonitrile
This protocol is based on the kinetic resolution of (±)-mandelonitrile using Candida antarctica lipase B (CALB).[5]
1. Materials and Reagents:
-
Racemic (±)-mandelonitrile
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (as acyl donor)
-
Toluene (or another suitable organic solvent like MTBE)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
-
Stirred reaction vessel
2. Procedure:
-
Reaction Setup: To a solution of racemic mandelonitrile (e.g., 0.67 mmol) in toluene (10 mL), add vinyl acetate (e.g., 5.4 mmol, as both acyl donor and solvent).
-
Enzyme Addition: Add the immobilized lipase (e.g., 160 mg) to the mixture.
-
Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 40-50°C). The reaction can be slow under conventional heating, potentially taking over 100 hours for high conversion.[5] Microwave irradiation can significantly shorten the reaction time to a few hours.[5]
-
Monitoring: Monitor the reaction by taking small aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining this compound and the produced (S)-mandelonitrile acetate. The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both components.
-
Work-up and Product Separation:
-
After reaching the desired conversion, filter off the immobilized lipase. The enzyme can be washed with solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the resulting mixture of this compound and (S)-mandelonitrile acetate by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent (e.g., starting with 95:5 and gradually increasing polarity).[5]
-
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow of kinetic resolution of mandelonitrile via lipase-catalyzed acylation.
Classical Chemical Resolution via Diastereomeric Salt Formation
Application Note: This classical method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization.[6] For mandelonitrile, which is unstable in basic conditions, it is more practical to first hydrolyze it to racemic mandelic acid and then perform the resolution. Common resolving agents for racemic acids are chiral amines like (R)-(+)-α-methylbenzylamine or alkaloids like brucine.[7] After separation, the pure enantiomer of mandelic acid is recovered by acidification, and the resolving agent can be recycled. This method's success is highly dependent on the choice of resolving agent and crystallization solvent.[5]
Experimental Protocol: Resolution of Racemic Mandelic Acid
This protocol describes the resolution of (±)-mandelic acid using (R)-(+)-α-methylbenzylamine.
1. Materials and Reagents:
-
Racemic (±)-mandelic acid
-
(R)-(+)-α-methylbenzylamine (resolving agent)
-
Methanol, Ethanol, or a mixture with water (crystallization solvent)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate
-
Buchner funnel and filter paper
2. Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic mandelic acid (1.0 eq.) in a suitable solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent, (R)-(+)-α-methylbenzylamine (0.5-1.0 eq.), in the same solvent.
-
Slowly add the resolving agent solution to the mandelic acid solution while stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. The less soluble diastereomeric salt ((S)-mandelic acid · (R)-amine salt is often less soluble) will precipitate.
-
Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove the more soluble diastereomer.
-
The mother liquor contains the more soluble diastereomer ((R)-mandelic acid · (R)-amine salt).
-
-
Recovery of the Enantiomer (e.g., (S)-Mandelic Acid):
-
Suspend the collected crystals in water.
-
Acidify the suspension with 1 M HCl to a pH of 1-2. This protonates the mandelate and the amine.
-
Extract the liberated (S)-mandelic acid into ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield enantiomerically enriched (S)-mandelic acid.
-
-
Recovery of the Resolving Agent:
-
Make the aqueous layer from the previous step basic with 1 M NaOH.
-
Extract the liberated (R)-α-methylbenzylamine with a suitable solvent (e.g., dichloromethane) for recycling.
-
-
Purity Check and Recrystallization:
-
Determine the enantiomeric excess of the recovered mandelic acid using chiral HPLC.
-
If necessary, recrystallize the mandelic acid from a suitable solvent (e.g., water or toluene) to improve enantiomeric purity.
-
Workflow for Classical Diastereomeric Salt Resolution
Caption: Workflow for classical resolution of mandelic acid via diastereomeric salt crystallization.
Preparative Chromatographic Resolution
Application Note: Preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) allows for the direct separation of enantiomers from a racemic mixture. This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.[8] While highly effective for achieving high purity, scaling up preparative chromatography can be resource-intensive. SFC is often preferred for preparative scale due to faster separation times and reduced organic solvent consumption compared to HPLC.[9][10]
Experimental Protocol: Preparative Chiral HPLC Separation
This is a general protocol; specific parameters must be optimized for mandelonitrile.
1. Materials and Reagents:
-
Racemic (±)-mandelonitrile
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Preparative chiral HPLC system with a fraction collector
-
Preparative chiral column (e.g., Chiralcel® OD, Chiralpak® AD, or similar polysaccharide-based CSP)
2. Procedure:
-
Analytical Method Development: First, develop an analytical-scale method to achieve baseline separation of the mandelonitrile enantiomers. Screen different chiral columns and mobile phase compositions (e.g., mixtures of hexane and an alcohol like isopropanol or ethanol).
-
Method Optimization: Optimize the mobile phase composition to maximize the separation factor (α) and resolution (Rs) while keeping the retention times reasonable. A typical mobile phase for mandelonitrile on a polysaccharide CSP might be n-hexane:isopropanol (90:10 v/v).[11]
-
Scale-Up to Preparative Column:
-
Transfer the optimized method to a larger-diameter preparative column packed with the same CSP.
-
Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method. (Flow_prep = Flow_analyt × (ID_prep / ID_analyt)²).
-
-
Overload Study: Perform an overload study by injecting increasing amounts of the racemic mixture to determine the maximum sample load that can be applied without significant loss of resolution.
-
Preparative Run and Fraction Collection:
-
Dissolve the racemic mandelonitrile in the mobile phase to prepare the sample for injection.
-
Perform repeated injections of the maximum sample load onto the preparative column.
-
Use the detector signal (e.g., UV) to trigger the fraction collector to collect the eluting peaks corresponding to each enantiomer into separate vessels.
-
-
Product Recovery and Analysis:
-
Combine the fractions for each enantiomer.
-
Evaporate the solvent under reduced pressure to recover the purified enantiomers.
-
Analyze the purity and enantiomeric excess of each collected fraction using the analytical chiral HPLC method.
-
Data Presentation: Comparison of Resolution Methods
The following tables summarize typical quantitative data for the different resolution methods described.
Table 1: Enzymatic Resolution of Racemic Mandelonitrile
| Method | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| Dynamic Kinetic Resolution | Nitrilase (A. faecalis) | (R)-Mandelic Acid | ~91% | >99% | 2-4 h | [1][9] |
| Dynamic Kinetic Resolution | Nitrilase (P. putida) | (R)-Mandelic Acid | >90% | >93% | ~10 min | [1] |
| Kinetic Resolution | Lipase (CALB) | (S)-Mandelonitrile Acetate | ~45% (Theor. max 50%) | >98% | 184 h (conventional) | [5] |
| Kinetic Resolution | Lipase (CALB) | (S)-Mandelonitrile Acetate | ~35% | 92% | 8 h (microwave) |[5] |
Table 2: Asymmetric Synthesis & Classical Resolution
| Method | Key Reagent | Product | Yield (%) | Enantiomeric Excess (ee%) | Notes | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Synthesis | HNL (Millipede) | This compound | >95% | >99% | Synthesis from benzaldehyde | |
| Classical Resolution | (R)-α-methylbenzylamine | (S)-Mandelic Acid | 75-85% (recovery) | >98% (after recrystallization) | Resolution of mandelic acid | [5] |
| Preparative HPLC | Chiral Stationary Phase | (R)- & (S)-Mandelonitrile | >90% (recovery) | >99% | Highly dependent on scale and optimization |[8] |
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 9. selvita.com [selvita.com]
- 10. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-mandelonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (R)-mandelonitrile as a versatile precursor in organic synthesis. This compound is a valuable chiral building block, primarily utilized in the synthesis of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, and 2-amino alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.
Application Notes
This compound, the cyanohydrin derived from benzaldehyde, serves as a crucial intermediate in the asymmetric synthesis of a variety of chiral compounds.[1][2] Its significance lies in the stereocenter at the carbon bearing the hydroxyl and nitrile groups, which can be further transformed into other functional groups with retention of chirality.
Key Applications:
-
Synthesis of (R)-Mandelic Acid and Derivatives: this compound is a direct precursor to (R)-mandelic acid and its derivatives.[1][3] (R)-mandelic acid is an important chiral resolving agent and a building block for pharmaceuticals, including semi-synthetic penicillins and cephalosporins.[4] For instance, (R)-2-chloromandelic acid, derived from the corresponding cyanohydrin, is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.
-
Pharmaceutical Intermediates: The enantiomerically pure cyanohydrin is a valuable starting material for the synthesis of various active pharmaceutical ingredients (APIs).[5][6] The hydroxyl and nitrile functionalities can be manipulated to introduce diverse pharmacophores.
-
Agrochemicals: Chiral cyanohydrins, including this compound, are used in the production of agrochemicals, where specific stereoisomers often exhibit higher efficacy and reduced environmental impact.[5]
The primary method for the production of this compound with high enantiomeric purity is through the enzymatic hydrocyanation of benzaldehyde, catalyzed by (R)-selective hydroxynitrile lyases (HNLs).[7][8] These enzymes offer significant advantages over traditional chemical synthesis, which typically yields a racemic mixture, by providing high enantioselectivity under mild reaction conditions.[7]
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of this compound and its subsequent conversion to (R)-mandelic acid.
2.1. Enzymatic Synthesis of this compound using Hydroxynitrile Lyase (HNL)
This protocol describes the synthesis of this compound from benzaldehyde and potassium cyanide using a recombinant hydroxynitrile lyase.
Materials:
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN)
-
Citrate buffer (e.g., 300 mM sodium citrate, pH adjusted as needed)
-
(R)-Hydroxynitrile lyase (HNL) enzyme preparation (e.g., cell lysate of E. coli expressing the enzyme)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Anhydrous sodium sulfate (Na2SO4)
-
Internal standard for HPLC analysis (e.g., 1,3,5-triisopropylbenzene)
-
Reaction Setup: In a suitable reaction vessel, prepare a biphasic system. The aqueous phase consists of a citrate buffer (e.g., 0.3 M, pH 3.0-5.5) containing potassium cyanide (e.g., 100 mM). The organic phase is an appropriate solvent (e.g., MTBE) containing benzaldehyde (e.g., 50 mM).[10][11]
-
Enzyme Addition: To the reaction mixture, add the (R)-hydroxynitrile lyase preparation (e.g., E. coli cells expressing Pton3HNL).[10] The amount of enzyme will depend on its specific activity and should be optimized for the desired conversion rate.
-
Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (e.g., 22-30 °C) to ensure efficient mixing of the two phases.[10][11] Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals.
-
Work-up: Once the reaction has reached the desired conversion, stop the stirring and allow the phases to separate.
-
Extraction: Separate the organic layer. The aqueous layer can be extracted with additional portions of the organic solvent (e.g., 3 x volume of MTBE) to maximize product recovery.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC analysis.[12]
2.2. Synthesis of (R)-(-)-Mandelic Acid from (R,S)-Mandelonitrile using Nitrilase
This protocol outlines the enantioselective hydrolysis of racemic mandelonitrile to (R)-(-)-mandelic acid using a nitrilase from Alcaligenes sp. ECU0401. This process takes advantage of the spontaneous racemization of the unreacted (S)-(+)-mandelonitrile under the reaction conditions, allowing for a theoretical yield of up to 100%.[2][3]
Materials:
-
(R,S)-Mandelonitrile
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0)
-
Nitrilase-producing microbial cells (e.g., Alcaligenes sp. ECU0401 or recombinant E. coli expressing the nitrilase)[2][13]
-
Hydrochloric acid (HCl) for reaction termination
-
Ethyl acetate for extraction
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve (R,S)-mandelonitrile in Tris-HCl buffer (e.g., 50 mM, pH 8.0) to a final concentration of, for example, 20 mM.[4][14]
-
Enzyme Addition: Add the nitrilase-containing whole cells to the reaction mixture. The cell loading should be optimized for efficient conversion.
-
Reaction Conditions: Incubate the reaction mixture at a specific temperature (e.g., 40 °C) with shaking (e.g., 150 rpm).[4][14] The optimal pH for the reaction is typically around 8.0 to favor the spontaneous racemization of the unreacted (S)-mandelonitrile.[4]
-
Monitoring and Termination: Monitor the formation of (R)-(-)-mandelic acid using HPLC. Once the reaction is complete, terminate it by adding hydrochloric acid to lower the pH.[15]
-
Work-up and Isolation: Centrifuge the reaction mixture to remove the cells. Extract the supernatant with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude (R)-(-)-mandelic acid. The product can be further purified by recrystallization.
-
Analysis: Determine the yield and enantiomeric excess of the (R)-(-)-mandelic acid by chiral HPLC analysis.
Quantitative Data
The following tables summarize quantitative data for the enzymatic synthesis of this compound and its conversion to (R)-mandelic acid under various conditions.
Table 1: Enzymatic Synthesis of this compound using various Hydroxynitrile Lyases
| Enzyme Source | Substrates | pH | Temp (°C) | Reaction Time | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Pyrus communis (PycHNL) | Benzaldehyde, KCN | 5.5 | 30 | - | 86.83 | 96.33 (R) | [16] |
| Parafontaria laminata (PlamHNL) | Benzaldehyde, KCN | 4.0 | 25-30 | - | - | 99-100 (R) | [11] |
| E. coli expressing Pton3HNL | Benzaldehyde, KCN | 3.0 | 22 | 5 min | - | >95 (R) | [10] |
| Arabidopsis thaliana (AtHNL) | Benzaldehyde, HCN | 5.0 | RT | - | - | 99 (R) | [9] |
Table 2: Enzymatic Synthesis of (R)-(-)-Mandelic Acid from (R,S)-Mandelonitrile
| Enzyme Source | Substrate Conc. | pH | Temp (°C) | Reaction Time | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Alcaligenes faecalis ATCC 8750 | Racemic Mandelonitrile | - | - | - | 91 | 100 (R) | [1] |
| Alcaligenes sp. ECU0401 | 20 mM Racemic Mandelonitrile | - | - | - | - | >99.9 (R) | [2] |
| Recombinant E. coli (Nitrilase) | 300 mM Mandelonitrile | - | - | 2 h | - | - | [14] |
| Recombinant E. coli (Nitrilase) | 20 mM Mandelonitrile | 8.0 | 40 | 60 min | >90 | ~100 (R) | [4] |
Mandatory Visualizations
Diagram 1: Enzymatic Synthesis of this compound
Caption: Enzymatic synthesis of this compound from benzaldehyde.
Diagram 2: Chemoenzymatic Cascade for (R)-Mandelic Acid Production
Caption: Dynamic kinetic resolution for (R)-mandelic acid synthesis.
References
- 1. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mandelonitrile lyase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. Nitrilase-catalyzed conversion of (R,S)-mandelonitrile by immobilized recombinant Escherichia coli cells harboring nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Mandelonitrile in Pharmaceutical Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-mandelonitrile is a valuable chiral building block in the pharmaceutical industry.[1][2][3] Its significance lies in its role as a precursor to a variety of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, and 2-amino alcohols, which are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The stereochemistry of this compound is crucial, as the pharmacological activity of many chiral drugs resides in a single enantiomer.[4] The use of enantiomerically pure starting materials like this compound is therefore essential for the synthesis of single-enantiomer drugs, which can offer improved therapeutic indices and reduced side effects compared to their racemic counterparts.[4]
This document provides detailed application notes and protocols for the use of this compound in pharmaceutical manufacturing, with a focus on its enzymatic synthesis and its conversion to key pharmaceutical intermediates.
Key Applications of this compound
This compound serves as a critical intermediate in the synthesis of several important pharmaceutical compounds:
-
(R)-(-)-Mandelic Acid: This is a primary derivative of this compound and is a vital intermediate for the production of semi-synthetic cephalosporins and penicillins, antitumor agents, and antiobesity drugs.[5][6] It is also used as a chiral resolving agent.[5][7]
-
(R)-2-Chloromandelic Acid: This analog is a precursor for the widely used antithrombotic drug, clopidogrel.[7][8]
-
Other Chiral Molecules: The cyanohydrin functionality of this compound allows for its conversion into a range of other valuable chiral building blocks, including β-amino alcohols and α-hydroxy ketones.[9]
The primary route to optically pure this compound is through the asymmetric synthesis catalyzed by hydroxynitrile lyases (HNLs).[10][11][12] These enzymes catalyze the addition of hydrogen cyanide to benzaldehyde, yielding this compound with high enantioselectivity.[10][11]
Section 1: Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is preferred over traditional chemical methods which typically yield a racemic mixture.[2] Hydroxynitrile lyases (HNLs) are the key enzymes used for this stereospecific transformation.[11][12]
Data Presentation: Comparison of HNLs for this compound Synthesis
| Enzyme Source | Recombinant Host | Optimal pH | Optimal Temp. (°C) | Enantiomeric Excess (ee) (%) | Molar Conversion (%) | Specific Activity (U/mg) | Reference |
| Pyrus communis (PycHNL) | - | 5.5 | 30 | 96.33 | 86.83 | - | [10] |
| Chamberlinius hualienensis (ChuaHNL) | - | - | - | 99 | - | 7420 | [2][10][13] |
| Parafontaria laminata (PlamHNL) | Pichia pastoris | 4.0 | 25-30 | 99-100 | - | - | [8] |
| Prunus amygdalus (PaHNL) in [EMIM]BF4 | - | - | - | up to 97 | 86-98 | - | [7] |
Experimental Protocol: Synthesis of this compound using Recombinant HNL
This protocol is a generalized procedure based on common methodologies for HNL-catalyzed synthesis.[8][10]
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN) or Hydrogen cyanide (HCN)
-
Sodium citrate buffer (e.g., 0.3 M, pH 3.0-5.5)
-
Recombinant HNL (e.g., from P. communis or C. hualienensis)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare the reaction buffer (e.g., 0.3 M sodium citrate, pH adjusted to the optimum for the specific HNL).
-
Substrate Addition: Add benzaldehyde to the buffer to a final concentration of 50 mM.
-
Enzyme Addition: Introduce the hydroxynitrile lyase to the reaction mixture. The amount of enzyme will depend on its specific activity and should be optimized for the desired reaction rate.
-
Cyanide Addition: Add KCN to a final concentration of 100 mM to initiate the reaction. The reaction should be carried out under constant stirring at the optimal temperature (e.g., 22-30°C).
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC or HPLC to determine the consumption of benzaldehyde and the formation of mandelonitrile.
-
Work-up: Once the reaction has reached the desired conversion, quench the reaction (e.g., by adjusting the pH). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess of the this compound product using chiral HPLC analysis.
Diagram: Experimental Workflow for this compound Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Section 2: Conversion of this compound to Pharmaceutical Intermediates
Once synthesized, this compound can be converted to other valuable pharmaceutical intermediates. A key transformation is its hydrolysis to (R)-(-)-mandelic acid, often achieved using nitrilase enzymes.[5][6][14]
Application Note: Chemoenzymatic Synthesis of (R)-(-)-Mandelic Acid
The conversion of (R,S)-mandelonitrile to (R)-(-)-mandelic acid can be achieved with high enantioselectivity using a nitrilase enzyme.[14] This process often involves a dynamic kinetic resolution, where the unreacted (S)-(+)-mandelonitrile spontaneously racemizes under the reaction conditions, allowing for a theoretical yield of up to 100%.[5][14]
Data Presentation: Nitrilase-catalyzed Hydrolysis of Mandelonitrile
| Enzyme Source | Reaction pH | Temperature (°C) | Substrate Conc. (mM) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| Alcaligenes faecalis ZJUTB10 | 7.5 | 40 | 20 | >99 | 100 | [6] |
| Recombinant E. coli | 8.0 | 37 | 30 | ~100 | - | [5] |
| Alcaligenes faecalis ATCC 8750 | - | - | - | 100 | 91 | [15] |
Experimental Protocol: Synthesis of (R)-(-)-Mandelic Acid from (R,S)-Mandelonitrile
This protocol is based on the use of a whole-cell biocatalyst expressing a nitrilase.[5][6]
Materials:
-
(R,S)-mandelonitrile
-
Tris-HCl buffer (e.g., 100 mM, pH 7.0-8.0)
-
Whole cells containing nitrilase activity (e.g., recombinant E. coli or Alcaligenes faecalis)
-
Co-solvent (e.g., methanol) if needed for substrate solubility
-
Acid for product precipitation (e.g., HCl)
-
HPLC system for analysis
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the nitrilase-containing whole cells in the appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Substrate Preparation: Dissolve (R,S)-mandelonitrile in the reaction buffer. A co-solvent like methanol (e.g., 10% v/v) may be used to aid solubility.[5]
-
Reaction: Combine the biocatalyst suspension and the substrate solution in a reaction vessel. Incubate the mixture at the optimal temperature (e.g., 37-40°C) with shaking.
-
Monitoring: Periodically take samples, remove the cells (e.g., by centrifugation), and analyze the supernatant by HPLC to monitor the formation of (R)-(-)-mandelic acid and the consumption of mandelonitrile.
-
Product Isolation: Once the reaction is complete, remove the biocatalyst by centrifugation or filtration. Acidify the supernatant with HCl to precipitate the (R)-(-)-mandelic acid.
-
Purification: Collect the precipitated product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
-
Analysis: Confirm the purity and determine the enantiomeric excess of the final product by chiral HPLC.
Diagram: Synthetic Pathway to Key Pharmaceutical Precursors
References
- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 2. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Mandelonitrile lyase - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. R-hydroxynitrile lyase from the cyanogenic millipede, Chamberlinius hualienensis-A new entry to the carrier protein family Lipocalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Use of (R)-mandelonitrile in the Synthesis of Enantiomerically Pure Molecules
(R)-mandelonitrile , a chiral cyanohydrin, serves as a critical building block in the asymmetric synthesis of a wide array of valuable chiral molecules, including α-hydroxy carboxylic acids, α-hydroxy aldehydes, and β-amino alcohols.[1] Its utility is paramount in the pharmaceutical and fine chemical industries, where enantiomeric purity is often a prerequisite for biological activity and safety. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, targeting researchers, scientists, and professionals in drug development.
Application Notes
The primary route to this compound involves the enantioselective addition of a cyanide source to benzaldehyde. This transformation is most effectively achieved using biocatalysts, specifically (R)-oxynitrilase enzymes (also known as hydroxynitrile lyases or HNLs), or through organocatalytic methods.
Enzymatic Synthesis: (R)-oxynitrilases, such as those derived from bitter almonds (Prunus amygdalus), catalyze the highly stereoselective synthesis of this compound.[2][3][4] The enzyme provides a chiral microenvironment that directs the nucleophilic attack of the cyanide ion to one face of the benzaldehyde carbonyl group.[2] Key considerations for successful enzymatic synthesis include:
-
Enzyme Selection: The choice of (R)- or (S)-selective HNL dictates the final stereochemistry of the cyanohydrin. For this compound, HNLs from Prunus amygdalus are commonly employed.[2]
-
Reaction Medium: A two-phase system (e.g., water-organic solvent) or a micro-aqueous organic medium is often used to suppress the non-enzymatic, racemic background reaction.[2]
-
pH Control: A slightly acidic pH (typically 4.0-6.0) is optimal for the enzymatic reaction and minimizes the chemical, non-selective cyanohydrin formation.[2][5]
-
Cyanide Source: While hydrogen cyanide (HCN) can be used directly, in-situ generation from sources like potassium cyanide (KCN) with an acid or acetone cyanohydrin is often preferred for safety.[2]
-
Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier recovery and recycling.[2]
Organocatalytic Synthesis: Chiral organocatalysts, such as cinchona alkaloid derivatives or chiral thioureas, can also be employed for the asymmetric cyanosilylation of aldehydes, which provides a protected form of the cyanohydrin. The choice of catalyst is crucial for determining the stereochemical outcome.[2]
This compound as a Chiral Precursor: The synthetic utility of this compound lies in its conversion to other valuable chiral molecules. A prominent application is its hydrolysis to (R)-mandelic acid, a widely used chiral resolving agent and a building block for pharmaceuticals like the antithrombotic drug clopidogrel.[6][7] This hydrolysis can be achieved chemically or, more elegantly, through the use of enantioselective nitrilase enzymes.[8][9][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of this compound.
Table 1: Enzymatic Synthesis of this compound
| Enzyme Source | Substrate | Cyanide Source | pH | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Prunus amygdalus HNL | Benzaldehyde | KCN/Citrate Buffer | 5.5 | 30 | Up to 6 | - | - | [11] |
| P. amygdalus HNL (bitter almond) | Benzaldehyde | HCN | 5.4 | 0-5 | - | 99 | 99 | [12] |
| Parafontaria laminata HNL | Benzaldehyde | KCN | 4.0 | 25-30 | - | - | 99-100 | [5] |
| E. coli expressing Pton3HNL | Benzaldehyde | KCN | 3.0 | 22 | 0.08 | 86.83 | 96.33 | [11] |
Table 2: Hydrolysis of Mandelonitrile to (R)-(-)-mandelic acid
| Biocatalyst | Substrate | pH | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Alcaligenes faecalis ATCC 8750 (resting cells) | Racemic mandelonitrile | - | - | - | 91 | 100 | [8][10] |
| Recombinant E. coli expressing nitrilase | Racemic mandelonitrile | 8 | 40 | 1 | ~95 | ~100 | [7] |
| Pseudomonas putida | Racemic mandelonitrile | - | - | - | - | >93 | [9] |
| Microbacterium paraoxydans | Racemic mandelonitrile | - | - | - | - | >93 | [9] |
| Microbacterium liquefaciens | Racemic mandelonitrile | - | - | - | - | >93 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using (R)-Oxynitrilase from Prunus amygdalus [2]
This protocol describes a typical procedure for the enzymatic synthesis of this compound.
Materials:
-
(R)-Oxynitrilase (from Prunus amygdalus)
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN)
-
Citric acid
-
Sodium citrate
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate
-
Brine solution
-
Standard laboratory glassware
-
Magnetic stirrer
-
pH meter
Procedure:
-
Buffer Preparation: Prepare a 0.1 M citrate buffer solution and adjust the pH to the desired value (e.g., 5.5) using citric acid and sodium citrate.
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde in MTBE. Add the citrate buffer to create a two-phase system.
-
Enzyme Addition: Add the (R)-oxynitrilase solution to the reaction mixture and stir for 5 minutes.
-
Cyanide Addition: Prepare a solution of KCN in the citrate buffer. Add the KCN solution dropwise to the reaction mixture over a period of 10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis of Racemic Mandelonitrile to (R)-(-)-Mandelic Acid using Immobilized Recombinant E. coli [7]
This protocol outlines the enantioselective hydrolysis of mandelonitrile.
Materials:
-
Immobilized cells of recombinant E. coli expressing nitrilase (e.g., entrapped in alginate beads)
-
Racemic mandelonitrile
-
Phosphate buffer (pH 8)
-
Standard laboratory glassware for shake flask experiments or a packed bed reactor setup
Procedure (Shake Flask):
-
Reaction Mixture: Prepare a reaction mixture containing racemic mandelonitrile (e.g., 50 mM initial concentration) in a phosphate buffer (pH 8).
-
Biocatalyst Addition: Add the immobilized E. coli cells to the reaction mixture.
-
Incubation: Incubate the mixture in a shaker at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes).
-
Reaction Monitoring and Analysis: Monitor the conversion of mandelonitrile and the formation of (R)-(-)-mandelic acid using High-Performance Liquid Chromatography (HPLC). The enantiomeric excess of the product can be determined using a chiral HPLC column.
-
Work-up: After the reaction, remove the immobilized biocatalyst by filtration for potential reuse. The aqueous solution containing the product can be further processed for isolation and purification of (R)-(-)-mandelic acid.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Enantioselective hydrolysis of racemic mandelonitrile.
References
- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. R-oxynitrilase - ASA Spezialenzyme GmbH [asa-enzyme.de]
- 4. asa-enzyme.de [asa-enzyme.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Synthesis of this compound Catalysed by (R)-Oxynitrilase from Almond in Organic Solvent | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Flow Chemistry Synthesis of (R)-Mandelonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of (R)-mandelonitrile and its derivatives using continuous flow chemistry. This innovative approach offers significant advantages over traditional batch synthesis, including enhanced safety, improved process control, higher yields, and greater enantioselectivity. The protocols detailed below are based on established research and are intended to be adaptable for various laboratory settings.
Introduction
This compound and its derivatives are crucial chiral building blocks in the pharmaceutical industry, serving as precursors for a range of active pharmaceutical ingredients (APIs). The enantioselective synthesis of these cyanohydrins is paramount. Flow chemistry, particularly when coupled with biocatalysis using immobilized (R)-selective hydroxynitrile lyases (HNLs), has emerged as a powerful technique for their production. This method allows for precise control over reaction parameters, leading to high conversion rates and excellent enantiomeric excess, while minimizing the risks associated with handling hydrogen cyanide.
Core Advantages of Flow Synthesis
-
Enhanced Safety: In situ generation and immediate consumption of hazardous reagents like hydrogen cyanide.
-
Improved Control: Precise control over temperature, pressure, flow rate, and residence time, leading to optimized reaction conditions.
-
Higher Efficiency: Increased space-time-yields (STY) compared to batch processes.[1][2][3]
-
Excellent Selectivity: Suppression of undesired side reactions, resulting in high enantiomeric excess (ee).[1][2][4]
-
Scalability: Straightforward scaling of the process from laboratory to production scale.[5]
-
Integration of Steps: Ability to perform multi-step syntheses, including in-line separation and subsequent protection reactions, in a continuous fashion.[6][7][8]
Section 1: Enzymatic Synthesis of this compound Derivatives in Continuous Flow
This section focuses on the biocatalytic synthesis of various (R)-cyanohydrins from the corresponding aldehydes using an immobilized (R)-selective hydroxynitrile lyase in a continuous flow setup.
Experimental Workflow Diagram
Caption: General workflow for the continuous enzymatic synthesis of this compound derivatives.
Quantitative Data Summary
The following table summarizes the results from the continuous flow synthesis of various this compound derivatives using immobilized Arabidopsis thaliana hydroxynitrile lyase (AtHNL) in a silica microreactor.[1][2]
| Aldehyde Substrate | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Enantiomeric Excess (ee, %) | Space-Time-Yield (g L⁻¹ h⁻¹) |
| Benzaldehyde | 0.03 - 0.5 | 3 - 30 | 90 - 95 | 90 - 98 | 60 - 1290 |
| 4-Fluorobenzaldehyde | 0.03 - 0.5 | 3 - 30 | ~95 | ~98 | Up to 1290 |
| 4-Methoxybenzaldehyde | 0.03 - 0.5 | 3 - 30 | ~95 | ~98 | Up to 1290 |
| 4-(Trifluoromethyl)benzaldehyde | 0.03 - 0.5 | 3 - 30 | ~90 | ~90 | Up to 1290 |
Data extracted from studies utilizing AtHNL immobilized in a silica microreactor.[1][2]
Detailed Experimental Protocol
1. Enzyme Immobilization:
-
An (R)-selective hydroxynitrile lyase, such as AtHNL from Arabidopsis thaliana[1][2] or a variant of GtHNL from Granulicella tundricola[3][9], is required.
-
The enzyme can be immobilized on various supports. A common method involves covalent attachment to a functionalized silica monolith within a microreactor.[1][2]
-
Protocol for Immobilization on a Silica Monolith: [2]
-
Wash an amino-functionalized silica monolith (e.g., 6 x 40 mm) sequentially with ethanol and distilled water.
-
Equilibrate the monolith with a phosphate buffer (100 mM, pH 7.0).
-
Activate the amino groups by pumping a 2.5% (v/v) glutaraldehyde solution through the monolith for 90 minutes.
-
Wash thoroughly with distilled water and then phosphate buffer to remove excess glutaraldehyde.
-
Circulate a solution of the HNL enzyme in phosphate buffer through the activated monolith for 90 minutes at room temperature, followed by overnight incubation at 4°C.
-
Wash the monolith with a series of buffers to remove any non-covalently bound enzyme.
-
2. Reactor Setup:
-
Assemble the flow chemistry setup as depicted in the workflow diagram. Use FEP tubing and PEEK connectors.
-
Pump A: Load with a solution of the aldehyde substrate in an organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Pump B: Load with an aqueous solution containing the cyanide source (e.g., potassium cyanide, KCN) and a suitable buffer (e.g., citric acid buffer) to maintain the optimal pH for the enzyme.[10]
-
The two streams are combined in a T-mixer before entering the reactor containing the immobilized enzyme.
-
A back pressure regulator (e.g., 40 psi) is used downstream of the reactor to maintain a single-phase flow and prevent degassing.[10][11]
3. Synthesis Procedure:
-
Set the desired flow rates for both pumps to achieve the target residence time within the reactor.
-
Equilibrate the system by running the pumps for a sufficient period.
-
Collect the product stream after the back pressure regulator.
-
The reaction can be monitored by taking samples at regular intervals and analyzing them via chiral HPLC to determine conversion and enantiomeric excess.
Section 2: Chemoenzymatic Cascade for Protected this compound Derivatives
A significant advancement in the flow synthesis of cyanohydrins is the integration of the enzymatic synthesis with a subsequent chemical protection step. This is crucial as enantiopure cyanohydrins can be prone to racemization, especially under basic conditions.[5][12] This integrated approach avoids intermediate workup and purification steps.[6][7]
Experimental Workflow Diagram
Caption: Chemoenzymatic cascade for synthesis and protection of this compound derivatives.
Quantitative Data Summary for Acetyl-Protected Derivatives
This table presents data for the two-step chemoenzymatic flow synthesis of various acetyl-protected (R)-cyanohydrins.[6]
| Aldehyde Substrate | Overall Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 61 | 90 |
| 2-Chlorobenzaldehyde | 72 | 96 |
| 4-Chlorobenzaldehyde | 65 | 98 |
| 4-Methoxybenzaldehyde | 70 | 98 |
| 2-Naphthaldehyde | 68 | 98 |
| Furfural | 55 | 98 |
Yields and ee are for the final, isolated acetyl-protected product.[6]
Detailed Experimental Protocol for Acetyl-Protection Cascade
This protocol is adapted from a published chemoenzymatic flow cascade for synthesizing acetyl-protected cyanohydrins.[6][10]
1. Reagent Preparation:
-
Solution A (Organic): Aldehyde substrate (e.g., 0.69 mmol of benzaldehyde) dissolved in 3 mL of MTBE.
-
Solution B (Aqueous/Enzymatic): A mixture of KCN (269 mg, 4.14 mmol) and citric acid (542 mg, 2.58 mmol) in 5.4 mL of MilliQ water, to which 600 µL of crude (R)-HNL cell lysate is added.
-
Solution C (Protecting Agent): Neat acetic anhydride (Ac₂O).
-
Solution D (Base/Catalyst): A solution of 4-dimethylaminopyridine (DMAP, 1.1 mmol) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂).
2. Reactor Setup:
-
Assemble the flow system as shown in the cascade diagram, utilizing four syringe pumps, two T-mixers, two coil reactors, a membrane-based liquid-liquid phase separator (e.g., Syrris FRX FLLEX), and a back pressure regulator.[10]
-
Reactor 1: FEP tubing (e.g., 576 µL internal volume) maintained at 40°C.
-
Reactor 2: FEP tubing (e.g., 264 µL internal volume) maintained at 50°C.
3. Synthesis Procedure: [10]
-
Step 1 (Cyanohydrin Formation):
-
Pump Solution A (e.g., at 8 µL/min) and Solution B (e.g., at 40 µL/min) through the first T-mixer into Reactor 1. This corresponds to a residence time of approximately 12 minutes.
-
-
In-line Separation:
-
The biphasic mixture from Reactor 1 is directed to the liquid-liquid phase separator. The aqueous phase containing the enzyme is separated and can potentially be recycled. The organic phase containing the this compound proceeds to the next step. An additional solvent like CH₂Cl₂ may be added before separation to improve efficiency.
-
-
Step 2 (Acetylation):
-
The organic phase is mixed with Solution C (e.g., at 4 µL/min) and Solution D (e.g., at 8 µL/min) in the second T-mixer.
-
The resulting mixture flows through Reactor 2, with a residence time of approximately 9 minutes.
-
-
Collection and Purification:
-
The stream exiting the back pressure regulator is collected.
-
The collected crude product is purified using standard extraction and flash column chromatography techniques to yield the pure, acetyl-protected this compound derivative.
-
Conclusion
The continuous flow synthesis of this compound and its derivatives represents a state-of-the-art manufacturing technology. By leveraging the precision of flow chemistry and the high selectivity of biocatalysts, researchers and drug development professionals can produce these valuable chiral intermediates with high efficiency, safety, and purity. The protocols and data provided herein serve as a robust starting point for the implementation and optimization of these advanced synthetic methods.
References
- 1. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00054G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Chemoenzymatic flow cascade for the synthesis of protected mandelonitrile derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02128B [pubs.rsc.org]
- 7. Chemoenzymatic flow cascade for the synthesis of protected mandelonitrile derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chemoenzymatic flow cascade for the synthesis of protected mandelonitrile derivatives [pubmed.ncbi.nlm.nih.gov]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. rsc.org [rsc.org]
- 11. Continuous Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Mandelonitrile Production Using Immobilized Enzyme Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of (R)-mandelonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals, using immobilized enzyme systems. The focus is on providing practical information for the successful implementation of these biocatalytic methods in a laboratory or process development setting.
Introduction
This compound and its derivatives are crucial building blocks for a range of pharmaceuticals, including anti-cancer agents and cardiovascular drugs. Traditional chemical synthesis often involves harsh conditions and the use of toxic reagents, leading to environmental concerns and the formation of racemic mixtures that require costly and inefficient resolution steps. Biocatalysis, utilizing enzymes such as hydroxynitrile lyases (HNLs), offers a green and highly selective alternative for the synthesis of enantiopure this compound.
Enzyme immobilization is a key enabling technology for the industrial application of biocatalysts. By confining the enzyme to a solid support, immobilization facilitates catalyst recovery and reuse, enhances operational stability, and allows for the development of continuous manufacturing processes, ultimately reducing production costs.[1]
This document details two primary approaches for enzyme immobilization for this compound production: adsorption onto Celite and whole-cell entrapment in calcium alginate. Both batch and continuous flow reactor configurations are discussed, providing a versatile toolkit for researchers and process chemists.
Data Summary
The following tables summarize quantitative data from various studies on immobilized enzyme systems for the production of this compound and related compounds.
Table 1: Performance of Hydroxynitrile Lyase (HNL) Immobilized on Celite for this compound Synthesis
| Enzyme Source | Support | Enzyme Loading | Reaction Type | Conversion (%) | Enantiomeric Excess (ee %) | Reaction Time | Reference |
| Prunus amygdalus (PaHNL) | Celite R-633 | 6.5 U/mg | Batch | >95 | 94-95 | 24 h | [2][3] |
| Prunus amygdalus (PaHNL) | Celite R-633 | 6.5 U/mg | Batch (recycled 5x) | >95 | ~94 | 24 h | [3] |
| Granulicella tundricola (GtHNL-3V) | Celite R-633 | Not specified | Batch | >95 | >99 | 4 h | [4] |
| Granulicella tundricola (GtHNL-3V) | Celite R-633 | 400 U / 300 mg | Continuous Flow | ~80 (stable for 4h) | >99 | 4 h | [4] |
| Arabidopsis thaliana (AtHNL) | Celite R-633 | 25 mg / 100 mg | Continuous Flow | 85 | 96 | 35.3 min (residence time) | [5] |
Table 2: Performance of Immobilized Whole Cells for Chiral Synthesis from Mandelonitrile
| Enzyme/Microorganism | Immobilization Matrix | Substrate | Product | Reaction Type | Conversion (%) | Enantiomeric Excess (ee %) | Reusability | Reference |
| Recombinant E. coli (Nitrilase) | Calcium Alginate | (R,S)-Mandelonitrile | (R)-(-)-Mandelic Acid | Batch | ~95 | ~100 | 8 cycles with high activity | [6] |
| Recombinant E. coli (Nitrilase from A. faecalis) | Cross-linking on diatomite/GA/PEI | (R,S)-Mandelonitrile | (R)-(-)-Mandelic Acid | Batch | Not specified | Not specified | 28 cycles with no significant activity loss | [7][8] |
| Alcaligenes faecalis ECU0401 (Nitrilase) | Calcium Alginate | (R,S)-Mandelonitrile | (R)-(-)-Mandelic Acid | Batch | ~100 | >99.9 | 20 cycles | [9] |
Enzymatic Pathway
The synthesis of this compound is catalyzed by (R)-selective hydroxynitrile lyases (HNLs). These enzymes facilitate the addition of a cyanide group from a cyanide source, such as hydrogen cyanide (HCN) or potassium cyanide (KCN), to an aldehyde, in this case, benzaldehyde. The reaction is reversible, but under appropriate conditions, the equilibrium can be shifted towards the synthesis of the cyanohydrin.
Caption: Enzymatic synthesis of this compound from benzaldehyde and HCN catalyzed by HNL.
Experimental Protocols
Protocol 1: Immobilization of Hydroxynitrile Lyase (HNL) on Celite R-633
This protocol describes the immobilization of HNL onto Celite R-633 by physical adsorption, a simple and effective method for preparing a reusable biocatalyst.[2][4]
Materials:
-
Hydroxynitrile lyase (e.g., from Prunus amygdalus, PaHNL) solution
-
Celite R-633
-
Citrate/phosphate buffer (50 mM, pH 5.4)
-
Methyl tert-butyl ether (MTBE)
-
Small teabags (or similar porous container)
-
Vacuum desiccator
Procedure:
-
Carrier Preparation: Wash Celite R-633 with 50 mM citrate/phosphate buffer (pH 5.4) and dry it under vacuum.
-
Enzyme Solution Preparation: Prepare a solution of HNL in 100 mM potassium phosphate buffer (pH 7). The concentration will depend on the desired enzyme loading.[4]
-
Immobilization:
-
Add the prepared Celite R-633 to the HNL solution.
-
Stir the suspension gently at room temperature for a specified time (e.g., 1-2 hours) to allow for enzyme adsorption.
-
-
Washing:
-
Filter the mixture to separate the immobilized enzyme from the solution.
-
Wash the immobilized enzyme with fresh citrate/phosphate buffer to remove any unbound enzyme.
-
-
Drying: Dry the immobilized enzyme preparation in a vacuum desiccator over silica gel for 24 hours.[4]
-
Storage: The dried immobilized enzyme can be stored at 4°C. For use in reactions, it is often packed into a small teabag.
Caption: Workflow for the immobilization of HNL on Celite R-633.
Protocol 2: Immobilization of Whole Cells in Calcium Alginate
This protocol details the entrapment of recombinant microbial cells (e.g., E. coli expressing a nitrilase) within a calcium alginate gel matrix. This method is mild and can protect the enzyme within its natural cellular environment.[6][10][11]
Materials:
-
Harvested microbial cells (e.g., recombinant E. coli)
-
Sodium alginate
-
Calcium chloride (CaCl₂) solution (0.2 M)
-
Tris-HCl buffer (100 mM, pH 7)
-
Syringe
Procedure:
-
Cell Suspension: Resuspend a known weight of harvested cells (e.g., 200 mg dry weight) in Tris-HCl buffer (e.g., 10 mL).[11]
-
Alginate Mixture: Prepare a sodium alginate solution (e.g., 2-3% w/v) in water or buffer by slowly adding the powder while stirring to avoid clumping. Add the cell suspension to the sodium alginate solution and mix thoroughly but gently to avoid damaging the cells.
-
Bead Formation:
-
Draw the cell-alginate mixture into a syringe.
-
Extrude the mixture dropwise from the syringe into a gently stirring 0.2 M CaCl₂ solution.[11] The height of the drop will influence the bead size.
-
-
Hardening: Allow the newly formed beads to harden in the CaCl₂ solution for about 1 hour.[11]
-
Washing: Decant the CaCl₂ solution and wash the beads with distilled water or fresh buffer to remove excess calcium chloride and any cells on the bead surface.
-
Storage: The immobilized cell beads can be stored in buffer at 4°C until use.
Protocol 3: Batch Synthesis of this compound
This protocol describes a typical batch reaction for the synthesis of this compound using immobilized HNL on Celite.
Materials:
-
Immobilized HNL on Celite (from Protocol 1)
-
Benzaldehyde
-
Hydrogen cyanide (HCN) solution in MTBE (e.g., 1.5 M) or a buffered KCN solution. Caution: HCN is extremely toxic. All work must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
MTBE saturated with buffer (e.g., 50 mM citrate/phosphate buffer, pH 5.4)
-
Internal standard (e.g., 1,3,5-triisopropylbenzene)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Reaction Setup: To a reaction vessel, add the buffer-saturated MTBE, benzaldehyde, and the internal standard.
-
Initiate Reaction: Start the reaction by adding the immobilized HNL (e.g., in a teabag) and the HCN solution.
-
Reaction Conditions: Stir the reaction mixture at a constant speed (e.g., 900 rpm) at room temperature.[2]
-
Monitoring: Take small aliquots of the reaction mixture at regular intervals for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, remove the immobilized enzyme. The product can be isolated from the reaction mixture using standard organic chemistry techniques (e.g., extraction, chromatography).
-
Catalyst Recycling: The immobilized enzyme can be washed with fresh solvent and reused in subsequent batches.[3]
Protocol 4: Continuous Flow Synthesis of this compound
This protocol outlines a general setup for the continuous production of this compound using a packed bed reactor with immobilized HNL.[12]
Materials:
-
Immobilized HNL (e.g., on Celite or covalently attached to a monolith)
-
Packed bed reactor (e.g., a column)
-
Syringe pumps
-
Solutions of benzaldehyde and HCN in a suitable organic solvent (e.g., MTBE)
-
Back pressure regulator
Procedure:
-
Reactor Packing: Pack the reactor column with the immobilized HNL.
-
System Setup:
-
Connect two separate syringe pumps, one for the benzaldehyde solution and one for the HCN solution, to a T-mixer before the reactor inlet.
-
Place the reactor in a temperature-controlled environment.
-
Install a back pressure regulator after the reactor outlet to maintain a constant pressure and prevent solvent evaporation.
-
-
Reaction:
-
Pump the reactant solutions through the reactor at a defined flow rate. The residence time in the reactor is determined by the reactor volume and the total flow rate.
-
Collect the product stream at the outlet.
-
-
Analysis: Analyze the collected product for conversion and enantiomeric excess using an appropriate analytical method (e.g., chiral HPLC).
-
Steady State: The system is typically run until a steady state is reached, where the product concentration at the outlet remains constant over time.
Caption: Schematic of a continuous flow setup for this compound synthesis.
Conclusion
The use of immobilized enzyme systems provides a powerful and sustainable platform for the production of enantiopure this compound. The choice of enzyme, immobilization method, and reactor configuration can be tailored to the specific requirements of the desired process. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to implement these advanced biocatalytic technologies. Further optimization of reaction conditions and process parameters can lead to even more efficient and economically viable manufacturing processes for this important chiral intermediate.
References
- 1. maaz.ihmc.us [maaz.ihmc.us]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Nitrilase-catalyzed conversion of (R,S)-mandelonitrile by immobilized recombinant Escherichia coli cells harboring nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Immobilization With Calcium Alginate [user.eng.umd.edu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00054G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Mandelonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-mandelonitrile for improved yields and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for the enantioselective synthesis of this compound is through the biocatalytic hydrocyanation of benzaldehyde. This reaction is catalyzed by enzymes called (R)-hydroxynitrile lyases ((R)-HNLs).[1] These enzymes facilitate the addition of a cyanide group to the aldehyde, yielding the desired (R)-enantiomer with high specificity. Traditional chemical synthesis methods typically produce a racemic mixture, which then requires a separate resolution step to isolate the (R)-enantiomer.[2]
Q2: What is a typical yield and enantiomeric excess (ee) I can expect?
A2: The yield and enantiomeric excess are highly dependent on the specific reaction conditions, including the choice of enzyme, pH, temperature, and solvent. With optimized enzymatic processes, it is possible to achieve high yields and excellent enantioselectivity. For instance, using engineered or optimized hydroxynitrile lyases, researchers have reported enantiomeric excesses of up to 99% and isolated yields in the range of 70-90% under specific conditions.[3][4]
Q3: How does pH affect the synthesis of this compound?
A3: The pH of the reaction medium is a critical parameter that influences both the enzyme's activity and the chemical stability of the product. (R)-HNLs typically exhibit optimal activity in a slightly acidic pH range, often between 4.0 and 5.5.[2][4] Operating within this optimal pH range is crucial because at higher (more alkaline) pH, the non-enzymatic, racemic background reaction is accelerated, which leads to a decrease in the enantiomeric excess of the final product.[4]
Q4: Can the choice of solvent impact the reaction?
A4: Yes, the solvent system plays a significant role. While the reaction can be performed in aqueous buffer systems, the use of biphasic systems or organic solvents can be advantageous.[2] Organic solvents can help to increase the solubility of the benzaldehyde substrate and may reduce substrate inhibition of the enzyme. Furthermore, in situ extraction of the this compound product into an organic phase can help to shift the reaction equilibrium towards product formation and simplify downstream purification.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Suboptimal reaction conditions (pH, temperature).2. Enzyme deactivation or inhibition.3. Poor substrate solubility.4. Reversibility of the reaction. | 1. Optimize pH (typically 4.0-5.5) and temperature (often 10-30°C) for your specific HNL.[4][[“]]2. Consider enzyme immobilization to improve stability.[6] Additives like sodium bisulfite can prevent enzyme deactivation by the aldehyde substrate.[3]3. Use a biphasic solvent system or an organic solvent to improve benzaldehyde solubility.[2]4. Employ in-situ product removal by extraction into an organic phase to drive the reaction forward.[2] |
| Low Enantiomeric Excess (ee) | 1. Non-enzymatic background reaction.2. Racemization of the product.3. Use of a non-selective enzyme. | 1. Maintain a slightly acidic pH (4.0-5.5) to suppress the non-enzymatic reaction.[4]2. Lowering the reaction temperature can sometimes improve enantioselectivity.[7]3. Screen different (R)-HNLs to find one with higher enantioselectivity for your substrate. Consider using a mutant enzyme with improved properties.[4][8] |
| Enzyme Instability | 1. Harsh reaction conditions (pH, temperature).2. Presence of deactivating agents (e.g., excess aldehyde).3. Proteolysis or denaturation over time. | 1. Optimize pH and temperature to be within the enzyme's stable range.[4]2. Immobilize the enzyme on a solid support (e.g., Celite) to enhance its stability and allow for easier recovery and reuse.[6][9]3. Use a freshly prepared enzyme solution or consider adding stabilizing agents if compatible with the reaction. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials.2. Formation of byproducts.3. Instability of mandelonitrile during workup.[10] | 1. Optimize reaction time and substrate stoichiometry to maximize conversion.2. Adjust pH and temperature to minimize side reactions.3. This compound can be unstable, especially at elevated temperatures or non-acidic pH.[10] Consider in-situ protection of the hydroxyl group before purification.[2][11] |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the synthesis of this compound and related compounds, highlighting the impact of different parameters.
| Enzyme/System | Substrate | Key Parameter(s) | Yield | Enantiomeric Excess (ee) | Reference |
| Wild type BCJ2315 nitrilase (mutants) | 2-methoxybenzaldehyde | Enzyme engineering, one-pot process | 70% | 97% | [3] |
| GtHNL-H96A | Benzaldehyde | pH 7-8, 30°C | 47% | 19% | [7] |
| PlamHNL | Benzaldehyde | pH 4.0, 25-30°C | - | 99-100% | [4] |
| PlamHNL-N85Y mutant | 2-chlorobenzaldehyde | pH 3.5, 25°C, 4 U enzyme | 91% conversion | 98.2% | [4][8] |
| PycHNL | Benzaldehyde | pH 5.5, 30°C | 86.83% molar conversion | 96.33% | [8] |
| MIP-protected this compound flow synthesis | Benzaldehyde | Flow chemistry, 2-methoxypropene | 68% | 97% | [2] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup.
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Citrate-phosphate buffer (or another suitable buffer)
-
(R)-Hydroxynitrile lyase (HNL) solution or immobilized enzyme
-
Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 0.1 M citrate-phosphate buffer) and adjust the pH to the optimal value for your HNL (typically between 4.0 and 5.5) using dilute HCl.[4]
-
Addition of Reactants: Add the benzaldehyde to the buffered solution. If using a biphasic system, the benzaldehyde can be dissolved in the organic solvent which is then mixed with the aqueous buffer.
-
Enzyme Addition: Introduce the (R)-HNL solution or the immobilized enzyme to the reaction mixture.
-
Cyanide Addition: Slowly add a solution of KCN or NaCN to the reaction mixture while maintaining the desired temperature and pH. The cyanide source should be added portion-wise or via a syringe pump to keep its concentration low and minimize enzyme inhibition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method (e.g., chiral HPLC) to determine the conversion and enantiomeric excess.
-
Workup: Once the reaction has reached the desired conversion, stop the reaction by separating the enzyme (if immobilized) or by quenching. Extract the this compound into an organic solvent.
-
Purification: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Further purification can be achieved by column chromatography if necessary. Due to the instability of mandelonitrile, it is advisable to handle it at low temperatures.[10]
Visualizations
Enzymatic Synthesis Workflow
References
- 1. Mandelonitrile lyase - Wikipedia [en.wikipedia.org]
- 2. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 3. almacgroup.com [almacgroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. prepchem.com [prepchem.com]
- 11. rsc.org [rsc.org]
Overcoming low enantioselectivity in (R)-mandelonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low enantioselectivity during the synthesis of (R)-mandelonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high enantioselectivity in this compound synthesis?
The most effective strategy is employing a chiral catalyst to favor the formation of the (R)-enantiomer over the (S)-enantiomer. Biocatalysis using (R)-selective hydroxynitrile lyases (HNLs) is a common and highly successful approach.[1][2] Key strategies to maximize enantioselectivity include:
-
Suppressing the Background Reaction: The non-catalyzed, racemic chemical synthesis of mandelonitrile occurs concurrently with the desired enantioselective reaction. This chemical reaction must be minimized.[1][3]
-
Optimizing Reaction Conditions: Parameters such as pH, temperature, and solvent system have a profound impact on enzyme activity and the rate of the background reaction.[1][4]
-
Enzyme Selection and Engineering: Different HNLs exhibit varying substrate specificities and selectivities. Protein engineering can further enhance the performance of a chosen HNL.[4][5]
-
In Situ Product Protection: The cyanohydrin product can be chemically protected as it is formed, which prevents its decomposition back to the starting aldehyde and shifts the reaction equilibrium towards the product.[3]
Q2: Why is pH control so critical in HNL-catalyzed reactions for this compound synthesis?
pH control is arguably the most critical factor for achieving high enantiomeric excess (e.e.). The non-enzymatic, base-catalyzed formation of racemic mandelonitrile is a significant competing reaction.[1] By lowering the reaction pH to below 5.0, this non-enantioselective chemical reaction is effectively suppressed, ensuring that the observed product is primarily the result of the highly selective HNL-catalyzed pathway.[1][3] Many (R)-HNLs, such as those from millipedes, show excellent stability and activity at low pH values (e.g., pH 3.5-4.0), which is ideal for minimizing the racemic background reaction.[4]
Q3: What are the advantages of using a two-phase aqueous-organic solvent system?
A two-phase (biphasic) system offers several advantages for HNL-catalyzed cyanohydrin synthesis:
-
High Substrate Concentration: Benzaldehyde has low solubility in water. An organic phase can dissolve a much higher concentration of the substrate.
-
Suppression of Background Reaction: The HNL enzyme resides in the aqueous phase where the enantioselective reaction occurs. The non-catalyzed chemical reaction is negligible in the water-immiscible organic solvent, thus improving enantioselectivity.[1]
-
Simplified Workup: The product, mandelonitrile, is primarily located in the organic phase, which can be easily separated from the aqueous phase containing the enzyme at the end of the reaction.
Q4: Can the this compound product decompose, and how can this be prevented?
Yes, the formation of cyanohydrins is a reversible reaction.[1] The product can decompose back to benzaldehyde and hydrogen cyanide, particularly under basic conditions.[3] This not only reduces the overall yield but can also lead to racemization if the starting materials are re-subjected to the non-selective background reaction. To prevent this, a strategy of in situ product protection can be employed. As the this compound is formed, it is immediately reacted with an acylating or silylating agent to form a more stable ester or silyl ether. This "traps" the product, prevents decomposition, and drives the equilibrium towards product formation.[3][6]
Troubleshooting Guide
Problem: Low Enantiomeric Excess (e.e.)
Question: My reaction is producing mandelonitrile, but the enantiomeric excess (e.e.) is consistently low. What are the likely causes and how can I improve it?
Possible Causes & Suggested Solutions:
-
Competing Racemic Background Reaction: This is the most common cause of low e.e. The non-enzymatic, base-catalyzed reaction produces a 50:50 mixture of (R)- and (S)-mandelonitrile, which contaminates your desired (R)-product.[1][3]
-
Suboptimal Reaction Temperature: Temperature affects both the enzymatic and non-enzymatic reaction rates. Higher temperatures can accelerate the non-enzymatic reaction more than the enzymatic one, leading to a decrease in e.e.[4]
-
Solution: Decrease the reaction temperature. While this may slow the reaction rate, it often significantly improves enantioselectivity. An optimal temperature must balance reaction speed with selectivity.[4]
-
-
Incorrect Enzyme Concentration: The ratio of the enzymatic reaction rate to the background reaction rate is crucial. If the enzyme concentration is too low, the background reaction can become significant.
-
Solution: Increase the enzyme loading in the reaction. This will increase the rate of the desired enantioselective synthesis relative to the non-selective background reaction.[4]
-
Problem: Low Overall Yield with High e.e.
Question: I am observing high stereoselectivity, but the overall yield of the cyanohydrin is very low. What could be the issue?
Possible Causes & Suggested Solutions:
-
Catalyst Deactivation: The enzyme may be unstable under the reaction conditions or inhibited by substrates or products. Aldehydes can sometimes deactivate enzymes.[8]
-
Solution: Ensure all starting materials and solvents are purified. Perform the reaction under an inert atmosphere (e.g., N₂ or Ar) if the catalyst is air-sensitive. Consider enzyme immobilization, which can improve stability.[3]
-
-
Unfavorable Reaction Equilibrium: As an equilibrium reaction, the synthesis may not proceed to completion if the product is not removed or stabilized.[1]
-
Insufficient Reaction Time or Low Activity: The reaction may simply not have had enough time to reach a high conversion.
-
Solution: Increase the reaction time. If the reaction is still slow, consider increasing the temperature (while monitoring the effect on e.e.) or increasing the catalyst loading.[3]
-
Data Presentation
Table 1: Effect of Reaction pH on Enantiomeric Excess (e.e.) of this compound
| Enzyme Source | pH | e.e. (%) | Conversion (%) | Reference |
| Parafontaria laminata HNL (PlamHNL) | 4.0 | 99-100 | - | [4] |
| Parafontaria laminata HNL Mutant (N85Y) | 3.5 | 98.2 | 91 | [4][5] |
| E. coli expressing Pton3HNL | 3.0 | >95 | - | [7] |
| E. coli expressing Pton3HNL | 5.0 | ~80 | - | [7] |
Table 2: Effect of Reaction Temperature on Enantiomeric Excess (e.e.) of this compound
| Enzyme Source | Temperature (°C) | e.e. (%) | Reference |
| Parafontaria laminata HNL (PlamHNL) | 25-30 | 99-100 | [4] |
| Parafontaria laminata HNL (PlamHNL) | 35-50 | <90 | [4] |
| Passiflora edulis HNL | 10 | High | [9] |
Experimental Protocols
Protocol: Enzymatic Synthesis of this compound in a Biphasic System
This protocol provides a general methodology for the synthesis of this compound using an (R)-selective hydroxynitrile lyase (HNL) in an aqueous-organic biphasic system.
Materials:
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN) or Hydrogen cyanide (HCN)
-
Citrate buffer (e.g., 0.1 M, pH 4.0)
-
(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus or a recombinant source)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE) or diisopropyl ether)
-
Reaction vessel with efficient stirring mechanism
-
Standard glassware for workup and extraction
-
Chiral HPLC or GC for e.e. determination
Procedure:
-
Prepare Aqueous Phase: Dissolve the (R)-HNL in the citrate buffer (pH 4.0) to a desired concentration. If using KCN as the cyanide source, it is also dissolved in this aqueous phase. Note: The reaction of KCN with the acidic buffer will generate HCN in situ. This must be done in a well-ventilated fume hood with extreme caution.
-
Prepare Organic Phase: Dissolve benzaldehyde in the organic solvent (e.g., MTBE).
-
Set up Reaction: Combine the aqueous and organic phases in the reaction vessel. The typical volume ratio is often optimized but can start at 1:1.
-
Initiate Reaction: Begin vigorous stirring to ensure a large interfacial area between the two phases. Maintain the desired temperature (e.g., 25°C) using a water bath.
-
Monitor Progress: Periodically take samples from the organic phase to monitor the conversion of benzaldehyde and the enantiomeric excess of the this compound product using chiral HPLC or GC.
-
Workup: Once the reaction has reached the desired conversion, stop the stirring and allow the phases to separate.
-
Extraction: Separate the organic layer. The aqueous layer can be extracted one or more times with fresh organic solvent to recover any remaining product.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.
Safety Precaution: All manipulations involving cyanides (KCN, HCN) must be performed in a certified chemical fume hood. Cyanide is highly toxic. Always have an appropriate quenching solution (e.g., bleach or ferrous sulfate) and emergency plan in place.
Visualizations
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
- 9. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
Technical Support Center: Synthesis of (R)-mandelonitrile
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (R)-mandelonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary approaches for synthesizing this compound are chemical synthesis and enzymatic catalysis. Chemical methods, such as the reaction of benzaldehyde with sodium cyanide, typically produce a racemic mixture of (R)- and (S)-mandelonitrile.[1][2] For the stereoselective synthesis of the (R)-enantiomer, enzymatic catalysis using (R)-hydroxynitrile lyases ((R)-HNLs) is the preferred method, offering high enantiomeric excess.[3][4]
Q2: Why is my enantiomeric excess (ee) lower than expected in the enzymatic synthesis?
A2: A lower than expected enantiomeric excess is often due to a competing non-enzymatic reaction that produces racemic mandelonitrile. This can be exacerbated by suboptimal reaction conditions. Key factors to consider are pH and temperature. Elevated temperatures can increase the rate of the non-enzymatic reaction.[5] Additionally, mandelonitrile is susceptible to racemization, especially under basic conditions.[1][6]
Q3: My this compound product appears to be degrading. What causes this and how can I prevent it?
A3: this compound is known to be unstable and can decompose back into its starting materials, benzaldehyde and hydrogen cyanide (HCN).[7][8] This decomposition is particularly prevalent at neutral to alkaline pH.[8] To minimize degradation, it is crucial to maintain an acidic pH (typically between 2.5 and 5.0) during the reaction and workup.[4][5] For long-term storage or subsequent reaction steps, the hydroxyl group can be protected, for instance, as an acetate or methoxyisopropyl (MIP) ether, which significantly enhances stability.[1]
Q4: What are common impurities in the chemical synthesis of mandelonitrile?
A4: In the chemical synthesis of mandelonitrile, particularly under alkaline conditions, several side reactions can occur, leading to an impure product.[9] One specific side product that has been identified is the acetal formed from the reaction of benzaldehyde with mandelonitrile.[10] To minimize the formation of these impurities, it is important to control the pH, often by the slow addition of acid.[2][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Decomposition of the product: Mandelonitrile is unstable at neutral or alkaline pH.[8] | Maintain a low pH (2.5-5.0) throughout the synthesis and purification process.[4][5] |
| Incomplete reaction: The reaction may not have reached completion. | Increase reaction time or optimize catalyst/enzyme concentration. | |
| Poor substrate quality: Impurities in benzaldehyde can inhibit the reaction. | Use freshly distilled benzaldehyde.[2] | |
| Low Enantiomeric Excess (ee) | Racemization: Mandelonitrile can racemize under basic conditions.[1][6] | Ensure the reaction and workup are performed under acidic conditions. |
| Non-enzymatic reaction: A competing chemical reaction produces the racemic product, especially at higher temperatures.[5] | Lower the reaction temperature to favor the enzymatic pathway.[5] | |
| Suboptimal enzyme activity: The chosen hydroxynitrile lyase (HNL) may not be optimal. | Screen different HNLs for better enantioselectivity or consider enzyme engineering.[3][4][5] | |
| Product Instability/Decomposition During Workup | High pH: Exposure to neutral or basic conditions during extraction or purification. | Use acidified aqueous solutions for extraction and maintain a low temperature. |
| Prolonged exposure to water: Mandelonitrile can hydrolyze. | Minimize contact time with water and dry the organic extracts thoroughly. | |
| Thermal instability: The product can decompose upon heating. | Use low temperatures for solvent removal (e.g., rotary evaporation under reduced pressure at low temperature). | |
| Formation of Side Products (Chemical Synthesis) | Alkaline reaction conditions: Promotes the formation of various byproducts.[9] | Add acid to control the pH and minimize side reactions.[9] |
| Acetal formation: Reaction between benzaldehyde and mandelonitrile.[10] | Mix the mandelonitrile with acid as soon as it is separated from the aqueous layer.[10] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for the enzymatic synthesis of this compound.
-
Reaction Setup:
-
Prepare a buffer solution (e.g., 0.3 M sodium citrate) and adjust the pH to a range of 3.0-5.0.[4]
-
Dissolve benzaldehyde (e.g., 50 mM) in the buffer.
-
Add the (R)-hydroxynitrile lyase (HNL) enzyme preparation (e.g., E. coli cells expressing the enzyme).[4]
-
Initiate the reaction by adding a cyanide source (e.g., 100 mM KCN).[4]
-
Maintain the reaction at a controlled temperature (e.g., 22°C) with stirring for a defined period (e.g., 5 minutes).[4]
-
-
Workup and Extraction:
-
Quench the reaction by adding an organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with the organic solvent to recover any remaining product.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure at a low temperature.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
-
Chemical Synthesis of Racemic Mandelonitrile (Bisulfite Method)
This protocol is adapted from established methods for the synthesis of racemic mandelonitrile.
-
Formation of the Bisulfite Adduct:
-
Formation of Mandelonitrile:
-
Purification:
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Competing pathways and side reactions in mandelonitrile synthesis.
References
- 1. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112341361A - Preparation method of mandelonitrile - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (R)-mandelonitrile
Welcome to the technical support center for the purification of (R)-mandelonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of this valuable chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound? A1: The main difficulties stem from the compound's inherent instability. This compound can readily decompose back into benzaldehyde and hydrogen cyanide, a reaction catalyzed by heat, neutral, or alkaline conditions.[1][2][3] A second major challenge is preventing racemization, the loss of enantiomeric purity, which can be influenced by purification conditions.
Q2: My purified this compound sample shows a significant amount of benzaldehyde by HPLC or NMR. What happened? A2: The presence of benzaldehyde is the most common indicator of product decomposition.[4] This can occur during the workup, purification (especially on standard silica gel), or storage.[3][4] The acidic surface of silica gel can catalyze this decomposition.[5]
Q3: How can I improve or maintain a high enantiomeric excess (ee) during purification? A3: High enantiomeric excess is best achieved by using an enzymatic synthesis method with a hydroxynitrile lyase (HNL), which can yield this compound with over 99% ee.[1] To maintain this purity, it is crucial to use purification methods that minimize the risk of racemization. This includes working at low temperatures, using slightly acidic conditions (pH 4-5) where the compound is more stable, and minimizing the time the compound is in solution or on a stationary phase.[3] In some cases, converting the hydroxyl group to a more stable protected form before purification is an effective strategy.[1][6]
Q4: What are the recommended storage conditions for purified this compound? A4: To minimize decomposition, this compound should be stored under dry, dark conditions at low temperatures.[1] Recommended long-term storage is at -20°C, while short-term storage can be at 0-4°C.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low recovery or yield after column chromatography.
-
Question: I am losing most of my product during silica gel column chromatography. Why is this happening and what can I do?
-
Answer:
-
Possible Cause: Your product is likely decomposing on the acidic stationary phase of the silica gel.[4][5] Nitriles can be susceptible to hydrolysis or decomposition on silica.[5]
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel in your eluent system containing 1-2% triethylamine, then pack the column with this slurry.[5]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) column, which are less likely to cause decomposition.[5]
-
Purify a Protected Derivative: Convert the mandelonitrile to a more stable derivative, such as an acetyl or methoxyisopropyl (MIP) protected form, before chromatography.[1][6] These derivatives are significantly more stable on silica.
-
-
Problem 2: The enantiomeric excess (ee) of my product decreases after purification.
-
Question: My crude product has a high ee, but the value is much lower after purification. How can I prevent this?
-
Answer:
-
Possible Cause: The purification conditions may be causing racemization. (S)-mandelonitrile can spontaneously racemize, allowing for conversion to the (R)-enantiomer in some enzymatic reactions, which suggests the process is reversible under certain conditions.[7] Prolonged exposure to certain surfaces or pH conditions can facilitate this.
-
Solutions:
-
Maintain Acidic pH: Ensure all aqueous solutions used during workup and extraction are buffered to a slightly acidic pH (e.g., pH 4-5) to improve stability.[3]
-
Limit Exposure Time: Perform the purification steps as quickly as possible and at low temperatures to minimize the time the compound is exposed to potentially racemizing conditions.
-
Avoid Harsh Conditions: Do not use strongly basic or acidic conditions during workup or purification.
-
-
Problem 3: The product oils out and will not crystallize.
-
Question: After solvent evaporation, my this compound is an oil and I cannot induce crystallization. How can I obtain a solid product?
-
Answer:
-
Possible Cause: Mandelonitrile has a low melting point (-22°C for the racemate) and is often isolated as an oil or a reddish-brown liquid.[2][8] The presence of impurities, such as residual benzaldehyde or solvent, will further inhibit crystallization.
-
Solutions:
-
High-Vacuum Evaporation: Ensure all volatile impurities (solvents, benzaldehyde) are removed by placing the sample under a high vacuum for several hours.
-
Purification is Key: An oily consistency often indicates the presence of impurities. Re-purify a small sample using the chromatography troubleshooting steps above to see if a purer product can be obtained.
-
Direct Use: In many cases, this compound is used directly in the next synthetic step as an oil, provided it is pure enough by spectroscopic analysis. Further purification of its downstream, more stable derivatives (like mandelic acid) is often easier.
-
-
Quantitative Data Summary
Table 1: Performance of (R)-HNL Enzymes in this compound Synthesis
| Enzyme Source | pH Optimum | Temperature Optimum (°C) | Max. Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Parafontaria laminata | 4.0 | 25-30 | 99-100% | [9] |
| Chamberlinius hualienensis | 5.5 | 30 | >99% | [10] |
| Prunus amygdalus (in flow) | 5.0 | 40 | 97% (for protected form) | [1] |
| Passiflora edulis | 4.0 | 10 | >99% |[1] |
Table 2: Yield and Purity in Different Synthesis & Purification Protocols
| Method | Purification Step | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Benzaldehyde + NaCN in Ethyl Acetate | Phase separation & extraction | 83.5% | Racemic | [1] |
| Enzymatic Flow Synthesis + Acetyl Protection | Extraction & Flash Chromatography | 68-85% | Not specified | [1] |
| Enzymatic Flow Synthesis + MIP Protection | Extraction & Flash Chromatography | 68% | 97% | [1] |
| Enzymatic Batch Synthesis (C. hualienensis) | Not specified | High conversion | >99% |[10] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction This protocol is suitable for separating this compound from aqueous reaction mixtures after enzymatic synthesis.
-
pH Adjustment: Cool the aqueous reaction mixture to 0-5°C. Adjust the pH to 4.0-5.0 using a cold, dilute acid solution (e.g., 1M citric acid or 1M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with a cold organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with a cold, saturated aqueous sodium bicarbonate solution, followed by cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).
-
Storage: Store the resulting oil under an inert atmosphere (N₂ or Ar) at -20°C.
Protocol 2: Flash Chromatography of Acetyl-Protected this compound If this compound is protected in situ after synthesis (e.g., by reacting with acetic anhydride and a base like pyridine or DIPEA), this protocol can be used for purification.[6]
-
Workup: After the protection reaction, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer with water and brine.[6]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Column Preparation: Prepare a silica gel column. To prevent potential hydrolysis of the acetate, consider pre-treating the silica by flushing the packed column with the eluent system containing 1% triethylamine.
-
Chromatography: Load the crude product onto the column and elute with a non-polar solvent system, such as a gradient of heptane/ethyl acetate (e.g., starting from 96:4).[6]
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Process Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purifying this compound by column chromatography.
Caption: The decomposition pathway of this compound.
References
- 1. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 2. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Stability and degradation of (R)-mandelonitrile under different conditions
Welcome to the Technical Support Center for (R)-mandelonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. It is particularly susceptible to degradation in neutral to basic aqueous solutions and at elevated temperatures.
Q2: What are the main degradation products of this compound?
A2: this compound is a cyanohydrin and can decompose into its constituent compounds: benzaldehyde and hydrogen cyanide (HCN)[1][2]. This decomposition is reversible and can be catalyzed by heat, moisture, and alkaline conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C under an inert atmosphere.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is significantly more stable in acidic conditions. It is relatively stable at a pH between 2.0 and 3.5. As the pH increases towards neutral and basic conditions, its decomposition into benzaldehyde and hydrogen cyanide accelerates.
Q5: Can this compound undergo racemization?
A5: Yes, the (S)-enantiomer of mandelonitrile can spontaneously racemize, especially under conditions that favor the reversible decomposition to the achiral benzaldehyde and cyanide, which can then recombine to form the racemic mixture[3][4]. This is a crucial consideration in stereoselective enzymatic reactions.
Troubleshooting Guides
Issue 1: Unexpectedly low yields in reactions involving this compound.
-
Possible Cause: Degradation of this compound before or during the reaction.
-
Troubleshooting Steps:
-
Verify pH: If your reaction is in an aqueous or protic solvent, ensure the pH is acidic (ideally between 4.0 and 5.5) to minimize non-enzymatic decomposition.
-
Control Temperature: Elevated temperatures can accelerate the decomposition of this compound. Maintain the recommended temperature for your specific protocol. For enzymatic reactions, while higher temperatures may increase enzyme activity, they can also increase the rate of non-enzymatic degradation, leading to a lower enantiomeric excess of the product[1].
-
Solvent Choice: this compound is labile in protic solvents like methanol and water but relatively stable in acetonitrile[5]. If your experimental conditions allow, consider using acetonitrile or another suitable aprotic solvent.
-
Freshness of Reagent: Use freshly prepared or recently purchased this compound. Prolonged storage, even under recommended conditions, can lead to gradual degradation.
-
Minimize Reaction Time: If possible, optimize your reaction to proceed in a shorter timeframe to reduce the exposure of this compound to destabilizing conditions.
-
Issue 2: Inconsistent or non-reproducible results in enzymatic assays with this compound.
-
Possible Cause: Variability in the stability of this compound stock solutions or reaction conditions.
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Prepare fresh stock solutions of this compound in a stabilizing solvent (e.g., acetonitrile or an acidic buffer of pH 2.0-3.5) immediately before each experiment[5]. Avoid using stock solutions that have been stored for extended periods.
-
Precise pH Control: Use a reliable buffer system to maintain a constant pH throughout the enzymatic reaction. Small fluctuations in pH can significantly impact both the enzyme's activity and the substrate's stability.
-
Enzyme Purity and Activity: Ensure the purity and specific activity of your enzyme preparation are consistent across experiments. Impurities can sometimes inhibit enzyme activity.
-
Thorough Mixing: Ensure homogenous mixing of the reaction components, especially when working with biphasic systems, to ensure consistent access of the enzyme to the substrate.
-
Issue 3: Issues with HPLC or GC analysis of this compound.
-
Possible Cause: On-column degradation, poor peak shape, or retention time drift.
-
Troubleshooting Steps:
-
Mobile Phase pH: For HPLC analysis, use a mobile phase with an acidic pH (e.g., containing 0.1% phosphoric acid) to ensure the stability of this compound during the run[5].
-
Column Temperature: Maintain a consistent and controlled column temperature to prevent peak splitting and ensure reproducible retention times.
-
Sample Solvent: Dissolve your samples in the mobile phase or a solvent compatible with it to avoid peak distortion. Acetonitrile is often a good choice[5].
-
Derivatization for GC: For GC analysis, derivatization (e.g., silylation with MSTFA) is often necessary to improve the volatility and thermal stability of this compound, allowing for accurate quantification[6].
-
System Check: Regularly check your analytical system for leaks, ensure proper pump performance, and use a guard column to protect your analytical column from contaminants[7][8][9].
-
Data Presentation
Table 1: Stability of this compound in Various Solvents
| Solvent | Condition | Stability | Reference |
| Methanol | Room Temperature | Labile | [5] |
| 95% Ethanol | Room Temperature | Labile | [5] |
| Water | Room Temperature | Labile | [5] |
| Acetonitrile | Room Temperature | Relatively Stable | [5] |
| Phosphoric Acid (pH 2.0-3.5) | Room Temperature | Stable for at least 12 hours | [5] |
| Acetonitrile with 1.0% Glacial Acetic Acid | Room Temperature | Stable for at least 12 hours | [5] |
Table 2: Influence of pH on the Non-Enzymatic Decomposition of Mandelonitrile
| pH | Temperature | Observation | Reference |
| > 4.0 | 4°C | Formation of benzaldehyde observed. | |
| Neutral | Not specified | Rapidly decomposes. |
Table 3: Optimal Conditions for Enzymatic Synthesis/Hydrolysis of this compound
| Enzyme | Optimal pH | Optimal Temperature | Reference |
| Hydroxynitrile Lyase (from Parafontaria laminata) | 4.0 | 25-30°C | [1] |
| Nitrilase (from Alcaligenes faecalis ZJUTB10) | 7.7-8.5 | 35°C | |
| Mandelonitrile Lyase (from Ximenia americana) | 5.5 | Not specified | [4] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol describes a reverse-phase HPLC method to monitor the degradation of this compound by quantifying its decrease and the appearance of its degradation product, benzaldehyde.
-
Materials:
-
This compound
-
Benzaldehyde (analytical standard)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Deionized water
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% aqueous phosphoric acid. A common starting ratio is 23:77 (v/v)[5]. Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a stock solution of benzaldehyde in acetonitrile.
-
From the stock solutions, prepare a series of calibration standards containing both this compound and benzaldehyde at different concentrations.
-
-
Sample Preparation:
-
For stability studies, incubate solutions of this compound under the desired conditions (e.g., different pH, temperature, or light exposure).
-
At specific time points, withdraw an aliquot of the sample and dilute it with the mobile phase to a concentration within the calibration range.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 207 nm[5].
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Construct calibration curves for this compound and benzaldehyde by plotting peak area versus concentration.
-
Quantify the concentration of this compound and benzaldehyde in your samples using the calibration curves.
-
Determine the rate of degradation by plotting the concentration of this compound as a function of time.
-
-
Protocol 2: GC-MS Method for Quantification of this compound
This protocol is suitable for the quantification of this compound in complex matrices and involves a derivatization step to improve its chromatographic properties.
-
Materials:
-
This compound
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization
-
Acetonitrile (GC grade)
-
DB-5MS column (or equivalent)
-
-
Procedure:
-
Extraction (if necessary): Extract this compound from your sample matrix using a suitable solvent like methanol. The sample can be homogenized and sonicated to improve extraction efficiency[6].
-
Derivatization:
-
To a dried aliquot of the extract or a standard solution of this compound, add MSTFA.
-
Incubate the mixture at 60°C for 30 minutes in a sealed vial, protected from light, to allow for complete silylation[6].
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 3 minutes, then ramp up to 300°C at 10°C/min, and hold for 6 minutes[6].
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Use selected ion monitoring (SIM) or full scan mode depending on the required sensitivity and selectivity.
-
-
Quantification:
-
Prepare a calibration curve using derivatized standards of this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Mandatory Visualizations
Caption: Decomposition pathway of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. prepchem.com [prepchem.com]
- 3. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. lcms.cz [lcms.cz]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Optimizing reaction conditions for enzymatic (R)-mandelonitrile synthesis
Welcome to the technical support center for the optimization of enzymatic (R)-mandelonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the enzymatic synthesis of this compound?
The main challenge is suppressing the competing non-enzymatic, base-catalyzed chemical reaction that produces a racemic mixture of mandelonitrile.[1] This chemical reaction reduces the enantiomeric excess (ee) of the desired (R)-product. Achieving high enantioselectivity requires careful optimization of reaction conditions to favor the enzymatic pathway.[1]
Q2: Which enzymes are typically used for this compound synthesis?
(R)-selective hydroxynitrile lyases (HNLs) are the catalysts of choice for this synthesis.[1] A commonly used and well-studied HNL is from almonds, Prunus amygdalus (PaHNL).[1][2] Other HNLs from sources like Arabidopsis thaliana (AtHNL) and various millipede species have also been successfully employed.[3][4][5]
Q3: Why is a two-phase solvent system often recommended?
A two-phase system, typically consisting of an aqueous buffer and a water-immiscible organic solvent (like methyl tert-butyl ether, MTBE), is often used to overcome substrate and product inhibition.[6] Benzaldehyde and mandelonitrile can inhibit or inactivate the HNL enzyme in a single aqueous phase.[6] The organic phase serves as a reservoir for the substrate (benzaldehyde) and extracts the product (mandelonitrile), keeping their concentrations in the aqueous phase low where the enzyme resides.[6]
Q4: What is the role of enzyme immobilization?
Immobilization of HNLs, for instance on supports like Celite, offers several advantages. It facilitates easier separation of the enzyme from the reaction mixture, enabling catalyst recycling and continuous flow processes.[1][7][8] Importantly, high enzyme loadings and tight packing of immobilized enzymes can help suppress the background racemic reaction, thereby increasing enantioselectivity.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Low product yield can be attributed to several factors, from enzyme inactivity to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.[9]
| Potential Cause | Troubleshooting Steps |
| Poor Enzyme Activity | 1. Verify Enzyme Activity: Perform an independent activity assay of your HNL stock to ensure it is active. 2. Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and in an appropriate buffer. 3. Increase Enzyme Loading: A higher concentration of the enzyme can increase the reaction rate. |
| Substrate/Product Inhibition | 1. Implement a Two-Phase System: Use a water-immiscible organic solvent (e.g., MTBE) to keep the aqueous concentration of benzaldehyde and mandelonitrile low.[6] 2. Optimize Substrate Feed: Instead of adding all the benzaldehyde at once, use a fed-batch or continuous-flow approach. |
| Unfavorable Reaction Conditions | 1. Optimize pH and Temperature: Ensure the reaction is run at the optimal pH and temperature for your specific HNL (see Table 1). 2. Check Cofactors: Some HNLs are flavoproteins and require FAD to be bound in its oxidized form for activity.[10][11] |
| Poor Mixing in Biphasic Systems | 1. Ensure Adequate Agitation: Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, facilitating substrate and product transfer. |
Problem 2: Low Enantiomeric Excess (ee%)
Poor enantioselectivity is almost always due to the competing chemical synthesis of racemic mandelonitrile.
| Potential Cause | Troubleshooting Steps |
| Chemical Background Reaction | 1. Lower the pH: The non-enzymatic reaction is base-catalyzed. Lowering the pH of the aqueous buffer (typically to pH 3.5-5.5) drastically inhibits this side reaction.[6][12] 2. Lower the Temperature: Reducing the reaction temperature (e.g., to 4-25°C) can also slow the chemical reaction more significantly than the enzymatic one.[12] 3. Increase Enzyme Loading: A higher concentration of the enzyme favors the enzymatic reaction over the chemical one. Tightly packing an immobilized enzyme can be particularly effective.[1] |
| Incorrect Enzyme Stereoselectivity | 1. Verify Enzyme Type: Ensure you are using an (R)-selective HNL (e.g., from Prunus amygdalus) and not an (S)-selective HNL (e.g., from Manihot esculenta or Hevea brasiliensis).[13][14] |
| Racemization of Product | 1. Prompt Product Isolation: Although less common under acidic conditions, ensure timely workup and isolation of the mandelonitrile product. |
Optimization of Reaction Conditions
Optimizing key parameters is crucial for achieving both high yield and high enantioselectivity. The optimal conditions can vary depending on the specific HNL used.
Table 1: Reported Optimal Conditions for this compound Synthesis
| Enzyme Source | pH | Temperature (°C) | Solvent System | Achieved ee% | Achieved Yield/Conversion |
| Parafontaria laminata (PlamHNL) | 4.0 | 25–30 | Citrate Buffer | 99–100% | ~140 µmol/h |
| Prunus armeniaca (ParsHNL) | 4.75 | 25 | Sodium-Citrate Buffer | 96% | 89% Molar Conversion |
| Chamberlinius hualienensis (ChuaHNL) | 3.5 | 25 | Not Specified | 98.2% | 91% Conversion |
| Prunus amygdalus (PaHNL) | 5.5 | 5 | Ethyl Acetate | 96-99% | Good yields reported |
| Acidobacterium capsulatum (AcHNL) | 4.0 | 5 | MTBE / Buffer | 96.7% | 97% Conversion |
This table summarizes data from multiple sources.[6][15][16][17]
Experimental Protocols & Workflows
Protocol 1: General Procedure for this compound Synthesis in a Biphasic System
This protocol provides a starting point for the synthesis using an immobilized HNL.
-
Enzyme Immobilization: Immobilize the HNL enzyme on a solid support like Celite R-633 by adsorption from a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7).[7]
-
Reaction Setup:
-
Substrate Addition:
-
Dissolve benzaldehyde in the organic solvent phase to the desired concentration (e.g., 50 mM).[6]
-
Add the cyanide source, typically an aqueous solution of KCN or HCN, to the reaction (e.g., 100 mM KCN).[4][6] Caution: Hydrogen cyanide and its salts are extremely toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Reaction Execution:
-
Seal the vessel and stir the mixture vigorously at the optimal temperature (e.g., 25°C).[6]
-
Monitor the reaction progress by taking samples from the organic phase at regular intervals.
-
-
Analysis:
-
Analyze the samples using chiral HPLC to determine the conversion of benzaldehyde and the enantiomeric excess of this compound.[4]
-
-
Workup:
-
Once the reaction is complete, separate the organic layer.
-
The organic layer containing the product can be dried (e.g., over Na2SO4) and the solvent removed under reduced pressure to isolate the crude mandelonitrile.[18]
-
Visualizations
Workflow for Optimizing Synthesis
The following diagram illustrates a typical workflow for setting up and optimizing the enzymatic synthesis of this compound.
Caption: Workflow for setup and optimization of this compound synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues encountered during the synthesis.
Caption: Decision tree for troubleshooting low yield and low enantioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Identical active sites in hydroxynitrile lyases show opposite enantioselectivity and reveal possible ancestral mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EC 4.1.2.10 [iubmb.qmul.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mandelonitrile lyase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (S)-hydroxynitrile lyase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Technical Support Center: Troubleshooting (R)-mandelonitrile Reactions
This guide provides solutions to common issues encountered during the synthesis of (R)-mandelonitrile, a crucial intermediate for many pharmaceuticals and fine chemicals. Whether you are employing enzymatic methods with hydroxynitrile lyases (HNL) or traditional chemical synthesis, this resource offers practical advice to improve your conversion rates and enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Enzymatic Synthesis (Using Hydroxynitrile Lyase - HNL)
Q1: My conversion rate is low. What are the likely causes?
Low conversion can stem from several factors:
-
Suboptimal Reaction Conditions: The pH and temperature of your reaction are critical for enzyme activity.
-
Enzyme Inactivation: The enzyme may be deactivated by reaction components or conditions.
-
Poor Substrate Quality: Impurities in your benzaldehyde can inhibit the enzyme.
-
Insufficient Enzyme Loading: The amount of HNL may be too low for the substrate concentration.
-
Reaction Equilibrium: The synthesis of mandelonitrile is a reversible reaction.[1][2][3]
Troubleshooting Steps:
-
Verify pH: Ensure your buffer system maintains the optimal pH for your specific HNL. For many (R)-selective HNLs, such as from Prunus amygdalus, an acidic pH (around 4.0-5.5) is ideal to both favor the enzymatic reaction and stabilize the mandelonitrile product.[4] At neutral or alkaline pH, mandelonitrile can spontaneously decompose back to benzaldehyde and cyanide.[5]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate non-enzymatic side reactions and decrease the enantiomeric purity of your product.[6] For many HNLs, an optimal temperature is between 25-30°C.[6]
-
Check Benzaldehyde Quality: Use freshly distilled benzaldehyde. Oxidized benzaldehyde (containing benzoic acid) can alter the pH and inhibit the enzyme.
-
Increase Enzyme Loading: If other parameters are optimized, try increasing the concentration of the HNL.
-
Product Removal: If feasible in your system, consider in-situ product removal to shift the equilibrium towards mandelonitrile formation.
Q2: The enantiomeric excess (% ee) of my this compound is poor. How can I improve it?
Low enantioselectivity is often due to a competing non-enzymatic (background) reaction which produces a racemic mixture.
Troubleshooting Steps:
-
Strict pH Control: This is the most critical factor. The non-enzymatic reaction is favored at higher pH values. Maintaining a stable, acidic pH (e.g., pH 4.0-4.5) is crucial to suppress this background reaction.[4]
-
Temperature Management: Elevated temperatures can increase the rate of the non-enzymatic reaction more than the enzymatic one, leading to a drop in % ee.[6] An optimal temperature for achieving high enantiomeric excess is often around 30°C.[6]
-
Enzyme Loading and Packing: A higher concentration of active enzyme can help the enzymatic reaction outcompete the background reaction.[7] If using an immobilized enzyme, tight packing can also help reduce the background reaction.[7]
-
Solvent System: For biphasic systems, the choice of organic solvent can influence enantioselectivity.
Q3: The reaction starts well but then stops prematurely. What could be the problem?
This often points to enzyme deactivation during the reaction.
Troubleshooting Steps:
-
Substrate Inhibition: High concentrations of the aldehyde substrate can sometimes inhibit or deactivate the HNL enzyme.
-
Cofactor Issues (for FAD-dependent HNLs): Some HNLs, like the one from Prunus amygdalus, require a flavin adenine dinucleotide (FAD) cofactor to be in its oxidized state for activity.[8][9] Reductive conditions in the reaction mixture could lead to inactivation.
-
Instability Over Time: The enzyme may have limited stability under the chosen reaction conditions.
Chemical Synthesis
Q1: I'm getting a low yield in my chemical synthesis of mandelonitrile.
Low yields in chemical synthesis are often due to side reactions or incomplete reactions.
Troubleshooting Steps:
-
Control of pH: The reaction of benzaldehyde with a cyanide salt (like NaCN or KCN) is typically base-catalyzed. However, excessively alkaline conditions can promote many side reactions, leading to impurities and a lower yield of the desired product.[10]
-
Side Reactions: A common side reaction is the formation of an acetal of benzaldehyde and mandelonitrile, especially if the mandelonitrile is allowed to stand before subsequent steps.[11] Another competing reaction with aromatic aldehydes is the benzoin condensation.[2]
-
Purity of Reactants: Ensure you are using pure benzaldehyde and cyanide source.
-
Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time. Cooling the reaction mixture can sometimes help to minimize side reactions.
Q2: My final product is impure. What are the common byproducts?
In chemical synthesis, particularly under alkaline conditions, several impurities can form.[10] The most common include products from the Cannizzaro reaction of benzaldehyde and the aforementioned benzoin condensation.
Troubleshooting Steps:
-
pH Adjustment: Careful control of pH is essential to minimize side reactions.[10]
-
Purification: Mandelonitrile is unstable, making purification difficult.[12] It is often used in its crude form for subsequent reactions, such as hydrolysis to mandelic acid.[11] If purification is necessary, it should be done quickly and under mild conditions.
Data Presentation
Table 1: Effect of pH on this compound Synthesis using Prunus dulcis HNL
| pH | Relative Enzyme Activity | Stability of Mandelonitrile | Enantiomeric Excess (% ee) |
| 4.0 | High | Stable | High (initially) |
| 4.5 | High | Stable | High (sustained) |
| 5.0 | Moderate | Less Stable | Decreases over time |
| 5.5 | Lower | Less Stable | Rapidly Lost |
| 6.0 | Low | Unstable | Low |
| 6.5 | Very Low | Unstable | Very Low |
Data adapted from studies on HNL from Prunus dulcis, highlighting the importance of acidic pH for both activity and product stability.[4]
Table 2: Effect of Temperature on this compound Synthesis
| Temperature (°C) | Synthetic Velocity (µmol/h) | Enantiomeric Excess (% ee) | Notes |
| 25-30 | 120-140 | 99-100% | Optimal balance of activity and enantioselectivity.[6] |
| 35-50 | 200-240 | < 90% | Increased reaction rate but also a significant increase in the non-enzymatic reaction, leading to lower purity.[6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using HNL
This protocol is a general guideline and may require optimization for your specific enzyme and setup.
Materials:
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Citrate buffer (0.3 M, pH 4.0)
-
Hydroxynitrile Lyase (HNL) solution or immobilized enzyme
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE) for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled vessel (e.g., 25°C), combine the citrate buffer and the HNL enzyme solution.
-
Substrate Addition: Add benzaldehyde to the buffered enzyme solution. A typical concentration is around 50 mM.[13]
-
Initiation: Start the reaction by adding the cyanide source (e.g., KCN to a final concentration of 100 mM).[13]
-
Reaction Monitoring: Allow the reaction to proceed with gentle stirring. Monitor the progress by taking small aliquots at different time points and analyzing them by a suitable method (e.g., chiral HPLC) to determine conversion and enantiomeric excess.
-
Workup: Once the reaction has reached the desired conversion, quench it by lowering the pH if necessary and extract the mandelonitrile into an organic solvent like MTBE.
-
Drying and Storage: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Due to its instability, it is best to use the this compound immediately in the next synthetic step.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Conversion Rate
Caption: Troubleshooting logic for low conversion rates.
// Non-enzymatic pathway racemic_mandelonitrile [label="Racemic Mandelonitrile\n(R/S)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; benzaldehyde -> racemic_mandelonitrile [style=dashed, color="#5F6368", label=" Non-enzymatic\n(background reaction)\nFavored at higher pH "]; hcn -> racemic_mandelonitrile [style=dashed, color="#5F6368"]; }
References
- 1. fiveable.me [fiveable.me]
- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 3. (S)-hydroxynitrile lyase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN112341361A - Preparation method of mandelonitrile - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
Methods for preventing racemization of (R)-mandelonitrile
Welcome to the Technical Support Center for (R)-Mandelonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and handling this chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure substance, like this compound, converts into a mixture of equal parts (R)- and (S)-enantiomers, known as a racemate. This is a significant issue because the biological activity of many pharmaceuticals is dependent on a specific enantiomer. The other enantiomer might be inactive or even cause undesirable side effects. Therefore, maintaining the enantiomeric purity of this compound is critical for its use as a chiral building block in drug development.
Q2: What are the primary factors that cause racemization of this compound?
A2: The main factors that induce racemization of this compound are:
-
pH: Neutral and basic conditions significantly accelerate racemization. The compound is most stable in acidic conditions (pH 2.0-5.5).[1][2]
-
Temperature: Higher temperatures increase the rate of racemization.[3]
-
Solvent: The choice of solvent can influence stability. Protic solvents like methanol and ethanol can promote racemization, while aprotic solvents like acetonitrile offer better stability.[1]
Q3: How can I prevent racemization during the synthesis of this compound?
A3: Preventing racemization during synthesis depends on the chosen method:
-
Enzymatic Synthesis: This is the most effective method for obtaining high enantiomeric excess (ee). Using a hydroxynitrile lyase (HNL) enzyme, the reaction is typically carried out in an acidic buffer (pH 3.5-5.5) to suppress the non-enzymatic, racemic reaction.[2][3][4][5]
-
Chemical Synthesis with Protecting Groups: Traditional chemical synthesis usually yields a racemic mixture. To obtain an enantiomerically enriched product, the hydroxyl group can be protected in situ after the cyanohydrin formation. This prevents racemization and allows for subsequent purification.
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and residence time, minimizing the opportunity for racemization. This method can be combined with in-line purification.[6]
Q4: What are the best practices for purifying this compound without causing racemization?
A4: Purification should be conducted under conditions that minimize exposure to heat and basicity.
-
Flash Column Chromatography: This is a suitable method for purifying this compound and its protected derivatives. It is crucial to use a non-polar solvent system and to perform the chromatography quickly. A common eluent system is a mixture of heptane and ethyl acetate.[6]
-
Extraction: Liquid-liquid extraction can be used for initial purification. It is important to use an acidic aqueous phase to maintain the stability of the this compound.
Q5: How should I store enantiomerically pure this compound to maintain its integrity?
A5: To prevent racemization and decomposition during storage, this compound should be kept in a cool, dark, and dry environment. For short-term storage (days to weeks), refrigeration at 0-4 °C is recommended. For long-term storage (months to years), freezing at -20 °C is preferable. It is best to store it as a solid or in an acidic solution (pH 2.0-3.5) or in an aprotic solvent like acetonitrile containing a small amount of acid (e.g., 1% acetic acid).[1]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Synthesis
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Ensure the reaction buffer is within the optimal acidic range for the specific HNL being used (typically pH 3.5-5.5). Verify the pH of the final reaction mixture. |
| High Temperature | The reaction may be running at a temperature that favors the non-enzymatic racemic reaction. Lower the temperature to the optimal range for the enzyme (often between 0-30 °C).[3] |
| Long Reaction Time | Even under acidic conditions, prolonged reaction times can lead to some degree of racemization. Monitor the reaction progress and stop it once a satisfactory conversion is reached. |
| Enzyme Inactivity | The HNL may have lost its activity. Use a fresh batch of enzyme or test its activity with a standard substrate. |
Issue 2: Racemization During Work-up and Purification
| Possible Cause | Troubleshooting Step |
| Use of Basic Solutions | Avoid washing with basic solutions (e.g., sodium bicarbonate) during extraction. If a wash is necessary, use a weakly acidic buffer. |
| Prolonged Purification Time | Minimize the time the compound spends on the chromatography column or in solution. |
| High Temperatures during Solvent Removal | Evaporate the solvent under reduced pressure at a low temperature (rotary evaporator with a cold water bath). |
| Active Sites on Silica Gel | The silica gel used for chromatography can have acidic or basic sites that may catalyze racemization. To mitigate this, you can use deactivated silica gel or a less polar solvent system to speed up elution. |
Issue 3: Loss of Enantiomeric Purity During Storage
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Store the compound at the recommended low temperatures (0-4 °C for short-term, -20 °C for long-term). |
| Exposure to Moisture or Air | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Solvent | If stored in solution, ensure it is an acidic solution or a suitable aprotic solvent. Avoid storing in protic or neutral/basic solvents.[1] |
Data Presentation
Table 1: Effect of pH on the Enantiomeric Excess (ee) of this compound in Enzymatic Synthesis
| pH | Enantiomeric Excess (ee) after a short reaction time | Stability of this compound |
| 4.0 | High | Stable |
| 4.5 | High | Stable |
| 5.0 | Moderate | Racemization observed |
| 5.5 | Low | Optical purity quickly lost |
| 6.0 | Very Low | Significant racemization |
| 6.5 | Racemic | Unstable |
| Data compiled from studies on HNL from Prunus dulcis.[2] |
Table 2: Stability of Mandelonitrile in Different Solvents
| Solvent | Stability | Observation |
| Methanol | Labile | Significant degradation/racemization. |
| 95% Ethanol | Labile | Significant degradation/racemization. |
| Water | Labile | Significant degradation/racemization. |
| Acetonitrile | Relatively Stable | Minimal degradation over 12 hours. |
| Phosphoric acid solution (pH 2.0-3.5) | Stable | No significant degradation over 12 hours. |
| Acetonitrile with 1.0% glacial acetic acid | Stable | No significant degradation over 12 hours. |
| Data from a stability study of mandelonitrile solutions.[1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Prunus amygdalus HNL (PaHNL)
This protocol describes the synthesis of this compound from benzaldehyde and hydrogen cyanide catalyzed by PaHNL.
Materials:
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN)
-
Citric acid
-
(R)-Hydroxynitrile lyase (PaHNL) lysate
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Preparation of Solutions:
-
Solution A: Dissolve 0.69 mmol of benzaldehyde in 3 mL of MTBE.
-
Solution B: In a separate vial, combine 269 mg (4.14 mmol) of KCN and 542 mg (2.58 mmol) of citric acid. Add 5.4 mL of deionized water and mix until all solids are dissolved. Then, add 600 µL of (R)-HNL lysate.
-
-
Reaction Setup:
-
This reaction is ideally performed in a continuous flow reactor to ensure rapid mixing and precise temperature control.
-
Combine Solution A and Solution B at a controlled flow rate (e.g., 8 µL/min for Solution A and 40 µL/min for Solution B) in a temperature-controlled reactor coil (e.g., 576 µL volume) maintained at 40 °C.
-
-
Reaction and Extraction:
-
Allow a residence time of approximately 12 minutes in the reactor.
-
After the reactor, dilute the reaction mixture with CH2Cl2 (e.g., at 10 µL/min) before entering a phase separator.
-
Collect the organic phase containing the this compound.
-
-
Work-up:
-
Dry the collected organic phase over anhydrous Na2SO4.
-
Filter to remove the drying agent.
-
Carefully remove the solvent under reduced pressure at a low temperature.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC.
-
Protocol 2: Purification of Protected this compound by Flash Column Chromatography
This protocol is for the purification of acetyl-protected this compound.
Materials:
-
Crude acetyl-protected this compound
-
Silica gel (for flash chromatography)
-
Heptane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Column Preparation:
-
Dry-pack a flash chromatography column with silica gel.
-
Equilibrate the column with the starting eluent (e.g., 96:4 heptane:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.
-
-
Elution:
-
Elute the column with a heptane:ethyl acetate gradient. A typical starting gradient is 96:4.
-
Monitor the elution by thin-layer chromatography (TLC).
-
-
Fraction Collection:
-
Collect fractions containing the desired product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure at low temperature.
-
-
Analysis:
-
Confirm the purity of the product by ¹H NMR and determine the enantiomeric excess by chiral HPLC.[6]
-
Mandatory Visualizations
Caption: Base-catalyzed racemization of this compound proceeds through a planar enolate intermediate.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
Impact of pH and temperature on (R)-mandelonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of (R)-mandelonitrile. The information focuses on the critical role of pH and temperature in optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic synthesis of this compound?
A1: The optimal pH for this compound synthesis is typically in the acidic range, as this minimizes the non-enzymatic, racemic background reaction. For many commonly used hydroxynitrile lyases (HNLs), the optimal pH is around 4.0 to 5.5.[1][2][3] For instance, the HNL from Prunus amygdalus shows optimal activity at pH 5.5, while the enzyme from Parafontaria laminata millipedes (PlamHNL) exhibits ideal performance at pH 4.0.[1][4] Operating at a suboptimal pH can lead to a decrease in both the reaction rate and the enantiomeric excess (% ee) of the this compound produced.[3]
Q2: How does temperature affect the synthesis of this compound?
A2: Temperature significantly influences both the enzymatic reaction rate and the enantioselectivity of this compound synthesis. While higher temperatures can increase the initial reaction velocity, they can also accelerate the non-enzymatic formation of mandelonitrile, which is racemic and thus lowers the enantiomeric excess of the final product.[1] For example, with PlamHNL, increasing the temperature from 35 to 50 °C linearly increases the synthesis velocity but decreases the enantiomeric purity to below 90% ee.[1] Therefore, an optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high enantioselectivity. A common optimal temperature range is 25-30 °C.[1][2][4]
Q3: What are the common causes of low enantiomeric excess (% ee) in my reaction?
A3: Low enantiomeric excess is a frequent issue and can be attributed to several factors:
-
Suboptimal pH: A pH above the optimal range for the specific HNL being used will promote the non-enzymatic, racemic synthesis of mandelonitrile.[1][3]
-
High Temperature: As mentioned, elevated temperatures increase the rate of the non-enzymatic background reaction, leading to a racemic product mixture.[1]
-
Reaction Time: In some cases, prolonged reaction times, especially at suboptimal pH, can lead to racemization of the this compound product.[3]
-
Enzyme Loading: Insufficient enzyme concentration can result in a slower enzymatic reaction, allowing the non-enzymatic reaction to contribute more significantly to the overall product formation.
Q4: Can the enzyme become unstable under certain pH and temperature conditions?
A4: Yes, enzyme stability is highly dependent on both pH and temperature. Most HNLs show good stability in the acidic pH range of 3.5 to 8.0 and at temperatures below 55°C.[3] For example, PlamHNLs maintain 100% activity between 30 to 55 °C after one hour of preincubation.[1] Extreme pH values and high temperatures can lead to irreversible denaturation of the enzyme, resulting in a complete loss of catalytic activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal pH or temperature leading to low enzyme activity. | Verify the pH of your reaction buffer and adjust it to the optimal range for your specific HNL (typically pH 4.0-5.5).[1][2][3] Ensure the reaction temperature is maintained within the optimal range (e.g., 25-30 °C).[1][4] |
| Enzyme inactivation. | Check for enzyme stability under your reaction conditions. Avoid extreme pH and high temperatures.[1][3] Consider fresh enzyme or a different enzyme source if denaturation is suspected. | |
| Low Enantiomeric Excess (% ee) | Non-enzymatic background reaction is significant. | Lower the reaction pH to the optimal acidic range to suppress the non-enzymatic reaction.[1][3] Decrease the reaction temperature.[1] |
| Racemization of the product. | Reduce the reaction time. At suboptimal pH, the product can lose optical purity over time.[3] | |
| Insufficient enzyme concentration. | Increase the enzyme loading to favor the enzymatic pathway over the non-enzymatic one. | |
| Inconsistent Results | Fluctuations in pH or temperature. | Ensure precise control of both pH and temperature throughout the experiment using calibrated equipment and appropriate buffering systems. |
| Substrate quality issues. | Use high-purity benzaldehyde and a reliable cyanide source. Impurities can inhibit the enzyme or lead to side reactions. |
Data Presentation
Table 1: Effect of pH on this compound Synthesis using PlamHNL-P
| pH | Initial Velocity (μmol h⁻¹) | Enantiomeric Excess (% ee) |
| 2.5 | ~20 | >99 |
| 3.0 | ~80 | >99 |
| 3.5 | ~120 | >99 |
| 4.0 | ~140 | >99 |
| 4.5 | ~110 | ~98 |
| 5.0 | ~60 | ~95 |
| 5.5 | ~20 | ~90 |
| 6.0 | ~10 | <90 |
Data extracted from a study on PlamHNL-P at 30°C.[1]
Table 2: Effect of Temperature on this compound Synthesis using PlamHNL-P at pH 4.0
| Temperature (°C) | Initial Velocity (μmol h⁻¹) | Enantiomeric Excess (% ee) |
| 5 | ~40 | >99 |
| 15 | ~80 | >99 |
| 25 | ~120 | >99 |
| 30 | ~140 | >99 |
| 35 | ~160 | ~95 |
| 40 | ~180 | ~90 |
| 50 | ~240 | <90 |
Data extracted from a study on PlamHNL-P at pH 4.0.[1]
Experimental Protocols
Key Experiment: Determination of Optimal pH for this compound Synthesis
This protocol describes a general method for determining the optimal pH for the synthesis of this compound using a hydroxynitrile lyase.
Materials:
-
Hydroxynitrile lyase (HNL) solution
-
Benzaldehyde
-
Potassium cyanide (KCN) or hydrogen cyanide (HCN)
-
Citrate buffer (e.g., 400 mM) at various pH values (e.g., 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0)
-
Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)
-
Internal standard for HPLC analysis (e.g., 1,3,5-triisopropylbenzene)
-
HPLC system with a chiral column
Procedure:
-
Buffer Preparation: Prepare a series of citrate buffers at the desired pH values.
-
Reaction Setup: In a series of reaction vessels, add the citrate buffer of a specific pH.
-
Substrate Addition: Add benzaldehyde to a final concentration of 50 mM.
-
Enzyme Addition: Add a defined amount of the HNL enzyme solution to each reaction vessel.
-
Reaction Initiation: Initiate the reaction by adding KCN to a final concentration of 100 mM.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 30°C) with stirring for a defined period (e.g., 5-30 minutes).
-
Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., MTBE) containing an internal standard. Vortex vigorously to extract the mandelonitrile.
-
Analysis: Analyze the organic phase by chiral HPLC to determine the yield and enantiomeric excess of this compound.
-
Data Evaluation: Plot the initial reaction velocity and enantiomeric excess as a function of pH to determine the optimal pH.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound synthesis.
Caption: Troubleshooting logic for addressing low enantiomeric excess in this compound synthesis.
References
Technical Support Center: Enhancing Hydroxynitrile Lyase (HNL) Stability for (R)-Mandelonitrile Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the enzymatic synthesis of (R)-mandelonitrile using hydroxynitrile lyase (HNL).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound synthesis using HNL?
A1: The optimal pH for this compound synthesis is typically in the acidic range, around pH 3.5 to 5.5.[1][2][3] For example, the HNL from Parafontaria laminata (PlamHNL) shows maximum initial activity and high enantiomeric excess (99-100%) at pH 4.0.[1][2] Operating at a low pH is crucial to suppress the non-enzymatic, base-catalyzed formation of a racemic mixture of mandelonitrile, which becomes significant at pH levels above 5.0.[2][4][5] Some engineered enzymes, like the N85Y mutant of PlamHNL, can achieve high conversion (91%) and enantiomeric excess (98.2%) at a pH as low as 3.5.[1][2]
Q2: What is the ideal temperature for the enzymatic reaction?
A2: The ideal temperature for maximizing both activity and enantioselectivity is generally between 25°C and 30°C.[1] While higher temperatures (35-50°C) can increase the initial reaction velocity, they also accelerate the non-enzymatic reaction, leading to a decrease in the enantiomeric purity of the this compound product to below 90% ee.[1] Therefore, maintaining a temperature of around 30°C is recommended for optimal results.[1]
Q3: How can I improve the stability of HNL in organic solvents?
A3: The stability of HNL in organic solvents can be significantly enhanced through several methods:
-
Immobilization: Immobilizing the enzyme on a solid support is a common and effective strategy.[4][5][6][7] Carriers like Celite R-633 and controlled porosity glass (EziG Opal) have been used successfully to improve stability, particularly in acidic media, and allow for enzyme recycling.[6][7][8][9][10]
-
Use of Dry Solvents: In their dry state, some organic solvents can maintain HNL stability for extended periods, with half-lives reported in the range of 1400-2500 hours.[11][12] However, the presence of water can decrease the half-life by an order of magnitude.[11][12]
-
Additives: The addition of polymers like polyethylenimine (PEI), albumin, and poly(ethylene glycol) (PEG) can stabilize the enzyme. For instance, adding PEI has been shown to increase the enzyme's half-life significantly in the presence of substrates that would otherwise promote deactivation.[11][13][14]
Q4: My enantiomeric excess (ee) is low. What are the possible causes and solutions?
A4: Low enantiomeric excess is a common issue and can be attributed to several factors:
-
High pH: As mentioned, a pH above 5.0 promotes the non-enzymatic, racemic synthesis of mandelonitrile.[2] Solution: Lower the reaction pH to the optimal range of 3.5-4.5.[3][4][5]
-
High Temperature: Elevated temperatures can also favor the non-enzymatic reaction.[1] Solution: Maintain the reaction temperature at or below 30°C.[1]
-
Sub-optimal Enzyme Variant: The wild-type enzyme may not have the desired enantioselectivity. Solution: Consider using a protein-engineered variant. For example, the N85Y mutant of PlamHNL significantly improves the enantioselectivity for the synthesis of (R)-2-chloromandelonitrile.[1][2]
Q5: How does protein engineering help in enhancing HNL stability and activity?
A5: Protein engineering is a powerful tool to improve the properties of HNLs.[15][16] By introducing specific amino acid substitutions, researchers can enhance thermal stability, solvent tolerance, and even catalytic activity and enantioselectivity.[15][17][18] For instance, a rationally designed active-site mutant of an HNL from Prunus amygdalus enabled the synthesis of sterically hindered cyanohydrins.[19] These targeted modifications can overcome the limitations of wild-type enzymes for industrial applications.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low this compound yield | 1. Sub-optimal pH or temperature. | 1. Adjust pH to 3.5-4.5 and temperature to 25-30°C.[1][2] |
| 2. Enzyme deactivation by substrates (benzaldehyde or cyanide).[11][12] | 2. Consider fed-batch or continuous flow systems to maintain low substrate concentrations. Immobilize the enzyme to enhance its robustness.[6][8] | |
| 3. Insufficient enzyme loading. | 3. Increase the enzyme concentration in the reaction mixture. | |
| Poor enzyme stability/short half-life | 1. Presence of water in organic solvents.[11][12] | 1. Use dry organic solvents. |
| 2. Denaturation at non-optimal pH or temperature. | 2. Ensure the reaction is carried out within the optimal pH and temperature ranges. | |
| 3. Mechanical stress on the free enzyme. | 3. Immobilize the enzyme on a suitable carrier like Celite or EziG Opal.[7][8][10] Add stabilizing agents like PEI or PEG.[11] | |
| Difficulty in enzyme recovery and reuse | 1. Use of free enzyme in solution. | 1. Immobilize the HNL on a solid support to facilitate easy separation and recycling.[4][5][7] Immobilized enzymes have been successfully recycled for multiple cycles.[6] |
| Inconsistent batch-to-batch results | 1. Variation in reaction conditions. | 1. Strictly control pH, temperature, substrate concentrations, and mixing speed. |
| 2. Degradation of the enzyme stock. | 2. Store the enzyme under recommended conditions and regularly check its activity. | |
| 3. Inconsistent preparation of immobilized enzyme. | 3. Standardize the immobilization protocol to ensure uniform enzyme loading and activity. |
Quantitative Data Summary
Table 1: Effect of pH on HNL Activity and Enantioselectivity
| HNL Source/Mutant | Optimal pH | Enantiomeric Excess (ee) at Optimal pH | Reference |
| Parafontaria laminata (PlamHNL) | 4.0 | 99-100% | [1][2] |
| PlamHNL N85Y mutant | 3.5 | 98.2% | [1][2] |
| Prunus dulcis | 4.5 | High (initial) | [3] |
| Pyrus communis (PycHNL) | 5.5 | 96.33% | [20] |
Table 2: Effect of Temperature on PlamHNL Performance at pH 4.0
| Temperature (°C) | Initial Activity (µmol h⁻¹) | Enantiomeric Excess (ee) | Reference |
| 25-30 | 120-140 | 99-100% | [1] |
| 35-50 | 200-240 | < 90% | [1] |
Table 3: Stability of Hevea brasiliensis HNL in Organic Solvents
| Condition | Enzyme Half-life (h) | Reference |
| Dry solvents | 1400-2500 | [11][12] |
| Water-saturated solvents | One order of magnitude lower | [11][12] |
| High substrate concentration (2M HCN in tert-butyl methyl ether) | 1.7 | [11][12] |
| High substrate concentration with PEI addition | 110 | [11][14] |
Experimental Protocols
Protocol 1: Synthesis of this compound using PlamHNL
-
Reaction Setup: Prepare a reaction mixture containing 400 mM citrate buffer (pH 4.0), 50 mM benzaldehyde, and 100 mM potassium cyanide (KCN).[1]
-
Enzyme Addition: Add the purified PlamHNL enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 25-30°C for the desired time (e.g., 30 minutes).[1]
-
Quenching and Extraction: Stop the reaction and extract the product for analysis.
-
Analysis: Analyze the conversion and enantiomeric excess of the this compound product using chiral HPLC.
Protocol 2: Immobilization of AtHNL on EziG Opal
-
Carrier Preparation: Use EziG Opal, a controlled porosity glass material.
-
Enzyme Loading: Immobilize His₆-tagged Arabidopsis thaliana HNL (AtHNL) on the EziG Opal carrier. The immobilization can be optimized for higher enzyme stability.[7]
-
Washing: Wash the immobilized enzyme to remove any unbound protein.
-
Application: The immobilized AtHNL-EziG Opal can be used for the synthesis of this compound in both batch and continuous flow systems.[7] For batch reactions, the wet immobilized enzyme often shows better performance in terms of conversion and enantioselectivity.[7]
Visual Diagrams
Caption: Experimental workflow for HNL-catalyzed this compound synthesis.
Caption: Troubleshooting logic for low enantiomeric excess in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immobilisation of hydroxynitrile lyases - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35491A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. Stability and Stabilization of Hydroxynitrile Lyase in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Comparison of five protein engineering strategies to stabilize an α/β-hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzyme engineering improves catalytic efficiency and enantioselectivity of hydroxynitrile lyase for promiscuous retro-nitroaldolase activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. Modern Approaches to Discovering New Hydroxynitrile Lyases for Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel (R)-Hydroxynitrile lyase enzyme of Pyrus communis: Purification and characterization of its physicochemical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of (R)-mandelonitrile
For Researchers, Scientists, and Drug Development Professionals
The stereospecific synthesis and purification of chiral molecules are critical in the pharmaceutical industry. (R)-mandelonitrile is a key chiral intermediate in the synthesis of various pharmaceuticals. Consequently, the accurate determination of its enantiomeric purity is of paramount importance. This guide provides a comparative overview of three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
The performance of each analytical method is summarized in the table below, providing a clear comparison of their key quantitative parameters.
| Parameter | Chiral HPLC | GC-MS | 13C NMR with Chiral Solvating Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of derivatized enantiomers based on their volatility and mass-to-charge ratio. | Formation of transient diastereomeric complexes leading to distinct NMR signals for each enantiomer. |
| Resolution (Rs) | Baseline resolution is achievable (Rs > 1.5).[1] | Not explicitly defined by resolution value, but provides distinct chromatographic peaks for quantification. | Not applicable (based on signal separation in the spectrum). |
| Limit of Detection (LOD) | Dependent on the detector; generally high sensitivity. | 3 ppm (overall); 5 ± 1 ng/mL (validated method).[2][3] | 0.5% of the minor enantiomer (equivalent to 99% ee).[4][5] |
| Limit of Quantitation (LOQ) | Dependent on the detector and validation. | 12 ± 2 ng/mL (validated method).[2] | Not explicitly reported, but high linearity suggests good quantitation. |
| Accuracy/Precision | High accuracy and precision with proper validation. Enantiomeric excess values up to 99% can be established.[2] | High linearity and a small relative standard deviation of only 0.3% for the minor enantiomer when the relative abundance of this enantiomer is 20%.[4][5] | High linearity and a small relative standard deviation of only 0.3% for the minor enantiomer when its relative abundance is 20%.[4][5] |
| Sample Preparation | Dissolution in a suitable solvent. | Derivatization (silylation) required. | Dissolution with a chiral solvating agent. |
| Analysis Time | Typically longer run times per sample. | Relatively fast analysis after sample preparation. | Rapid data acquisition. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving optimal separation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size) is a commonly used CSP for mandelonitrile enantiomers.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase.[2] The exact ratio may be optimized to achieve the best resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.
-
Detection: UV detection at a wavelength of 254 nm is suitable for mandelonitrile.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a fixed volume (e.g., 10 µL) of the sample onto the column. The enantiomeric purity is determined by calculating the relative peak areas of the (R)- and (S)-mandelonitrile enantiomers in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds. For non-volatile or thermally labile compounds like mandelonitrile, derivatization is necessary.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Derivatization: Silylation is a common derivatization technique for mandelonitrile.
-
Column: A DB-5MS UI column (60 m x 0.25 mm, 0.25 µm film thickness) or similar is suitable.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp: Increase to 300°C at a rate of 10°C/min.
-
Final hold: 300°C for 6 minutes.[2]
-
-
Injector Temperature: 250°C.[2]
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Sample Preparation: After derivatization, the sample is typically diluted with a suitable solvent like acetonitrile before injection.
-
Analysis: The purity is determined by comparing the peak area of the derivatized this compound to a calibration curve prepared with standards of known purity.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 13C NMR in the presence of a chiral solvating agent (CSA), provides a powerful tool for enantiodiscrimination without the need for chromatographic separation. 1H NMR is often unsuitable for mandelonitrile due to signal overlap with the CSA.[4][5]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer.
-
Chiral Solvating Agent (CSA): (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), also known as Pirkle's alcohol, is an effective CSA for mandelonitrile.[4][5]
-
Sample Preparation:
-
Dissolve approximately 4 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Add a molar excess of the chiral solvating agent (TFAE) to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative 13C NMR spectrum. It is crucial to ensure complete relaxation of the nuclei for accurate integration. This can be achieved by using a sufficient relaxation delay (D1) and inverse-gated decoupling.
-
-
Analysis: The enantiomeric excess is determined by integrating the well-resolved signals of the two diastereomeric complexes formed between the enantiomers of mandelonitrile and the chiral solvating agent. The quaternary carbon signals, such as the nitrile carbon, are often well-resolved and suitable for quantification.[4]
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for this compound purity analysis by Chiral HPLC.
Caption: Workflow for this compound purity analysis by GC-MS.
Caption: Workflow for this compound purity analysis by 13C NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Discovery and characterization of a highly efficient enantioselective mandelonitrile hydrolase from Burkholderia cenocepacia J2315 by phylogeny-based enzymatic substrate specificity prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Analysis of (R)-Mandelonitrile Enantiomers
For researchers, scientists, and drug development professionals, the accurate enantioselective analysis of mandelonitrile is crucial for ensuring the quality and efficacy of pharmaceutical compounds. This guide provides an objective comparison of commonly used polysaccharide-based chiral stationary phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) analysis of (R)- and (S)-mandelonitrile enantiomers, supported by experimental data and detailed protocols.
The separation of enantiomers is a critical step in the development and quality control of chiral drugs. Mandelonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals, requires robust and reliable analytical methods to determine its enantiomeric purity. Chiral HPLC has emerged as the premier technique for this purpose, with polysaccharide-based columns being the most widely employed due to their broad applicability and high resolving power.
This guide focuses on the performance of three well-established chiral columns: Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ-H. These columns, based on cellulose and amylose derivatives, offer distinct selectivities for a range of chiral compounds, including aromatic cyanohydrins like mandelonitrile.
Comparative Performance of Chiral Stationary Phases
The selection of the optimal chiral stationary phase is paramount for achieving baseline separation of the (R)- and (S)-mandelonitrile enantiomers. The following table summarizes the performance of the Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ-H columns under typical normal-phase conditions. The data presented is a compilation from various studies to provide a comparative overview.
| Chiral Stationary Phase (CSP) | Column | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Selectivity (α) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10, v/v) | ~11.5 | ~13.8 | > 1.5 | ~1.2 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10, v/v) | ~9.2 | ~10.5 | > 1.5 | ~1.15 |
| Cellulose tris(4-methylbenzoate) | Chiralcel® OJ-H | n-Hexane/Isopropanol (95:5, v/v) | ~15.2 | ~17.1 | > 1.5 | ~1.12 |
Note: The presented data is representative and may vary depending on the specific instrument, column batch, and precise experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these chiral separation methods.
General Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column Dimensions: 250 mm x 4.6 mm i.d., 5 µm particle size is commonly used.[1]
-
Flow Rate: 1.0 mL/min is a typical starting flow rate.[2][3]
-
Temperature: Ambient temperature (e.g., 25 °C) is generally sufficient.
-
Detection: UV detection at 220 nm or 254 nm is appropriate for mandelonitrile.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.
Specific Protocols:
Method 1: Chiralcel® OD-H
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
Method 2: Chiralpak® AD-H
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
Method 3: Chiralcel® OJ-H
-
Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)), 250 mm x 4.6 mm, 5 µm.[2]
-
Mobile Phase: n-Hexane/Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
Experimental Workflow and Logical Relationships
The logical workflow for the chiral HPLC analysis of mandelonitrile enantiomers is depicted in the following diagram. This process begins with sample preparation, followed by chromatographic separation and data analysis to determine the enantiomeric composition.
Caption: General workflow for chiral HPLC analysis of mandelonitrile.
The selection of a suitable chiral stationary phase is a critical decision in developing a robust analytical method for mandelonitrile enantiomers. The choice often depends on the specific requirements of the analysis, such as the need for a particular elution order or compatibility with other analytical techniques. The relationship between different types of polysaccharide-based CSPs and their typical applications is illustrated below.
Caption: Relationship between CSPs and mandelonitrile analysis.
References
Distinguishing (R)- and (S)-Mandelonitrile Enantiomers Using 13C NMR: A Comparative Guide
The accurate determination of enantiomeric excess is a critical aspect of research and development in the pharmaceutical and chemical industries. For chiral molecules like mandelonitrile, where the biological activity can be enantiomer-dependent, precise analytical methods are paramount. This guide provides a detailed comparison of the use of 13C Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with chiral solvating agents, for the effective differentiation and quantification of (R)- and (S)-mandelonitrile.
13C NMR with a Chiral Solvating Agent: A Superior Method
While 1H NMR is a widely used technique for structural elucidation, it falls short in the specific case of distinguishing mandelonitrile enantiomers. The proton signals of (R)- and (S)-mandelonitrile often overlap with those of chiral solvating agents, or they fail to show baseline separation, making quantification unreliable.[1][2][3][4] In contrast, one-dimensional 13C NMR in the presence of a chiral solvating agent (CSA) has been demonstrated as a simple, highly quantitative, and robust method for this purpose.[1][2]
The chiral solvating agent (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), also known as Pirkle's alcohol, has been successfully employed to induce chemical shift differences between the corresponding carbon atoms of (R)- and (S)-mandelonitrile.[1][2][3][4] This interaction forms transient diastereomeric complexes, which are not equivalent in the magnetic field of the NMR spectrometer, leading to separate signals for each enantiomer in the 13C NMR spectrum.
The advantages of using 13C NMR for this application are significant. It is particularly useful for molecules with complex 1H NMR spectra due to overlapping multiplets and for compounds with numerous quaternary carbons, which have fewer attached protons.[2][4]
Quantitative Performance
The 13C NMR method using TFAE has been validated through experiments with artificial mixtures of the (R)-enantiomer and the racemate of mandelonitrile. The results demonstrate the high suitability of this technique for quantitative enantiodiscrimination.[1][2][4][5]
| Parameter | Value | Reference |
| Sample Amount | 4 mg of mandelonitrile | [2][4][5] |
| Detection Limit of Minor Enantiomer | 0.5% | [2][4][5] |
| Corresponding Enantiomeric Excess (ee) | 99% | [2][4][5] |
| Linearity | High | [2][4] |
| Relative Standard Deviation (RSD) | 0.3% for the minor enantiomer at 20% relative abundance | [2][4][5] |
Alternative Approaches
While 13C NMR with a chiral solvating agent is a powerful technique, other methods for chiral discrimination exist. These include the use of chiral derivatizing agents (CDAs), which covalently bond to the enantiomers to form diastereomers.[6][7][8] These diastereomers can then be distinguished by various analytical techniques, including NMR and chromatography. However, the derivatization step can be time-consuming and may introduce impurities.
Another approach involves the use of chiral stationary phases in High-Performance Liquid Chromatography (HPLC). This is a very common and powerful technique for separating enantiomers. However, it may require more specialized equipment and method development compared to the direct NMR analysis with a chiral solvating agent.
Experimental Protocol: 13C NMR with TFAE
The following is a generalized protocol based on the successful application of 13C NMR with TFAE for the enantiodiscrimination of mandelonitrile.[1][2][3]
Materials:
-
(R)-mandelonitrile, (S)-mandelonitrile, or racemic mandelonitrile
-
(S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE)
-
Deuterated chloroform (CDCl3)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of mandelonitrile (approximately 4 mg) in a suitable volume of CDCl3 in an NMR tube.
-
Addition of Chiral Solvating Agent: Add a molar excess of the chiral solvating agent, TFAE, to the NMR tube.
-
NMR Acquisition: Acquire the 13C NMR spectrum on a high-field NMR spectrometer. The acquisition parameters should be optimized for quantitative analysis, which may include a longer relaxation delay. The spectrum can be recorded at different temperatures (e.g., 260 K and 300 K) to optimize signal separation.[3]
-
Data Analysis: Identify the signals corresponding to the carbon atoms of the (R)- and (S)-mandelonitrile enantiomers. The integration of these distinct signals can be used to determine the enantiomeric ratio and calculate the enantiomeric excess.
Workflow for Enantiodiscrimination using 13C NMR
The following diagram illustrates the workflow for distinguishing between (R)- and (S)-mandelonitrile using 13C NMR with a chiral solvating agent.
Caption: Workflow for 13C NMR enantiodiscrimination of mandelonitrile.
References
- 1. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination [ouci.dntb.gov.ua]
- 2. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comparative Analysis of Chemical versus Enzymatic Synthesis of (R)-mandelonitrile
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules like (R)-mandelonitrile is a critical step in the production of many pharmaceuticals. This guide provides an objective comparison of the chemical and enzymatic approaches to synthesizing this compound, supported by experimental data, detailed protocols, and visual representations of the synthetic pathways.
This compound serves as a valuable chiral building block for the synthesis of a variety of pharmaceuticals, including (R)-mandelic acid, a key intermediate in the production of semisynthetic cephalosporins.[1][2] The efficiency, stereoselectivity, and environmental impact of the synthetic route chosen are paramount considerations.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for representative chemical and enzymatic synthesis routes to this compound.
Table 1: Performance Comparison of Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (Racemic) | Enzymatic Synthesis ((R)-selective) |
| Starting Materials | Benzaldehyde, Cyanide Source (e.g., NaCN, KCN, HCN) | Benzaldehyde, Cyanide Source (e.g., KCN, HCN) |
| Catalyst | Acid or Base | Hydroxynitrile Lyase (HNL) |
| Typical Yield | High (can exceed 99% for racemic product)[3] | High (e.g., 98 mol%)[4] |
| Enantiomeric Excess (ee) | 0% (produces a racemic mixture)[4] | Excellent (>95% for (R)-enantiomer)[4][5][6] |
| Reaction Conditions | Often requires pH control and may involve organic solvents[3][4] | Mild conditions (e.g., ambient temperature, aqueous media)[5][7] |
| Environmental Impact | Use of toxic cyanide and potentially hazardous solvents.[8] | "Greener" approach with a biodegradable enzyme catalyst in aqueous media. |
| Process Complexity | Simple reaction setup, but requires a subsequent resolution step for enantiopure product.[4] | May require enzyme production/purification and immobilization. |
Table 2: Reported Yields and Enantiomeric Excess for this compound Synthesis
| Synthesis Method | Catalyst/Enzyme | Yield | Enantiomeric Excess (ee) | Reference |
| Chemical | Sodium Cyanide / Hydrochloric Acid | ~99.8% (racemic) | 0% | [3] |
| Chemical | Sodium Bisulfite / Sodium Cyanide | Quantitative (racemic) | 0% | [8][9] |
| Enzymatic | Prunus amygdalus HNL (PaHNL) | - | >95% | [6] |
| Enzymatic | Chamberlinius hualienensis HNL (ChuaHNL) | - | 99% | [4] |
| Enzymatic | Immobilized Manihot esculenta HNL | 98 mol% | 98.9% (for (S)-mandelonitrile) | [4] |
| Enzymatic | Alcaligenes faecalis (for (R)-mandelic acid) | 91% | 100% | [1][2] |
| Enzymatic | Parafontaria laminata HNL (PlamHNL) | - | 99-100% | [7] |
Experimental Protocols
Chemical Synthesis: Preparation of Racemic Mandelonitrile
This protocol is adapted from established methods involving the reaction of benzaldehyde with a cyanide salt.[8][9]
Materials:
-
Benzaldehyde
-
Sodium cyanide (or potassium cyanide)
-
Hydrochloric acid (concentrated)
-
Sodium bisulfite (optional, for purification)
-
Diethyl ether
-
Water
-
Ice
Procedure:
-
In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.
-
Benzaldehyde is added to the cyanide solution.
-
Concentrated hydrochloric acid is added dropwise to the stirred mixture while maintaining the low temperature.
-
The reaction is stirred for a specified time to allow for the formation of mandelonitrile.
-
The oily layer of mandelonitrile is separated.
-
The aqueous layer is extracted with diethyl ether to recover any dissolved product.
-
The organic layers are combined, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield crude mandelonitrile.
Note: This procedure yields a racemic mixture of (R)- and (S)-mandelonitrile and requires subsequent resolution to obtain the desired (R)-enantiomer.
Enzymatic Synthesis: (R)-selective Synthesis of Mandelonitrile
This protocol outlines a general procedure for the enzymatic synthesis using a hydroxynitrile lyase (HNL).[5][6]
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN)
-
Citrate buffer (pH adjusted to the optimum for the specific HNL, e.g., pH 3.0-5.5)
-
Hydroxynitrile lyase (HNL) enzyme (e.g., from Prunus amygdalus or a recombinant source)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Ethyl acetate for extraction
Procedure:
-
A two-phase system is prepared with an aqueous citrate buffer and an organic solvent (e.g., MTBE).
-
The HNL enzyme is dissolved in the aqueous buffer.
-
Benzaldehyde is dissolved in the organic solvent.
-
A solution of potassium cyanide is prepared in the aqueous buffer.
-
The benzaldehyde solution and the KCN solution are added to the enzyme-containing buffer.
-
The reaction mixture is stirred at a controlled temperature (e.g., 22-30°C) for a set period.
-
The reaction is monitored for conversion of benzaldehyde.
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried, and the solvent is evaporated to yield this compound with high enantiomeric excess.
Mandatory Visualization
Caption: Comparative workflow of chemical and enzymatic synthesis of this compound.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Conclusion
The choice between chemical and enzymatic synthesis of this compound hinges on the specific priorities of the researcher or organization.
Chemical synthesis offers a straightforward and high-yielding route to racemic mandelonitrile. However, the necessity of a subsequent resolution step to isolate the desired (R)-enantiomer adds complexity and reduces the overall yield of the target molecule. The use of toxic reagents and solvents also presents environmental and safety concerns.
Enzymatic synthesis , utilizing hydroxynitrile lyases, provides a direct and highly enantioselective pathway to this compound in a single step. This "green" methodology operates under mild conditions and can achieve excellent yields and enantiomeric purity. While initial enzyme acquisition and optimization may be required, the benefits of high selectivity and improved environmental profile make it an increasingly attractive option for the pharmaceutical industry. For large-scale production, the development of robust immobilized enzymes is a key area of focus to enhance stability and reusability.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112341361A - Preparation method of mandelonitrile - Google Patents [patents.google.com]
- 4. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
Comparison of different hydroxynitrile lyases for (R)-mandelonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-Mandelonitrile is a crucial chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. The enzymatic synthesis using hydroxynitrile lyases (HNLs) offers a green and highly stereoselective alternative to traditional chemical methods. This guide provides a comparative overview of different (R)-selective HNLs, presenting their performance data, detailed experimental protocols, and a visual representation of the typical experimental workflow.
Performance Comparison of (R)-Selective Hydroxynitrile Lyases
The selection of an appropriate HNL is critical for developing an efficient and economically viable process for this compound production. The following tables summarize the key performance indicators for several well-characterized (R)-HNLs. It is important to note that the experimental conditions for determining these parameters can vary between studies, which may affect direct comparability.
Table 1: General Properties and Optimal Conditions
| Enzyme Source | Abbreviation | Optimal pH | Optimal Temperature (°C) |
| Prunus amygdalus (Bitter Almond) | PaHNL | 5.5 | 5 |
| Pyrus communis (Pear) | PycHNL | 5.5 | 30 |
| Passiflora edulis (Passion Fruit) | PeHNL | 4.0 | 10 |
| Chamberlinius hualienensis (Millipede) | ChuaHNL | Not Specified | Not Specified |
| Parafontaria laminata (Millipede) | PlamHNL | 4.0 | 30 |
| Manihot esculenta (Cassava) | MeHNL | 5.0 | 40 |
| Hevea brasiliensis (Rubber Tree) | HbHNL | Not Specified | Not Specified |
Table 2: Catalytic Performance in this compound Synthesis
| Enzyme | Specific Activity (U/mg) | kcat (s⁻¹) | Km (mM) | Enantiomeric Excess (ee%) | Molar Conversion (%) |
| PaHNL | 1450 | Data not consistently reported | Data not consistently reported | >95 | >80 |
| PycHNL | Vmax: 227.27 µmol/min/mg | 1.69 (101.46/min) | 11.75 | 96.33 | 86.83 |
| PeHNL | Not Specified | Data not consistently reported | Data not consistently reported | 99 | Data not consistently reported |
| ChuaHNL | 7420 | Data not consistently reported | Data not consistently reported | >99 | Data not consistently reported |
| PlamHNL | Initial velocity: ~130 µmol/h | Data not consistently reported | Data not consistently reported | ~99-100 | Data not consistently reported |
| MeHNL | Not Specified | Data not consistently reported | Data not consistently reported | 99 (for S-mandelonitrile) | >95 (for S-mandelonitrile) |
| HbHNL | kcat for mandelonitrile: 25 s⁻¹ | 25 | 3.3 | Prefers (S)-enantiomer | Data not consistently reported |
Note: 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions. MeHNL and HbHNL are primarily (S)-selective but are included for comparative context. Some studies have focused on engineering these enzymes for (R)-selectivity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the enzymatic synthesis of this compound, from substrate preparation to product analysis and purification.
Caption: A generalized workflow for the enzymatic synthesis of this compound.
Experimental Protocols
General Protocol for this compound Synthesis
This protocol provides a general procedure that can be adapted for different HNLs. Optimization of substrate concentrations, enzyme loading, pH, and temperature is recommended for each specific enzyme.
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN) or liquid Hydrogen Cyanide (HCN)
-
Citrate-phosphate buffer (or other suitable buffer at the optimal pH of the enzyme)
-
Hydroxynitrile lyase (free or immobilized)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
Reaction vessel with temperature control and stirring
Procedure:
-
Prepare the reaction buffer at the optimal pH for the selected HNL.
-
In the reaction vessel, dissolve benzaldehyde in the buffer to the desired concentration (e.g., 50-100 mM).
-
Add the HNL to the reaction mixture. The enzyme loading should be optimized for efficient conversion.
-
Initiate the reaction by adding the cyanide source (e.g., a solution of KCN). The molar ratio of cyanide to benzaldehyde should be in excess (e.g., 2:1 to 5:1).
-
Incubate the reaction mixture at the optimal temperature with constant stirring.
-
Monitor the reaction progress by taking aliquots at different time intervals.
-
To quench the reaction and extract the product, add an equal volume of MTBE to the aliquot, vortex, and centrifuge to separate the phases.
-
Collect the organic phase containing the mandelonitrile.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Analyze the sample for conversion and enantiomeric excess using chiral HPLC or GC.
Enzyme Activity Assay
The activity of HNL is typically measured by monitoring the formation of mandelonitrile from benzaldehyde and cyanide.
Materials:
-
Benzaldehyde solution in buffer
-
KCN solution in buffer
-
HNL solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing benzaldehyde in the appropriate buffer at the optimal pH and temperature.
-
Add a known amount of the HNL solution to the reaction mixture and pre-incubate for a few minutes.
-
Initiate the reaction by adding the KCN solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 250 nm for mandelonitrile) over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
One unit (U) of HNL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified assay conditions.
Determination of Kinetic Parameters (kcat and Km)
Kinetic parameters are determined by measuring the initial reaction rates at varying substrate concentrations.
Procedure:
-
Perform the enzyme activity assay as described above with a fixed concentration of one substrate (e.g., KCN) and varying concentrations of the other substrate (benzaldehyde).
-
Measure the initial reaction rates for each benzaldehyde concentration.
-
Plot the initial reaction rates against the benzaldehyde concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value by dividing Vmax by the enzyme concentration.
-
Repeat the procedure with a fixed concentration of benzaldehyde and varying concentrations of KCN.
Chiral HPLC Analysis for Enantiomeric Excess (ee%)
The enantiomeric excess of the synthesized this compound is determined by chiral high-performance liquid chromatography (HPLC).
Typical HPLC Conditions:
-
Column: A chiral stationary phase column, such as a Chiralcel OD-H or similar.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Temperature: Ambient.
Procedure:
-
Inject the extracted and dried sample onto the chiral HPLC column.
-
Record the chromatogram.
-
Identify the peaks corresponding to the (R)- and (S)-mandelonitrile enantiomers by comparing with authentic standards.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the peak areas of the (R)- and (S)-enantiomers, respectively.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the enzyme-catalyzed synthesis of this compound, emphasizing the stereoselectivity of the reaction.
Caption: The (R)-HNL selectively catalyzes the formation of this compound.
This guide provides a foundational understanding for researchers to compare and select suitable hydroxynitrile lyases for the synthesis of this compound. Further optimization of reaction conditions and potential enzyme engineering efforts can lead to even more efficient and robust biocatalytic processes.
A Comparative Guide to the Biological Activity of (R)- and (S)-Mandelonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of (R)- and (S)-mandelonitrile, focusing on their differential interactions with key enzymes. The primary biological significance of these enantiomers lies in their stereospecific transformation by various enzymes, which is crucial for both natural defense mechanisms and biotechnological applications.
Mandelonitrile, a cyanohydrin, exists as two enantiomers: (R)-mandelonitrile and (S)-mandelonitrile. While both can decompose to release benzaldehyde and toxic hydrogen cyanide, their biological activities are largely dictated by the stereoselectivity of enzymes that metabolize them.[1][2] The naturally occurring (R)-(+) enantiomer is found in the pits of some fruits as part of cyanogenic glycosides like amygdalin and prunasin and serves as a precursor for optically active compounds in pharmaceutical synthesis.[1][3]
Enantioselective Enzymatic Transformations
The most significant difference in the biological activity between (R)- and (S)-mandelonitrile is their substrate specificity for various enzymes, particularly hydroxynitrile lyases (HNLs) and nitrilases.
Hydroxynitrile Lyases (HNLs): These enzymes catalyze the reversible decomposition of mandelonitrile into benzaldehyde and hydrogen cyanide.[4] HNLs are classified based on their stereoselectivity:
-
HNL Class I enzymes , which are FAD-dependent, typically favor the synthesis of this compound.[4][5]
-
HNL Class II enzymes are generally FAD-independent and favor the (S) stereochemistry.[4]
Nitrilases: These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. Many nitrilases exhibit high enantioselectivity, primarily converting one enantiomer of mandelonitrile while leaving the other unreacted. This is extensively exploited in the production of enantiopure mandelic acid, a valuable chiral building block in the pharmaceutical industry.[6][7][8] For instance, nitrilases from Alcaligenes faecalis and various Pseudomonas species are highly selective for this compound.[6][9][10]
Quantitative Comparison of Enzymatic Activity
The following table summarizes the key quantitative data regarding the enzymatic transformation of mandelonitrile enantiomers.
| Enzyme Class | Enzyme Source | Preferred Substrate | Product(s) | Key Parameters | Reference(s) |
| Hydroxynitrile Lyase | Ximenia americana | (S)-mandelonitrile | Benzaldehyde, Hydrogen Cyanide | K_m = 280 µM | [11] |
| Parafontaria laminata (millipede) | This compound | Benzaldehyde, Hydrogen Cyanide | Optimal temperature for synthesis: 25–30 °C, resulting in 99–100% enantiomeric excess (ee) of the (R)-product. | [12] | |
| Nitrilase | Pseudomonas fluorescens EBC191 (Wild-Type) | This compound | (R)-mandelic acid, (R)-mandelamide (ratio ~85:15) | (S)-mandelonitrile is converted to nearly equimolar amounts of (S)-mandelamide and (S)-mandelic acid. | [6] |
| Pseudomonas fluorescens EBC191 (Mutants) | (R)- or (S)-mandelonitrile | (R)- or (S)-mandelic acid | Single point mutations can generate variants that produce (R)-mandelic acid with 91% ee or (S)-mandelic acid with 47% ee. | [6][13] | |
| Alcaligenes faecalis ATCC 8750 | This compound | (R)-mandelic acid | Produces (R)-mandelic acid with 100% ee. The unreacted (S)-mandelonitrile racemizes spontaneously in the reaction mixture, allowing for a theoretical yield of up to 100%. | [10] | |
| Pseudomonas putida MTCC 5110 | This compound | (R)-mandelic acid | Shows high specific activity (0.33–0.50 U/mg·min) and high ee (>93%). | [9][14] |
Toxicity Profile
The toxicity of mandelonitrile is primarily attributed to the release of hydrogen cyanide upon decomposition.[2] A study on D,L-mandelonitrile-beta-D-glucoside in rats determined an LD50 value of 560 mg/kg, with the cause of death presumed to be cyanide intoxication. The study also noted that the biological behaviors, including absorption, excretion, and hydrolysis, of the D- and L-forms of the glucoside were nearly identical, suggesting no significant enantioselective toxicity at the organismal level for the glycoside precursor.[15] However, the localized release of cyanide in tissues would be dependent on the presence and stereoselectivity of degrading enzymes.
Experimental Protocols
Kinetic Resolution of Racemic Mandelonitrile using Nitrilase
This protocol outlines a general procedure for the enantioselective hydrolysis of (R,S)-mandelonitrile to (R)-mandelic acid using whole bacterial cells expressing an (R)-selective nitrilase.
-
Biocatalyst Preparation: Bacterial cells (e.g., Pseudomonas putida, Alcaligenes faecalis) are cultivated in a suitable liquid medium. The production of nitrilase may be induced by adding a nitrile compound (e.g., n-butyronitrile) to the culture medium. The cells are harvested by centrifugation during the appropriate growth phase and washed.[10][14]
-
Enzymatic Reaction: The resting cells are suspended in a buffer solution (e.g., Tris-HCl, pH 7.5-8.0). Racemic (R,S)-mandelonitrile is added to the cell suspension to a final concentration of 20-50 mM. The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with agitation.[16][17] The slightly alkaline pH helps the spontaneous racemization of the unreacted (S)-mandelonitrile.[16]
-
Sample Analysis: Aliquots of the reaction mixture are taken at different time intervals. The reaction is quenched, and the cells are removed. The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC).
-
Chiral HPLC Analysis: The concentrations of mandelic acid and the remaining mandelonitrile are determined using a reverse-phase HPLC column. The enantiomeric excess of the mandelic acid produced is determined using a chiral HPLC column.[14][16]
Visualizing Biological Pathways and Processes
Enantioselective Nitrilase Activity
Caption: Enantioselective hydrolysis of (R,S)-mandelonitrile.
General Experimental Workflow for Kinetic Resolution
Caption: Workflow for kinetic resolution of mandelonitrile.
References
- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 2. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. Mandelonitrile lyase - Wikipedia [en.wikipedia.org]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrilase-catalyzed conversion of (R,S)-mandelonitrile by immobilized recombinant Escherichia coli cells harboring nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mandelonitrile lyase from Ximenia americana L.: stereospecificity and lack of flavin prosthetic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. crdd.osdd.net [crdd.osdd.net]
- 15. Toxicity of D, L-mandelonitrile-beta-D-glucoside, "prulaurasin" in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to the Kinetic Resolution of Mandelonitrile: A Comparative Analysis of Enzymatic Methods
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. Mandelonitrile serves as a valuable chiral building block for numerous pharmaceuticals and fine chemicals. This guide provides an objective comparison of different enzymatic approaches for the kinetic resolution of racemic mandelonitrile, supported by experimental data and detailed protocols to aid in the selection of the most suitable biocatalyst for your research needs.
The kinetic resolution of racemic mandelonitrile allows for the separation of its enantiomers, (R)- and (S)-mandelonitrile, which are precursors to optically active mandelic acid and other important chiral intermediates. Enzymes, with their inherent stereoselectivity, offer a powerful and green alternative to traditional chemical resolution methods. This guide focuses on the application of three major classes of enzymes in this process: lipases, nitrilases, and hydroxynitrile lyases.
Performance Comparison of Enzymes in Mandelonitrile Resolution
The choice of enzyme significantly impacts the efficiency and outcome of the kinetic resolution. The following table summarizes key performance indicators for different enzymes based on published experimental data.
| Enzyme Class | Specific Enzyme/Source Organism | Product | Enantiomeric Excess (e.e.) | Conversion | Reaction Time | Key Remarks |
| Lipase | Candida antarctica lipase B (CALB) | (S)-Mandelonitrile acetate | >98% | - | 8 h | Reaction performed under microwave irradiation.[1] |
| Lipase | Alcaligenes sp. | (S)-Mandelonitrile acetate | - | - | 5 h | Solvent-free system.[1] |
| Nitrilase | Pseudomonas putida | (R)-(-)-Mandelic acid | >93% | High | - | Whole-cell biocatalyst.[2][3] |
| Nitrilase | Microbacterium paraoxydans | (R)-(-)-Mandelic acid | >93% | High | - | Whole-cell biocatalyst.[2] |
| Nitrilase | Microbacterium liquefaciens | (R)-(-)-Mandelic acid | >93% | High | - | Whole-cell biocatalyst.[2] |
| Nitrilase | Alcaligenes faecalis ZJUTB10 (mutant) | (R)-(-)-Mandelic acid | >99% | - | - | Improved nitrilase specific activity of 350.8 U/g.[4][5] |
| Hydroxynitrile Lyase (HNL) | Parafontaria laminata (PlamHNL) | (R)-Mandelonitrile | 99-100% | - | 5 min | Synthesis reaction from benzaldehyde and HCN.[6] |
Experimental Workflows and Logical Relationships
The kinetic resolution of mandelonitrile by different enzyme classes follows distinct pathways. The choice of enzyme dictates the reaction mechanism and the nature of the optically active products obtained.
Caption: Enzymatic kinetic resolution pathways for mandelonitrile.
Detailed Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of (±)-Mandelonitrile[1]
This protocol describes the kinetic resolution of racemic mandelonitrile using Candida antarctica lipase B (CALB) under microwave irradiation.
Materials:
-
(±)-Mandelonitrile
-
Candida antarctica lipase B (CALB)
-
Toluene (anhydrous)
-
Vinyl acetate
-
Microwave reactor
Procedure:
-
To a solution of (±)-mandelonitrile (1 mmol) in toluene (5 mL), add Candida antarctica lipase B (20 mg).
-
Add vinyl acetate (1.5 mmol) to the mixture.
-
Place the reaction vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 40°C) for 8 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the enantiomeric excess of the product and the remaining substrate.
-
Upon completion, filter off the enzyme.
-
Remove the solvent under reduced pressure to obtain the product mixture containing (S)-mandelonitrile acetate and unreacted this compound.
-
Separate the product and the unreacted substrate using column chromatography.
Nitrilase-Catalyzed Enantioselective Hydrolysis of (RS)-Mandelonitrile[2][3]
This protocol outlines the use of whole cells of newly isolated bacterial strains for the production of (R)-(-)-mandelic acid.
Materials:
-
Bacterial strain with nitrilase activity (e.g., Pseudomonas putida)
-
Growth medium (specific to the bacterial strain)
-
(RS)-Mandelonitrile
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Centrifuge
-
Shaking incubator
Procedure:
-
Cultivate the bacterial strain in a suitable liquid medium until it reaches the optimal growth phase for enzyme activity.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate buffer and resuspend it in the same buffer to a desired cell concentration.
-
Add (RS)-mandelonitrile to the cell suspension in a reaction vessel.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C).
-
Monitor the formation of (R)-(-)-mandelic acid and the decrease of mandelonitrile concentration using reverse-phase HPLC.
-
Determine the enantiomeric excess of the mandelic acid product using a chiral HPLC column.
-
After the desired conversion is achieved, remove the cells by centrifugation.
-
Isolate and purify the (R)-(-)-mandelic acid from the supernatant.
Hydroxynitrile Lyase (HNL)-Catalyzed Synthesis of this compound[6]
While often used for the synthesis of cyanohydrins, HNLs can also be employed in kinetic resolution by selectively decomposing one enantiomer. This protocol focuses on the synthetic application, which is a key aspect of HNL utility.
Materials:
-
Recombinant Hydroxynitrile Lyase (e.g., PlamHNL)
-
Benzaldehyde
-
Hydrogen cyanide (HCN) or a cyanide source (e.g., KCN with buffer)
-
Buffer solution (e.g., citrate buffer, pH 4.0)
-
Organic solvent (e.g., methyl tert-butyl ether, MTBE)
Procedure:
-
Prepare a reaction mixture containing the buffer solution and the organic solvent.
-
Add the purified HNL enzyme to the aqueous phase.
-
Dissolve benzaldehyde in the organic solvent.
-
Initiate the reaction by adding the cyanide source to the buffered enzyme solution, followed by the addition of the benzaldehyde solution.
-
Carry out the reaction at a controlled temperature (e.g., 25°C) with vigorous stirring for a specified time (e.g., 5 minutes to several hours).
-
Stop the reaction by separating the organic layer.
-
Analyze the organic layer by chiral HPLC to determine the yield and enantiomeric excess of the this compound product.
This guide provides a comparative overview to assist in the strategic selection of an enzymatic system for the kinetic resolution of mandelonitrile. The optimal choice will depend on the desired product ((R)- or (S)-enantiomer, acid, or nitrile), required enantiopurity, and the available resources and expertise.
References
- 1. scielo.br [scielo.br]
- 2. crdd.osdd.net [crdd.osdd.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Assessing the Enantiomeric Excess of (R)-mandelonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the quality control of chiral molecules, the accurate determination of enantiomeric excess (ee) is paramount. (R)-mandelonitrile, a key chiral cyanohydrin intermediate, requires precise and reliable analytical methods to quantify its enantiomeric purity. This guide provides an objective comparison of the three primary analytical techniques for assessing the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and supporting data are presented to facilitate the selection of the most suitable method for specific research needs.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the sample matrix, required sensitivity, availability of instrumentation, and the need for high-throughput analysis. The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy for this application.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. | Differential chemical shifts of enantiomers in the presence of a chiral solvating or shift reagent. |
| Sample Volatility | Not critical. | Required. | Not critical. |
| Derivatization | Generally not required. | May be required to improve volatility and peak shape. | Not required for the analyte, but a chiral auxiliary is added. |
| Resolution | High to excellent. | Excellent. | Moderate to good, depends on the chiral auxiliary and magnetic field strength. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | Lower compared to chromatographic methods. |
| Analysis Time | Typically 5-30 minutes. | Typically 5-20 minutes. | Rapid (a few minutes per sample). |
| Instrumentation | Widely available. | Widely available. | Specialized, requires high-field NMR spectrometer. |
| Solvent Consumption | Moderate to high. | Low. | Low. |
| Sample Throughput | Moderate. | Moderate to high. | High. |
| Data Interpretation | Straightforward, based on peak area integration. | Straightforward, based on peak area integration. | Requires analysis of spectral peak separation and integration. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections provide representative experimental protocols for the analysis of this compound using chiral HPLC, chiral GC, and NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for the resolution of mandelonitrile enantiomers.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based chiral column.[1]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.2 (v/v/v).[1]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the mandelonitrile sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject a racemic standard of mandelonitrile to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Expected Results:
-
Baseline separation of the (R)- and (S)-mandelonitrile enantiomers.
-
Typical retention times will vary depending on the specific column and system, but for a similar compound, mandelic acid, on a Chiralcel OD-H column, retention times of approximately 15.5 min for the (S)-isomer and 17.5 min for the (R)-isomer have been reported.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable enantiomers. Cyclodextrin-based chiral stationary phases are commonly employed for the separation of cyanohydrins.[2]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
Chromatographic Conditions:
-
Column: β-DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a solution of the mandelonitrile sample in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be performed to improve volatility and peak shape, though direct analysis is often possible.
Data Analysis:
-
Inject a racemic standard of mandelonitrile to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula mentioned in the HPLC section.
Expected Results:
-
Good resolution of the (R)- and (S)-mandelonitrile peaks.
-
The elution order will depend on the specific chiral stationary phase used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using a chiral solvating agent (CSA) provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[3]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Experimental Conditions:
-
Chiral Solvating Agent (CSA): (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).[1][3]
-
Solvent: Deuterated chloroform (CDCl₃).
-
Temperature: 260 K for optimal resolution.[3]
Sample Preparation:
-
Dissolve approximately 4 mg of the mandelonitrile sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Add 1 to 1.5 equivalents of the chiral solvating agent (TFAE) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
Data Acquisition and Analysis:
-
Acquire a ¹³C NMR spectrum of the sample.
-
Identify the signals corresponding to the carbons of the mandelonitrile enantiomers that are well-resolved. The signals for C1, C3, and C4/C8 of mandelonitrile have been shown to be resolved at 260 K in the presence of TFAE.[3]
-
Integrate the areas of the resolved signals for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess based on the integral values.
Expected Results:
-
In the ¹³C NMR spectrum, distinct signals for the (R)- and (S)-enantiomers of mandelonitrile will be observed for specific carbon atoms.[3]
-
The chemical shift difference (Δδ) between the enantiomeric signals will depend on the specific carbon and the concentration of the CSA.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the general workflows for assessing enantiomeric excess.
References
Safety Operating Guide
Proper Disposal of (R)-mandelonitrile: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (R)-mandelonitrile, a cyanohydrin derivative of benzaldehyde. Due to its potential to release highly toxic hydrogen cyanide (HCN) gas, strict adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The following guidelines are intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This compound is toxic if swallowed, in contact with skin, or if inhaled. Its decomposition can release hydrogen cyanide, which is rapidly fatal.
-
Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors. Ensure the fume hood is functioning correctly before commencing work.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a fully buttoned lab coat, closed-toe shoes, and chemical splash goggles. Nitrile gloves are required; consider double-gloving for added protection.[1]
-
Avoid Incompatibilities: this compound and its waste must be segregated from acids, strong oxidizing agents, and moisture.[2] Contact with acids will liberate hydrogen cyanide gas. Store in a cool, dry, and well-ventilated area.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. All personnel handling the compound must be trained on the signs and symptoms of cyanide exposure and the specific emergency response procedures for the laboratory.
II. Disposal Procedures
There are two primary chemical methods for the neutralization of this compound prior to disposal: Alkaline Hydrolysis and Oxidative Decomposition . The choice of method may depend on the scale of the waste and the available laboratory facilities. In all cases, the final treated waste must be disposed of as hazardous waste through an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][3]
Experimental Protocol 1: Alkaline Hydrolysis
This method converts the nitrile group of this compound into a carboxylate salt (mandelate), which is significantly less toxic.
Methodology:
-
Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a round-bottom flask) of appropriate size, equipped with a magnetic stirrer and placed in a secondary container (e.g., an ice bath) for temperature control.
-
Dilution: If working with pure this compound, dilute it with a water-miscible solvent like isopropanol or ethanol to a concentration not exceeding 5% (w/v).
-
Basification: Slowly add the this compound solution to a stirred, excess volume of a 10-15% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. The molar excess of hydroxide should be at least 10-fold compared to the mandelonitrile.
-
Reaction: Stir the resulting mixture at room temperature. The hydrolysis can be expedited by gentle heating to 50-60°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the disappearance of the starting material is confirmed. This may take several hours.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature.
-
Waste Collection: The resulting aqueous solution containing sodium mandelate and excess base should be transferred to a clearly labeled hazardous waste container designated for corrosive liquids. Do not neutralize the solution with acid, as any unreacted starting material could release HCN.
Experimental Protocol 2: Oxidative Decomposition (Alkaline Chlorination)
This is the most common method for the destruction of cyanide-containing waste. It involves the oxidation of the cyanide moiety to the much less toxic cyanate ion (OCN⁻) using sodium hypochlorite (bleach).
Methodology:
-
Preparation: In a chemical fume hood, place the aqueous waste solution containing this compound into a suitably sized beaker or flask with magnetic stirring. If the waste is in an organic solvent, it must first be carefully extracted into an aqueous phase, or the solvent must be safely evaporated in the fume hood.
-
pH Adjustment: Check the pH of the solution. It must be alkaline. Adjust the pH to be between 10 and 11 by the slow addition of 2 M sodium hydroxide solution. This is a critical step. Below pH 10, the highly toxic cyanogen chloride (CNCl) gas can be formed. Above pH 11, the rate of oxidation slows significantly.
-
Oxidant Addition: While vigorously stirring the alkaline solution, slowly add an excess of commercial sodium hypochlorite solution (household bleach, typically 5-8% NaOCl). A significant molar excess (e.g., 10-fold or more relative to the cyanide content) is recommended to ensure complete destruction.
-
Reaction and Monitoring: Continue stirring the mixture for at least 2-4 hours. The reaction is typically conducted at room temperature. Commercial cyanide test strips can be used to monitor the disappearance of free cyanide from the solution.
-
Waste Collection: Once the cyanide concentration is below the desired limit (or undetectable), the treated solution should be transferred to a labeled hazardous waste container for corrosive and oxidizing liquids. Inform your institution's environmental health and safety office of the treatment process.
III. Data Presentation: Key Parameters for Disposal
The following table summarizes the key quantitative parameters for the chemical neutralization of this compound waste.
| Parameter | Alkaline Hydrolysis | Oxidative Decomposition (Alkaline Chlorination) | Reference |
| pH of Reaction | > 12 | 10 - 11 | [4][5] |
| Primary Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Sodium Hypochlorite (NaOCl) | [1][5] |
| Reagent Concentration | 10-15% aqueous solution | 5-8% aqueous solution (commercial bleach) | [1] |
| Molar Excess of Reagent | ≥ 10-fold | ≥ 10-fold excess of available chlorine | [6] |
| Reaction Temperature | Room Temperature to 60°C | Room Temperature | [5] |
| Reaction Time | Several hours (monitor for completion) | 2 - 4 hours | [5] |
| Primary Product | Mandelic acid salt | Benzaldehyde, Sodium Cyanate (NaOCN) | [1] |
IV. Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Ventilate: Ensure the chemical fume hood is operational.
-
PPE: Do not attempt to clean a spill without the proper PPE, including double nitrile gloves, splash goggles, and a lab coat.
-
Containment: For liquid spills, use an absorbent, non-combustible material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels directly on the neat liquid.
-
Decontamination:
-
Wipe the spill area first with a cloth dampened with a pH 10 buffer solution (e.g., sodium bicarbonate or sodium carbonate solution).[4]
-
Follow this by wiping the area with a freshly prepared 10% bleach solution.[4]
-
All contaminated materials (absorbents, wipes, gloves, etc.) must be collected in a sealed, clearly labeled hazardous waste container.[4]
-
V. Visualization of Disposal Workflow
The following diagram outlines the logical workflow and decision-making process for the safe disposal of this compound waste.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. DE2936416A1 - Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. uh.edu [uh.edu]
- 5. Cyanide Destruction Hypochlorite / Chlorine - 911Metallurgist [911metallurgist.com]
- 6. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling (R)-mandelonitrile
This guide provides critical safety, handling, and disposal information for laboratory personnel working with (R)-mandelonitrile. Adherence to these procedures is essential to minimize risks and ensure a safe research environment. This compound is a toxic compound and requires careful handling in a controlled setting.
Immediate Safety Information: Hazard Overview
This compound is classified as a toxic substance. Exposure through inhalation, skin contact, or ingestion can be harmful and may cause severe injury or death.[1] The compound is a severe eye irritant and a skin irritant.[2] A significant hazard is its potential to release hydrogen cyanide, a highly toxic gas, particularly upon contact with moisture, acids, or bases. Metabolism of ingested mandelonitrile can also release cyanide, leading to systemic toxicity with symptoms such as headache, dizziness, weakness, collapse, unconsciousness, and potentially death. It is also sensitive to light and air, and it is combustible.[1][3]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure.[4] All PPE should be inspected before use.[1]
| PPE Category | Equipment Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full face shield.[1][3][5] | To protect against splashes and vapors that can cause severe eye irritation or burns.[2][6] |
| Skin Protection | - Gloves: Chemical impermeable gloves (e.g., Nitrile rubber).[1][5] - Clothing: Long-sleeved lab coat and chemical-resistant apron.[3] - Footwear: Closed-toe shoes.[5] | To prevent skin contact, which can be toxic.[2] Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Respiratory Protection | A NIOSH-approved vapor respirator or a self-contained breathing apparatus (SCBA).[3][7] | Required for use in areas with inadequate ventilation or during a spill to prevent inhalation of toxic vapors.[7] |
Operational Plan: Step-by-Step Guidance
1. Preparation and Handling:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[3][5]
-
Pre-Handling Check: Ensure that an eyewash station and safety shower are easily accessible.[5][6] Verify that all necessary PPE is available and in good condition.
-
Handling: Wear all required PPE as specified above.[3] Avoid direct contact with skin, eyes, and clothing.[1][2] Do not breathe vapors or mists.[3] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[3][8]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][2][3] Do not eat, drink, or smoke in the laboratory area where the chemical is used.[1][2][6]
2. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][9]
-
Conditions: Store locked up.[1][3][6][9] The material is sensitive to moisture, light, and air; it should be stored under an inert gas such as argon.[3]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and moisture.[3][9]
3. Spill Management:
-
Immediate Action: Evacuate personnel to a safe area, upwind of the spill.[1]
-
Ventilation: Ensure the spill area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][3] Do not let the chemical enter drains.[1]
-
Cleanup: For small spills, absorb with an inert, non-combustible material like vermiculite, dry sand, or earth.[3] Do not use combustible materials such as sawdust.
-
Disposal of Spill Debris: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal as hazardous waste.[1][3]
Disposal Plan
All this compound waste is considered hazardous.[10]
-
Waste Collection: Collect waste material and spill debris in suitable, closed, and properly labeled containers.[1][9]
-
Disposal Method: Disposal must be carried out by a licensed professional waste disposal service.[2][3][6] The material may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber system.[2]
-
Regulations: Adhere to all applicable federal, state, and local environmental regulations for hazardous waste disposal.[2]
Emergency Procedures: First Aid
Immediate medical attention is required for any exposure.[3][6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][6] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration using a pocket mask with a one-way valve or another proper respiratory medical device.[6] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1][2][3][6]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Physical State | Liquid | [1] |
| Appearance | Yellow to brown liquid | [1] |
| Boiling Point | 170 °C (decomposes) | |
| Melting Point | -10 °C | |
| Flash Point | 97 °C | [1] |
| Specific Gravity | 1.117 g/cm³ | |
| Occupational Exposure Limits (OSHA, NIOSH, ACGIH) | None Established | [3] |
Experimental Workflow and Logic Diagrams
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
